AB-3PRGD2
Description
Arginyl-glycyl-aspartic acid has been reported in Bitis arietans with data available.
amino acid sequence of basic unit of widespread cellular recognition system
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMAXBFPHPZYIK-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912420 | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99896-85-2, 119865-10-0, 124123-27-9 | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginyl-glycyl-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly (arginyl-glycyl-aspartic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bitistatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AB-3PRGD2
For Researchers, Scientists, and Drug Development Professionals
Abstract
AB-3PRGD2 is the targeting component of the radiopharmaceutical agent ¹⁷⁷Lu-AB-3PRGD2, a novel therapeutic agent designed for targeted radionuclide therapy of cancers overexpressing integrin αvβ3. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the downstream signaling implications of target engagement, and the cytotoxic effects of the conjugated radionuclide, Lutetium-177. This guide synthesizes preclinical and clinical data, outlines key experimental methodologies, and presents visual representations of the relevant biological pathways and experimental workflows.
Introduction
Targeted radionuclide therapy is a promising strategy in oncology that aims to deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. ¹⁷⁷Lu-AB-3PRGD2 is a clinical-stage radiopharmaceutical that embodies this approach. It is comprised of three key components:
-
This compound: A pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer (PRGD2) that serves as the targeting vector.
-
DOTA: A chelating agent that stably incorporates the radioisotope.
-
Lutetium-177 (¹⁷⁷Lu): A β-emitting radionuclide that induces cell death.
The specificity of ¹⁷⁷Lu-AB-3PRGD2 is conferred by the this compound component, which selectively binds to integrin αvβ3. This integrin is a well-validated target in oncology due to its significant overexpression on various tumor cells and tumor endothelial cells, while having minimal expression on healthy, normal cells[1]. Integrin αvβ3 plays a crucial role in tumor angiogenesis, proliferation, and survival[1].
Mechanism of Action
The primary mechanism of action of ¹⁷⁷Lu-AB-3PRGD2 is the targeted delivery of cytotoxic β-radiation to integrin αvβ3-expressing cells. This process can be broken down into two key phases: molecular targeting and radiation-induced cytotoxicity.
Molecular Targeting: this compound and Integrin αvβ3
The RGD tripeptide motif is a well-established ligand for a subset of integrins, including αvβ3. The dimeric and pegylated nature of this compound is designed to enhance its binding affinity and optimize its pharmacokinetic profile.
Upon systemic administration, the RGD moiety of this compound binds with high affinity to the extracellular domain of integrin αvβ3 on the surface of tumor cells and neovasculature. This binding is a critical first step that concentrates the radiopharmaceutical at the tumor site.
Downstream Signaling of Integrin αvβ3 Engagement
While the primary therapeutic effect of ¹⁷⁷Lu-AB-3PRGD2 is driven by radiation, the binding of the RGD peptide to integrin αvβ3 can itself influence intracellular signaling pathways that are critical for tumor progression. Integrin αvβ3 does not possess intrinsic kinase activity; however, its clustering upon ligand binding initiates a cascade of intracellular events through the recruitment of various signaling and adaptor proteins. Key signaling pathways modulated by integrin αvβ3 include:
-
Focal Adhesion Kinase (FAK) Pathway: FAK is a key non-receptor tyrosine kinase that is recruited to the cytoplasmic tail of integrins upon ligand binding. Autophosphorylation of FAK creates docking sites for other signaling molecules, including Src family kinases. The FAK-Src complex can then activate downstream pathways such as the Ras-MEK-ERK (MAPK) and PI3K-Akt pathways, which are central regulators of cell proliferation, survival, and migration.
-
Crosstalk with Receptor Tyrosine Kinases (RTKs): Integrin αvβ3 engages in significant crosstalk with various RTKs, including the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR). This interaction can potentiate the signaling output from these receptors, further promoting angiogenesis and tumor cell proliferation. For instance, the binding of RGD peptides to integrin αvβ3 has been shown to be crucial for the full activation of VEGFR-2.
The following diagram illustrates the central role of integrin αvβ3 in tumor cell signaling.
Caption: Signaling pathways activated by this compound binding to integrin αvβ3.
Radiation-Induced Cytotoxicity
The ultimate therapeutic effect of ¹⁷⁷Lu-AB-3PRGD2 is achieved through the decay of Lutetium-177. ¹⁷⁷Lu is a medium-energy β-emitter with a half-life of 6.7 days. The emitted β-particles have a maximum energy of 0.5 MeV and a mean tissue penetration of 0.67 mm. This localized energy deposition induces cellular damage, primarily through the generation of reactive oxygen species (ROS) that cause single- and double-strand breaks in DNA. The accumulation of extensive DNA damage triggers cell cycle arrest and ultimately leads to apoptotic cell death.
The following diagram illustrates the overall mechanism of action of ¹⁷⁷Lu-AB-3PRGD2.
Caption: Overall mechanism of action of ¹⁷⁷Lu-AB-3PRGD2.
Quantitative Data
The pharmacokinetics, biodistribution, and dosimetry of ¹⁷⁷Lu-AB-3PRGD2 have been evaluated in both preclinical and clinical studies.
Table 1: Preclinical Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Mice
| Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) |
| 1 hour | 6.03 ± 0.65 | 1.89 ± 0.34 | 2.15 ± 0.28 | 4.18 ± 1.08 |
| 4 hours | 4.62 ± 1.44 | 0.76 ± 0.15 | 1.54 ± 0.21 | 3.13 ± 0.59 |
| 24 hours | 3.55 ± 1.08 | 0.12 ± 0.03 | 0.65 ± 0.11 | 1.56 ± 0.27 |
| 72 hours | 1.22 ± 0.18 | 0.03 ± 0.01 | 0.21 ± 0.04 | 0.54 ± 0.12 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± SD.[2]
Table 2: Pharmacokinetics and Dosimetry of ¹⁷⁷Lu-AB-3PRGD2 in Humans (First-in-Human Study)
| Parameter | Value |
| Pharmacokinetics | |
| Blood Half-life | 2.85 ± 2.17 hours |
| Dosimetry | |
| Whole-Body Effective Dose | 0.251 ± 0.047 mSv/MBq |
| Absorbed Dose - Red Marrow | 0.157 ± 0.032 mGy/MBq |
| Absorbed Dose - Kidneys | 0.684 ± 0.132 mGy/MBq |
| Absorbed Dose - Liver | 0.215 ± 0.045 mGy/MBq |
| Absorbed Dose - Spleen | 0.159 ± 0.033 mGy/MBq |
Data are presented as mean ± SD.[3]
Experimental Protocols
Radiolabeling of DOTA-peptides with Lutetium-177 (General Protocol)
This protocol outlines the general steps for labeling a DOTA-conjugated peptide like this compound with ¹⁷⁷Lu.
Caption: General workflow for radiolabeling DOTA-peptides with ¹⁷⁷Lu.
Detailed Steps:
-
Reagent Preparation: DOTA-AB-3PRGD2 is dissolved in a reaction buffer (e.g., sodium acetate or ammonium acetate) to maintain a pH between 4.0 and 5.0.
-
Reaction: A defined activity of ¹⁷⁷LuCl₃ is added to the peptide solution.
-
Incubation: The reaction mixture is heated at 80-100°C for 20-30 minutes to facilitate the chelation of ¹⁷⁷Lu by the DOTA moiety.
-
Quality Control: The radiochemical purity is assessed using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is typically required.
-
Purification (if necessary): If the radiochemical purity is below the required threshold, the product is purified, often using a C18 solid-phase extraction cartridge.
-
Final Formulation: The final product is passed through a 0.22 µm sterile filter into a sterile vial for injection.
Preclinical Biodistribution Study in a U87MG Xenograft Model
This protocol describes a typical biodistribution study to evaluate the tumor-targeting and pharmacokinetic properties of ¹⁷⁷Lu-AB-3PRGD2 in a mouse model of glioblastoma.
Animal Model: Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with U87MG human glioblastoma cells. Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
Experimental Procedure:
-
A cohort of tumor-bearing mice is injected intravenously with a known activity of ¹⁷⁷Lu-AB-3PRGD2.
-
At defined time points (e.g., 1, 4, 24, 72 hours) post-injection, groups of mice are euthanized.
-
Tissues of interest (tumor, blood, major organs) are harvested, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
First-in-Human Clinical Trial Protocol (NCT05013086)
This protocol provides an overview of the first-in-human study to assess the safety, pharmacokinetics, and dosimetry of ¹⁷⁷Lu-AB-3PRGD2.
Patient Population: Patients with advanced integrin αvβ3-positive tumors, confirmed by ⁶⁸Ga-RGD PET/CT imaging.
Study Design:
-
Screening: Patients undergo a baseline ⁶⁸Ga-RGD PET/CT scan to confirm integrin αvβ3 expression in their tumors.
-
Treatment: Eligible patients receive a single intravenous injection of ¹⁷⁷Lu-AB-3PRGD2 (approximately 1.48 GBq).
-
Imaging: Serial whole-body planar and SPECT/CT scans are performed at multiple time points post-injection (e.g., 3, 24, 48, 72, 96, 120, and 168 hours) to determine the biodistribution and clearance of the radiopharmaceutical.
-
Pharmacokinetics: Blood samples are collected at various time points to measure the radioactivity and calculate the blood half-life.
-
Dosimetry: The imaging data is used to calculate the absorbed radiation dose to tumors and normal organs.
-
Safety Monitoring: Patients are monitored for adverse events for up to 2 months post-injection.
Conclusion
This compound is a highly specific targeting vector for integrin αvβ3, enabling the targeted delivery of the therapeutic radionuclide Lutetium-177 to tumors. The mechanism of action of ¹⁷⁷Lu-AB-3PRGD2 is a multi-step process initiated by the high-affinity binding of the RGD moiety to integrin αvβ3, followed by the induction of DNA damage and apoptosis via localized β-radiation. Preclinical and clinical data have demonstrated favorable pharmacokinetics and dosimetry, supporting its further development as a promising targeted radionuclide therapy for patients with integrin αvβ3-positive cancers. The engagement of integrin αvβ3 may also offer opportunities for synergistic combination therapies that modulate downstream signaling pathways.
References
- 1. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 3. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the AB-3PRGD2 Core for Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and associated experimental protocols for the AB-3PRGD2 core molecule. This molecule is a key component of the targeted radiopharmaceutical ¹⁷⁷Lu-AB-3PRGD2, designed for the treatment of integrin αvβ3-expressing solid tumors.
Core Structure and Rationale
The this compound is a sophisticated bifunctional molecule engineered for targeted radionuclide therapy. Its structure is a synergistic assembly of three key components: a targeting moiety, a chelating agent, and a pharmacokinetic modifier.
-
Targeting Moiety (3PRGD2): The specificity of this compound for tumor cells is conferred by a dimeric cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence. This RGD motif is a well-established ligand for integrin αvβ3, a cell surface receptor overexpressed on various tumor cells and angiogenic endothelial cells, but minimally present on healthy tissues[1][2]. The "3P" designation refers to the three PEG4 linkers (polyethylene glycol) that enhance the binding affinity and improve in vivo pharmacokinetics compared to simpler RGD multimers[2][3]. The dimeric nature of the RGD peptide is designed to increase the avidity for integrin αvβ3[4][5].
-
Chelating Agent (DOTA): The molecule incorporates 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), a highly stable macrocyclic chelator. DOTA is essential for securely sequestering the therapeutic radionuclide, in this case, Lutetium-177 (¹⁷⁷Lu)[6]. The stable complexation of ¹⁷⁷Lu by DOTA is crucial to prevent the release of the radioisotope in vivo, which could lead to off-target toxicity.
-
Pharmacokinetic Modifier (Albumin Binder): To optimize the in vivo behavior of the radiopharmaceutical, an albumin-binding moiety is conjugated to the core structure. This is typically a long-chain fatty acid like palmitic acid or a derivative such as 4-(p-iodophenyl)butyrate[7][8]. By reversibly binding to endogenous albumin, this component extends the circulation half-life of the molecule, leading to increased tumor accumulation and retention, thereby enhancing the therapeutic efficacy[7][8].
The precursor molecule, DOTA-AB-3PRGD2, has a molecular formula of C₁₃₇H₂₁₅IN₃₀O₄₅S and a molecular weight of 3161.36 g/mol [9][10].
Chemical and Radiochemical Properties
The chemical and radiochemical properties of this compound and its ¹⁷⁷Lu-labeled counterpart are critical for its function as a targeted therapeutic agent.
| Property | Value | Reference |
| Precursor Molecular Formula | C₁₃₇H₂₁₅IN₃₀O₄₅S | [9][10] |
| Precursor Molecular Weight | 3161.36 g/mol | [9][10] |
| IC₅₀ (Integrin αvβ3/αvβ5) | 5.13 ± 1.16 nM | [8] |
| Radionuclide | Lutetium-177 (¹⁷⁷Lu) | [1][7] |
| ¹⁷⁷Lu Half-life | 6.7 days | [2] |
| ¹⁷⁷Lu β⁻ emission (Eₘₐₓ) | 0.497 MeV | [2] |
| Radiochemical Purity | > 95% | [2][10] |
| Blood Half-life (¹⁷⁷Lu-AB-3PRGD2) | 2.85 ± 2.17 h | [7][9][11] |
Signaling Pathway
This compound targets the integrin αvβ3 signaling pathway, which plays a crucial role in tumor angiogenesis, proliferation, and survival. Upon binding of the RGD motif to integrin αvβ3 on the surface of tumor or endothelial cells, a downstream signaling cascade is initiated. This pathway often involves the recruitment and activation of focal adhesion kinase (FAK) and Src kinases. The activation of FAK can lead to the stimulation of several downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which ultimately promote cell survival, proliferation, and migration. By delivering a cytotoxic payload (¹⁷⁷Lu) directly to these cells, ¹⁷⁷Lu-AB-3PRGD2 can induce DNA damage and apoptosis, thereby inhibiting tumor growth.
References
- 1. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved quality control of [177Lu]Lu-PSMA I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 18F-labeled galacto and PEGylated RGD dimers for PET imaging of αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (68)Ga-labeled cyclic RGD dimers with Gly3 and PEG4 linkers: promising agents for tumor integrin alphavbeta3 PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nano-Strategies Targeting the Integrin αvβ3 Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitic Acid-Conjugated Radiopharmaceutical for Integrin αvβ3-Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Lutetium Lu 177 AB-3PRGD2
A Novel Radiopharmaceutical for Targeted Cancer Therapy
This technical guide provides a comprehensive overview of Lutetium Lu 177 AB-3PRGD2, a promising radiopharmaceutical agent for the targeted therapy of integrin αvβ3-positive tumors. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its core components, mechanism of action, and preclinical and clinical findings.
Core Concepts and Mechanism of Action
Lutetium Lu 177 this compound is a radiopharmaceutical agent composed of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer, this compound, chelated to the beta-emitting radionuclide Lutetium-177.[1] The RGD motif serves as a high-affinity ligand for integrin αvβ3, a cell surface receptor that is overexpressed on various tumor cells and tumor endothelial cells, while having minimal expression on healthy tissues.[1] This differential expression makes integrin αvβ3 an attractive target for cancer therapy.
The "AB" component in this compound signifies an albumin-binding moiety. This addition is a key pharmacokinetic modifier designed to enhance the agent's circulation time in the bloodstream, thereby potentially increasing its accumulation in tumors.
The therapeutic principle of Lutetium Lu 177 this compound is based on targeted radionuclide therapy. Upon intravenous administration, the this compound moiety selectively binds to integrin αvβ3 on tumor cells. The localized delivery of Lutetium-177 results in the emission of beta particles, which induce direct cytotoxicity and lead to the eradication of the targeted tumor cells.[1]
Signaling Pathway of Integrin αvβ3
The binding of Lu-177 this compound to integrin αvβ3 initiates a cascade of intracellular signaling events that can influence cell proliferation, survival, and angiogenesis. A simplified representation of this pathway is depicted below.
Preclinical Evaluation
Preclinical studies in animal models have been instrumental in establishing the proof-of-concept for Lutetium-177 labeled RGD peptides. A study on the related compound, ¹⁷⁷Lu-3PRGD2, in nude mice bearing U87MG glioblastoma xenografts, demonstrated its therapeutic potential.[2][3]
Experimental Workflow for Preclinical Studies
The general workflow for the preclinical evaluation of such radiopharmaceuticals is outlined below.
In preclinical studies with ¹⁷⁷Lu-3PRGD2, the agent demonstrated favorable biodistribution with high tumor uptake and rapid clearance from non-target organs.[2][3]
| Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) |
| 1 hour | 6.03 ± 0.65 | 1.89 ± 0.34 | 2.01 ± 0.38 | 4.18 ± 1.08 |
| 4 hours | 4.62 ± 1.44 | 0.65 ± 0.17 | 1.35 ± 0.29 | 3.13 ± 0.59 |
| 24 hours | 3.55 ± 1.08 | 0.08 ± 0.02 | 0.54 ± 0.11 | 1.12 ± 0.23 |
| 72 hours | 1.22 ± 0.18 | 0.02 ± 0.01 | 0.19 ± 0.04 | 0.35 ± 0.07 |
Table 1: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice (%ID/g ± SD)
Targeted radiotherapy with ¹⁷⁷Lu-3PRGD2 resulted in significant tumor growth inhibition in the U87MG glioblastoma model.[2] A two-dose regimen showed superior anti-tumor effects compared to a single dose.[2][3]
| Treatment Group | Tumor Volume Doubling Time (Days) |
| Saline (Control) | 7 |
| ¹⁷⁷Lu-3PRGD2 (Single Dose) | 11 |
| ¹⁷⁷Lu-3PRGD2 (Two Doses) | 28 |
Table 2: Therapeutic Efficacy of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice
Clinical Evaluation: First-in-Human Study
A first-in-human, open-label, non-controlled, non-randomized study was conducted to evaluate the safety, pharmacokinetics, and dosimetry of Lutetium Lu 177 this compound in patients with advanced integrin αvβ3-positive tumors.[4][5]
Ten patients with integrin αvβ3-avid tumors were enrolled.[4] The administered dosage of Lutetium Lu 177 this compound was 1.57 ± 0.08 GBq (42.32 ± 2.11 mCi).[4][5]
The administration of Lutetium Lu 177 this compound was well-tolerated, with no adverse events of grade 3 or higher observed.[4][5]
The agent was primarily excreted through the urinary system.[4][5] The estimated blood half-life was 2.85 ± 2.17 hours.[4][5]
The whole-body effective dose was calculated to be 0.251 ± 0.047 mSv/MBq.[4][5] The absorbed doses in critical organs are summarized below.
| Organ | Absorbed Dose (mGy/MBq) |
| Red Bone Marrow | 0.157 ± 0.032 |
| Kidneys | 0.684 ± 0.132 |
Table 3: Absorbed Radiation Doses in Key Organs from Lutetium Lu 177 this compound
Experimental Protocols
A detailed protocol for the radiolabeling of a similar compound, 3PRGD2, is available from preclinical studies.[2] This involves the incubation of the DOTA-conjugated peptide with ¹⁷⁷LuCl₃ in a sodium acetate buffer at an elevated temperature, followed by purification.
Radiolabeling Workflow
-
Patient Selection: Patients with advanced solid tumors with positive integrin αvβ3 expression confirmed by PET/CT imaging were included.[6]
-
Treatment: A single intravenous dose of Lutetium Lu 177 this compound was administered.[4]
-
Safety Monitoring: Adverse events were monitored and graded according to standard criteria.
-
Pharmacokinetic Analysis: Blood samples were collected at multiple time points post-injection to determine the radioactivity concentration.[7]
-
Dosimetry: Serial whole-body planar and SPECT/CT imaging were performed at various time points to calculate the absorbed radiation doses in different organs.[7]
Conclusion
Lutetium Lu 177 this compound is a promising targeted radiopharmaceutical agent that has demonstrated a favorable safety profile and therapeutic potential in both preclinical and early clinical settings. Its ability to selectively target integrin αvβ3-expressing tumors and deliver a cytotoxic dose of radiation holds promise for the treatment of a variety of solid tumors. Further clinical investigations with escalating doses and multiple treatment cycles are warranted to fully elucidate its therapeutic efficacy.[4][5]
References
- 1. project.eortc.org [project.eortc.org]
- 2. researchgate.net [researchgate.net]
- 3. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 6. The Effects of an Albumin Binding Moietyon the Targeting and Pharmacokinetics of an Integrin αvβ6-Selective Peptide Labeledwith Aluminum [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of αvβ3 Integrin in AB-3PRGD2 Targeting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions, signaling pathways, and experimental validation of AB-3PRGD2, a novel radiopharmaceutical agent designed for targeted therapy against tumors expressing αvβ3 integrin.
Introduction to αvβ3 Integrin and this compound
Integrin αvβ3 is a heterodimeric transmembrane receptor that plays a pivotal role in cell adhesion, migration, and signaling.[1] It recognizes the arginine-glycine-aspartic acid (RGD) tripeptide sequence present in various extracellular matrix (ECM) proteins like vitronectin, fibronectin, and laminin.[2][3] The expression of αvβ3 integrin is significantly upregulated on the surface of various tumor cells and activated endothelial cells within the tumor neovasculature, while remaining low on quiescent vessels and most normal tissues.[4][5] This differential expression makes it a highly attractive target for the selective delivery of diagnostic and therapeutic agents to tumors.[6]
This compound is a next-generation, αvβ3-targeted radiopharmaceutical. Its molecular structure is rationally designed for optimized tumor targeting and pharmacokinetics. It consists of three key components:
-
3PRGD2 : A pegylated, dimeric form of the cyclic RGD peptide. The dimerization and PEGylation enhance its binding affinity and specificity for αvβ3 integrin compared to monomeric RGD peptides.[5][7]
-
Albumin-Binding (AB) Motif : This component reversibly binds to endogenous albumin in the bloodstream, a strategy designed to extend the agent's circulation half-life, thereby increasing the probability of it reaching the tumor site.[8][9]
-
Radionuclide Chelator (DOTA) : This allows for stable labeling with a therapeutic radioisotope, such as Lutetium-177 (¹⁷⁷Lu), which delivers cytotoxic beta radiation directly to the targeted tumor cells.[4][10] When labeled with ¹⁷⁷Lu, the agent is specifically referred to as ¹⁷⁷Lu-AB-3PRGD2 .[4]
Mechanism of Targeting and Cellular Interaction
The targeting mechanism of this compound is a multi-step process that leverages both its specific ligand-receptor interaction and its engineered pharmacokinetic properties.
Upon intravenous administration, the albumin-binding motif of ¹⁷⁷Lu-AB-3PRGD2 non-covalently associates with serum albumin.[8] This creates a large complex that avoids rapid renal clearance, significantly prolonging the agent's circulation time.[9] As this complex extravasates into the tumor tissue through leaky neovasculature, the RGD dimer component specifically binds with high affinity to αvβ3 integrin receptors on tumor and endothelial cells. This binding can trigger receptor-mediated endocytosis, internalizing the radiopharmaceutical. The localized accumulation of ¹⁷⁷Lu at the tumor site results in focused delivery of beta radiation, causing DNA damage and ultimately leading to the death of αvβ3-expressing cancer cells.[4]
αvβ3 Integrin Downstream Signaling
Beyond acting as a docking site for this compound, the engagement of αvβ3 integrin by its ligand initiates a cascade of intracellular signals known as "outside-in" signaling. This signaling is fundamental to cell survival, proliferation, and migration. While the primary therapeutic action of ¹⁷⁷Lu-AB-3PRGD2 is radiation-induced cytotoxicity, understanding the underlying signaling pathway provides context for the biological role of its target.
Upon ligand binding, αvβ3 integrins cluster and recruit non-receptor tyrosine kinases, primarily Focal Adhesion Kinase (FAK) and Src.[2] This leads to the autophosphorylation of FAK at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src.[3] The formation of the FAK-Src complex results in the phosphorylation of additional sites on FAK and other downstream substrates. This complex acts as a central hub, activating multiple pathways critical for tumor progression, including:
-
PI3K/Akt Pathway : Promotes cell survival and proliferation.
-
MAPK (ERK) Pathway : Regulates cell growth, differentiation, and division.
Quantitative Data
The following tables summarize key quantitative data for this compound and its precursor, 3PRGD2, from preclinical and clinical studies.
Table 1: Binding Affinity of RGD Peptides to αvβ3 Integrin
| Compound | IC50 (nM) | Cell Line / Assay | Reference |
|---|---|---|---|
| DOTA-3PRGD₂ | 5.13 ± 1.16 | U87MG Glioma Cells | [11] |
| DOTA-c(RGDyK) (Monomer) | 49.89 ± 3.63 | U87MG Glioma Cells | |
IC50: The concentration of a drug that gives half-maximal response. Lower values indicate higher binding affinity.
Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-Labeled Peptides in U87MG Tumor-Bearing Mice (%ID/g)
| Organ | ¹⁷⁷Lu-3PRGD₂ (1h p.i.) | ¹⁷⁷Lu-3PRGD₂ (24h p.i.) | ¹⁷⁷Lu-Palm-3PRGD₂* (12h p.i.) | Reference |
|---|---|---|---|---|
| Blood | 1.15 ± 0.17 | 0.05 ± 0.01 | 1.76 ± 0.28 | [11][12] |
| Tumor | 6.03 ± 0.65 | 3.55 ± 1.08 | 21.34 ± 4.65 | [11][12] |
| Kidney | 4.18 ± 1.08 | 0.98 ± 0.18 | 18.23 ± 2.65 | [11][12] |
| Liver | 0.73 ± 0.13 | 0.28 ± 0.06 | 3.28 ± 0.44 | [11][12] |
| Spleen | 0.23 ± 0.05 | 0.10 ± 0.02 | 1.00 ± 0.19 |[11][12] |
*%ID/g: Percent of injected dose per gram of tissue. p.i.: post-injection. Note: ¹⁷⁷Lu-Palm-3PRGD₂ is an analog with an albumin-binding fatty acid instead of the "AB" motif, demonstrating a similar principle of enhanced pharmacokinetics.
Table 3: Human Pharmacokinetics and Dosimetry of ¹⁷⁷Lu-AB-3PRGD2
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Blood Half-Life | 2.85 ± 2.17 | hours | [9][13] |
| Whole-Body Effective Dose | 0.251 ± 0.047 | mSv/MBq | [9][13] |
| Absorbed Dose: Kidneys | 0.684 ± 0.132 | mGy/MBq | [9][13] |
| Absorbed Dose: Red Marrow | 0.157 ± 0.032 | mGy/MBq |[9][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standardized protocols for key experiments used to characterize this compound.
Protocol 1: In Vitro Competitive Binding Assay
This assay determines the binding affinity (IC50) of a test compound by measuring its ability to compete with a known radiolabeled ligand for receptor binding.
1. Materials:
-
αvβ3-positive cell line (e.g., U87MG human glioblastoma cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Binding Buffer (e.g., 20 mM Tris, 150 mM NaCl, 2 mM CaCl₂, 1 mM MgCl₂, 1 mM MnCl₂, pH 7.4).[11]
-
Radiolabeled competitor (e.g., ¹²⁵I-echistatin).
-
Unlabeled test compound (this compound precursor).
-
96-well filter plates.
-
Gamma counter.
2. Procedure:
-
Seed U87MG cells (e.g., 1 x 10⁵ cells/well) into a 96-well plate and culture overnight.
-
Wash cells with cold Binding Buffer.
-
To each well, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled this compound precursor to designated wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
Wash the wells multiple times with cold Binding Buffer to remove unbound radioactivity.
-
Lyse the cells and collect the lysate.
-
Measure the radioactivity in the lysate using a gamma counter.
3. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Biodistribution Study
This protocol determines the uptake and clearance of a radiolabeled agent in different organs and the tumor over time in an animal model.
1. Materials:
-
Animal model: Immunocompromised mice (e.g., nude mice) bearing xenograft tumors (e.g., U87MG).
-
Radiolabeled agent: ¹⁷⁷Lu-AB-3PRGD2.
-
Anesthesia (e.g., isoflurane).
-
Syringes, dissection tools.
-
Gamma counter with a balance for weighing organs.
2. Procedure:
-
Implant tumor cells subcutaneously into the flank of each mouse. Allow tumors to grow to a specified size (e.g., 100-200 mm³).
-
Administer a precise dose of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 370 kBq) to each mouse via tail vein injection.[12] Reserve a small amount of the injectate as a standard for calculating the injected dose.
-
At predefined time points (e.g., 1, 4, 24, 72 hours post-injection), euthanize a cohort of mice (n=4-5 per group).[12]
-
Immediately perform a cardiac puncture to collect a blood sample.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle, bone, etc.).
-
Blot tissues to remove excess blood, weigh each sample, and place it in a counting tube.
-
Measure the radioactivity in all samples and the injection standard using a gamma counter, correcting for radioactive decay.
3. Data Analysis:
-
Calculate the percentage of the injected dose per gram (%ID/g) for each tissue.[14]
-
%ID/g = (CPM in tissue / weight of tissue) / (Total CPM injected) * 100
-
Calculate the mean and standard deviation for each tissue at each time point.
-
Plot the %ID/g for each organ over time to visualize uptake and clearance kinetics.
Protocol 3: In Vivo SPECT/CT Imaging
This protocol is used to non-invasively visualize the localization of the radiolabeled agent within the animal model.
1. Materials:
-
Tumor-bearing mice as described in Protocol 2.
-
Radiolabeled agent (e.g., ⁹⁹mTc-3PRGD2 for imaging studies).[15]
-
SPECT/CT scanner for small animals.
-
Anesthesia (isoflurane).
2. Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer the radiolabeled imaging agent via tail vein injection.
-
Position the mouse on the scanner bed. Maintain anesthesia and monitor vital signs throughout the scan.
-
Acquire whole-body planar or SPECT images at desired time points (e.g., 1, 2, 4 hours post-injection).[15]
-
Immediately following the SPECT acquisition, perform a CT scan for anatomical co-registration.
-
Allow the animal to recover from anesthesia.
3. Data Analysis:
-
Reconstruct the SPECT and CT images using appropriate software.
-
Fuse the SPECT (functional) and CT (anatomical) images to visualize the precise location of radiotracer accumulation.
-
Draw regions of interest (ROIs) around the tumor and other organs to perform semi-quantitative analysis of uptake (e.g., tumor-to-muscle ratio).[15]
Conclusion
This compound represents a sophisticated approach to targeted radionuclide therapy, capitalizing on the overexpression of αvβ3 integrin in the tumor microenvironment. Its design, incorporating a high-affinity RGD dimer and an albumin-binding motif for improved pharmacokinetics, demonstrates a clear, rational strategy for enhancing tumor localization and retention.[8][9] Quantitative data from both preclinical and human studies confirm its ability to effectively target αvβ3-positive tumors while maintaining a manageable safety profile.[9] The experimental protocols outlined herein provide a framework for the continued evaluation and optimization of this and similar targeted agents. As research progresses, this compound holds significant promise for translation into a clinical option for patients with αvβ3-expressing malignancies.
References
- 1. Integrin - Wikipedia [en.wikipedia.org]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Optimizing the pharmacokinetics of an 211At-labeled RGD peptide with an albumin-binding moiety via the administration of an albumin-binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-v beta-3 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 12. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of 99mTc‐3PRGD2 SPECT imaging on angiogenesis in animal models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
discovery and development of RGD-based radiopharmaceuticals
An In-depth Technical Guide on the Discovery and Development of RGD-based Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The burgeoning field of nuclear medicine offers profound insights into biological processes at the molecular level, enabling both diagnosis and targeted therapy of diseases. A significant area of advancement has been the development of radiopharmaceuticals that can selectively target biomarkers overexpressed in pathological conditions. Among these, the integrin αvβ3 has emerged as a crucial target, particularly in oncology, due to its pivotal role in tumor angiogenesis, progression, and metastasis.[1][2][3] This technical guide provides a comprehensive overview of the discovery and development of radiopharmaceuticals based on the Arginine-Glycine-Aspartic acid (RGD) peptide sequence, which specifically binds to integrin αvβ3.
Integrins are a family of transmembrane glycoproteins that mediate cell-cell and cell-extracellular matrix (ECM) interactions.[1][4] The αvβ3 integrin, in particular, is highly expressed on activated endothelial cells during angiogenesis and on various tumor cells, while its expression in quiescent endothelial cells and most normal organs is low.[2][3][4] This differential expression pattern makes it an attractive target for delivering diagnostic and therapeutic radionuclides to tumors. The RGD tripeptide sequence is the primary recognition motif for αvβ3 integrin, and peptides containing this sequence have been extensively explored for targeting this receptor.[4]
This guide will delve into the evolution of RGD-based radiopharmaceuticals, from early linear peptides to more advanced cyclic and multimeric constructs. It will cover the various radiolabeling strategies, preclinical evaluation methodologies, and the clinical translation of these agents. Furthermore, it will provide detailed insights into the underlying biological mechanisms, including the signaling pathways initiated by integrin αvβ3 engagement.
The Evolution of RGD Peptide-Based Targeting Vectors
The development of RGD-based targeting vectors has progressed through several stages, each aimed at improving binding affinity, selectivity, and in vivo pharmacokinetics.
From Linear to Cyclic Peptides
Linear RGD peptides, such as GRGDS, were among the first to be investigated. However, they generally exhibit low affinity for integrin αvβ3 (IC50 > 100 nM) and are susceptible to rapid degradation by proteases in serum.[1] To overcome these limitations, researchers developed cyclic RGD peptides. Cyclization confers conformational rigidity to the peptide backbone, which can pre-organize the RGD motif into a bioactive conformation that is more favorable for receptor binding. This often leads to a significant increase in both binding affinity and selectivity for αvβ3 over other integrins like αvβ5 and αIIbβ3.[1]
Multimeric RGD Peptides for Enhanced Avidity
To further enhance tumor targeting and retention, multimeric RGD peptides, such as dimers and tetramers, have been developed. The rationale behind this approach is the "multivalency effect," where the simultaneous interaction of multiple RGD motifs with several integrin receptors on the cell surface leads to a significant increase in the overall binding strength (avidity). Several studies have demonstrated that radiolabeled multimeric RGD peptides exhibit higher tumor uptake and longer retention compared to their monomeric counterparts.[1][5][6] However, it is crucial to optimize the linker chemistry connecting the RGD units, as the spatial orientation and distance between the motifs play a critical role in achieving true multivalency.[1]
Radiolabeling Strategies
The choice of radionuclide is critical in the design of RGD-based radiopharmaceuticals and depends on the intended application, whether it be diagnostic imaging (SPECT or PET) or therapy.
-
For SPECT Imaging: Technetium-99m (99mTc) and Indium-111 (111In) are commonly used.
-
For PET Imaging: Positron emitters such as Fluorine-18 (18F) and Gallium-68 (68Ga) are preferred due to their favorable decay characteristics and the high resolution and sensitivity of PET imaging.[7]
-
For Radionuclide Therapy: Beta-emitters like Lutetium-177 (177Lu) and Yttrium-90 (90Y), or alpha-emitters like Astatine-211 (211At), are employed to deliver a cytotoxic radiation dose to the tumor cells.[2][3]
The radionuclide is typically attached to the RGD peptide via a bifunctional chelator. The chelator is a molecule that strongly binds the metallic radionuclide on one end and is covalently attached to the peptide on the other. Common chelators include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and HYNIC (hydrazinonicotinamide).[4] For radiohalogens like 18F, various prosthetic groups are often used to facilitate the radiolabeling process.
Preclinical Evaluation
The preclinical evaluation of novel RGD-based radiopharmaceuticals is a critical step to assess their potential for clinical translation. This process typically involves a series of in vitro and in vivo studies.
In Vitro Studies
-
Receptor Binding Affinity: Competitive binding assays are performed to determine the half-maximal inhibitory concentration (IC50) of the RGD peptide conjugate. This value is a measure of its affinity for the integrin αvβ3 receptor.
-
Cell Uptake and Internalization: Studies using tumor cell lines that overexpress integrin αvβ3 are conducted to quantify the extent of radiotracer uptake and internalization.
-
In Vitro Stability: The stability of the radiolabeled peptide is assessed in various media, such as human serum, to ensure it remains intact in a physiological environment.
In Vivo Studies
-
Biodistribution: The radiopharmaceutical is administered to tumor-bearing animal models (e.g., mice with xenografted human tumors), and the distribution of radioactivity in various organs and tissues is measured at different time points. This provides information on tumor uptake, clearance kinetics, and non-target organ accumulation.
-
In Vivo Imaging: SPECT or PET imaging is performed on tumor-bearing animals to visualize the tumor targeting of the radiopharmaceutical and to assess the tumor-to-background contrast.
-
In Vivo Stability: The metabolic stability of the radiopharmaceutical is evaluated by analyzing blood and urine samples from the experimental animals.
-
Dosimetry: Radiation dose estimates for various organs are calculated based on the biodistribution data, which is crucial for assessing the safety of the radiopharmaceutical for human use.[1]
Quantitative Data on RGD-Based Radiopharmaceuticals
The following tables summarize key quantitative data for selected RGD-based radiopharmaceuticals from preclinical and clinical studies.
Table 1: In Vitro Binding Affinities (IC50) of RGD Peptides for Integrin αvβ3
| Compound | IC50 (nM) | Cell Line | Reference |
| GRGDS (linear) | > 100 | Not specified | [1] |
| c(RGDfK) | 15.28 | A549 | [8] |
| [68Ga]Ga-DOTA-E(cRGDfK)2 | 15.28 | A549 | [8] |
| E[c(RGDfK)] (dimer) | Higher than monomer | U87MG | [5] |
Table 2: Tumor Uptake of Selected RGD Radiopharmaceuticals in Preclinical Models
| Radiopharmaceutical | Animal Model | Tumor Type | Tumor Uptake (%ID/g) | Time Point (p.i.) | Reference |
| 99mTc-3P-RGD2 | Mouse | Breast Cancer | ~4 | 1 h | [1] |
| 125I-labeled monomer RGD | Mouse | U87MG | 2.93 ± 0.08 | 4 h | [5] |
| 125I-labeled dimer RGD | Mouse | U87MG | 4.12 ± 0.42 | 4 h | [5] |
| 177Lu-EB-RGD | NSCLC-PDX (αvβ3+) | NSCLC | ~10 | 24 h | [9] |
| [68Ga]Ga-FAPI-RGD | Mouse | Pancreatic (Panc02) | ~9 | 2 h | [10] |
Table 3: Standardized Uptake Values (SUV) in Clinical Studies
| Radiopharmaceutical | Cancer Type | SUV Range/Value | Reference |
| [18F]Galacto-RGD | Melanoma, Sarcoma, RCC | 1.2 - 10.0 | [11] |
| [18F]Fluciclatide | Various | 1.4 - 40 | [6] |
| 18F-Alfatide | Lung Cancer | 5.37 ± 2.17 (malignant) | [11] |
Integrin αvβ3 Signaling Pathway
The binding of RGD peptides to integrin αvβ3 on the cell surface triggers a cascade of intracellular signaling events that are crucial for cell survival, proliferation, and migration. These signaling pathways are complex and can interact with those activated by growth factor receptors. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways, both of which promote cancer progression.[2] Understanding these pathways is essential for elucidating the mechanism of action of both diagnostic and therapeutic RGD-based agents.
Clinical Translation of RGD-based Radiopharmaceuticals
Several RGD-based radiopharmaceuticals have advanced to clinical trials, demonstrating their potential for imaging tumors and monitoring therapy.[12][13] Tracers like [18F]Galacto-RGD, [18F]Fluciclatide, and [68Ga]NOTA-PRGD2 have been evaluated in patients with various cancers, including glioblastoma, lung cancer, breast cancer, and melanoma.[6][7][14] These studies have shown that RGD-based PET imaging can successfully visualize tumors with good contrast.[7] However, the sensitivity for detecting all lesions can be moderate, and further improvements are needed for widespread clinical adoption for tumor staging.[6][14] An emerging application is the use of RGD PET for monitoring the response to antiangiogenic therapies, where changes in tracer uptake may provide an early indication of treatment efficacy.[14]
Experimental Protocols
This section provides an overview of the methodologies for key experiments in the development of RGD-based radiopharmaceuticals, synthesized from published literature.
Synthesis of RGD Peptide-Chelator Conjugates
-
Solid-Phase Peptide Synthesis (SPPS): The RGD peptide is synthesized on a solid-phase resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Chelator Conjugation: The bifunctional chelator (e.g., DOTA-NHS ester) is coupled to a specific amino acid side chain of the peptide (e.g., the epsilon-amino group of a lysine residue) in solution, often in a buffer such as sodium bicarbonate at a specific pH.
-
Purification: The resulting conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the conjugate are confirmed by mass spectrometry and analytical HPLC.[15]
Radiometal Labeling (e.g., with 68Ga)
-
Elution of 68Ga: 68Ga is eluted from a 68Ge/68Ga generator using HCl.
-
Reaction Setup: The 68Ga eluate is added to a solution of the RGD peptide-chelator conjugate (e.g., NOTA-PRGD2) in a suitable buffer (e.g., sodium acetate) to maintain the optimal pH for chelation.
-
Incubation: The reaction mixture is heated at a specific temperature (e.g., 80-95°C) for a short period (e.g., 5-15 minutes).[6]
-
Purification: The radiolabeled peptide is often purified using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) to remove unchelated 68Ga.
-
Quality Control: The radiochemical purity of the final product is determined by radio-TLC or radio-HPLC.
In Vitro Competitive Binding Assay
-
Cell Preparation: Tumor cells overexpressing integrin αvβ3 (e.g., U87MG human glioblastoma cells) are seeded in multi-well plates and allowed to adhere.
-
Competition Reaction: The cells are incubated with a constant concentration of a radiolabeled RGD peptide (e.g., 125I-echistatin) and increasing concentrations of the non-radiolabeled "cold" RGD peptide conjugate being tested.
-
Incubation and Washing: After incubation, the cells are washed to remove unbound radioactivity.
-
Measurement: The radioactivity remaining in the cells is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis.
Animal Biodistribution Study
-
Animal Model: Tumor-bearing mice are prepared by subcutaneously injecting human tumor cells into the flank of immunodeficient mice.
-
Radiotracer Injection: A known amount of the radiolabeled RGD peptide is injected into each mouse, typically via the tail vein.
-
Euthanasia and Dissection: At predefined time points post-injection (e.g., 1, 2, 4, and 24 hours), groups of mice are euthanized.
-
Organ Harvesting and Weighing: Blood, major organs (heart, lungs, liver, spleen, kidneys, etc.), and the tumor are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter.
-
Data Calculation: The uptake in each organ and the tumor is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
RGD-based radiopharmaceuticals represent a promising class of agents for the molecular imaging and targeted therapy of cancers that overexpress integrin αvβ3. The development process, from peptide design and radiolabeling to rigorous preclinical and clinical evaluation, has led to several agents being tested in humans. While challenges remain in optimizing tumor-to-background ratios and demonstrating clear clinical advantages for routine use, the field continues to evolve. Future directions include the development of theranostic pairs for personalized medicine, combining RGD-targeted radionuclide therapy with other treatment modalities like immunotherapy, and exploring novel RGD constructs with improved pharmacokinetic properties.[16] This in-depth guide provides a solid foundation for researchers and drug development professionals to understand the core principles and methodologies in this exciting area of radiopharmaceutical science.
References
- 1. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]
- 2. mdpi.com [mdpi.com]
- 3. Integrin Targeted Delivery of Radiotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 8. scienceopen.com [scienceopen.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis, preclinical evaluation and radiation dosimetry of a dual targeting PET tracer [68Ga]Ga-FAPI-RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of RGD-based radiotracers for tumor imaging and therapy: translating from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RGD PET: From Lesion Detection to Therapy Response Monitoring | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Cyclic RGD Peptides Incorporating Cycloalkanes: Synthesis and Evaluation as PET Radiotracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined Targeted Radiopharmaceutical Therapy and Immune Checkpoint Blockade: From Preclinical Advances to the Clinic | Journal of Nuclear Medicine [jnm.snmjournals.org]
Preclinical Efficacy of AB-3PRGD2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the efficacy of AB-3PRGD2, a promising agent in targeted radionuclide therapy. The focus of this document is on the radiolabeled conjugate, Lutetium-177 DOTA-AB-3PRGD2 (177Lu-AB-3PRGD2), and its closely related predecessor, 177Lu-3PRGD2. The addition of an albumin-binding (AB) moiety is a strategic modification aimed at optimizing the pharmacokinetic profile of the 3PRGD2 peptide. While extensive preclinical data is available for 177Lu-3PRGD2, this guide will also discuss the rationale and available information for 177Lu-AB-3PRGD2.
Introduction to this compound and its Mechanism of Action
3PRGD2 is a dimeric cyclic RGD peptide with three PEG4 linkers designed to target integrin αvβ3 with high affinity and specificity.[1] Integrin αvβ3 is a cell surface receptor that is overexpressed on various tumor cells and activated endothelial cells, playing a crucial role in tumor angiogenesis, proliferation, and metastasis.[1] The RGD (Arginine-Glycine-Aspartic acid) motif is a key recognition sequence for integrin binding.
The therapeutic efficacy of 3PRGD2 is realized through its conjugation with a therapeutic radionuclide, such as Lutetium-177 (177Lu), via a chelator like DOTA. 177Lu is a β-emitter that induces localized cytotoxic damage to cells that have taken up the radiopharmaceutical. The "AB" component in this compound refers to an albumin-binding moiety, which is intended to enhance the in-vivo half-life of the compound by reversibly binding to serum albumin, thereby potentially increasing tumor accumulation and therapeutic efficacy.[2][3]
While a first-in-human study for 177Lu-AB-3PRGD2 has been conducted, detailed preclinical efficacy studies comparing it to 177Lu-3PRGD2 are not extensively available in the public domain.[3] Therefore, this guide will focus on the robust preclinical data for 177Lu-3PRGD2 as a surrogate for understanding the potential of the 3PRGD2-based therapeutic platform.
Quantitative Preclinical Efficacy Data
The preclinical efficacy of 177Lu-3PRGD2 has been primarily evaluated in a U87MG human glioblastoma xenograft mouse model. The following tables summarize the key quantitative findings from these studies.
Biodistribution and Tumor Uptake of 177Lu-3PRGD2
Table 1: Biodistribution of 177Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice (%ID/g) [1]
| Organ | 1 h post-injection | 4 h post-injection | 24 h post-injection | 72 h post-injection |
| Blood | 1.83 ± 0.32 | 0.65 ± 0.18 | 0.07 ± 0.02 | 0.01 ± 0.00 |
| Heart | 0.72 ± 0.15 | 0.31 ± 0.09 | 0.07 ± 0.02 | 0.02 ± 0.01 |
| Liver | 1.95 ± 0.35 | 1.23 ± 0.21 | 0.54 ± 0.15 | 0.18 ± 0.05 |
| Spleen | 0.61 ± 0.12 | 0.35 ± 0.08 | 0.12 ± 0.03 | 0.04 ± 0.01 |
| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 0.89 ± 0.24 | 0.25 ± 0.07 |
| Lung | 1.45 ± 0.28 | 0.76 ± 0.16 | 0.23 ± 0.06 | 0.08 ± 0.02 |
| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.21 ± 0.33 | 0.29 ± 0.08 |
| Muscle | 0.55 ± 0.11 | 0.28 ± 0.07 | 0.06 ± 0.01 | 0.02 ± 0.01 |
| Bone | 0.98 ± 0.21 | 0.65 ± 0.14 | 0.21 ± 0.05 | 0.07 ± 0.02 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
Data are expressed as mean ± standard deviation (n=4 per group).[1]
Therapeutic Efficacy of 177Lu-3PRGD2
Table 2: Tumor Growth Inhibition in U87MG Tumor-Bearing Nude Mice [1]
| Treatment Group | Dosing Regimen | Tumor Volume on Day 28 (mm³) | Significance vs. Saline |
| Saline | Single dose | ~1200 | - |
| 177Lu-3PRGD2 | Single dose (111 MBq) | ~600 | P < 0.005 |
| 177Lu-3PRGD2 | Two doses (2 x 111 MBq) | ~300 | P < 0.001 (vs. single dose) |
Tumor volumes are approximated from the graphical data presented in the source.[1]
Experimental Protocols
Animal Model
-
Species: Female BALB/c nude mice.[4]
-
Cell Line: U87MG human glioblastoma cells.[1]
-
Tumor Induction: Subcutaneous injection of U87MG cells into the right flank of the mice.[1]
Biodistribution Study Protocol
-
Animal Groups: U87MG tumor-bearing nude mice were divided into groups (n=4 per group) for different time points.[1]
-
Radiotracer Administration: Each mouse was injected with 370 kBq of 177Lu-3PRGD2 via the tail vein.[1]
-
Time Points: Mice were sacrificed at 1, 4, 24, and 72 hours post-injection.[1]
-
Organ Harvesting: Blood, heart, liver, spleen, kidney, lung, intestine, muscle, bone, and tumor were collected.[1]
-
Radioactivity Measurement: The radioactivity in each organ was measured using a γ-counter, and the percentage of injected dose per gram of tissue (%ID/g) was calculated.[1]
Therapeutic Efficacy Study Protocol
-
Animal Groups: U87MG tumor-bearing mice were randomly assigned to treatment groups (n=9 per group).[1]
-
Treatment Groups:
-
Saline (control)
-
177Lu-3PRGD2 single dose (111 MBq)
-
177Lu-3PRGD2 two doses (111 MBq on day 0 and day 6)[1]
-
-
Drug Administration: All treatments were administered intravenously via the tail vein.[1]
-
Monitoring: Tumor volume and body weight were measured twice a week.[1]
-
Endpoint: The study continued for 28 days, after which the tumor growth inhibition was assessed.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Integrin αvβ3 Signaling Pathway
Caption: Integrin αvβ3 signaling cascade initiated by RGD ligand binding.
Experimental Workflow: Biodistribution Study
Caption: Workflow for the preclinical biodistribution study of 177Lu-3PRGD2.
Experimental Workflow: Therapeutic Efficacy Study
Caption: Workflow for the preclinical therapeutic efficacy study.
The Role of the Albumin-Binding Moiety in 177Lu-AB-3PRGD2
The development of 177Lu-AB-3PRGD2 represents a rational approach to improve the pharmacokinetic properties of 177Lu-3PRGD2. The addition of an albumin-binding moiety is designed to increase the circulation half-life of the radiopharmaceutical.[2] This is achieved through reversible binding to endogenous albumin, which reduces renal clearance and provides a longer time window for the agent to accumulate in the tumor.
A first-in-human study of 177Lu-AB-3PRGD2 has been conducted to evaluate its safety, pharmacokinetics, and dosimetry in patients with advanced integrin αvβ3-positive tumors.[3] While this study provides valuable clinical data, there is a lack of publicly available, direct comparative preclinical studies that quantify the efficacy of 177Lu-AB-3PRGD2 against 177Lu-3PRGD2 in animal models. Such studies would be crucial to definitively demonstrate the preclinical benefit of the albumin-binding modification on therapeutic efficacy.
Conclusion
The preclinical data for 177Lu-3PRGD2 strongly support its efficacy in a glioblastoma xenograft model. The agent demonstrates high and specific tumor uptake, leading to significant tumor growth inhibition, particularly with a two-dose regimen. The experimental protocols are well-defined, providing a solid foundation for further research.
The development of 177Lu-AB-3PRGD2 is a logical progression, aiming to enhance the therapeutic window by improving its pharmacokinetic profile. While direct preclinical comparisons are not yet widely published, the rationale is sound and supported by the progression of this compound into clinical trials. Future preclinical studies directly comparing the efficacy and dosimetry of 177Lu-3PRGD2 and 177Lu-AB-3PRGD2 will be invaluable in fully elucidating the advantages of the albumin-binding moiety. This body of evidence underscores the potential of 3PRGD2-based radiopharmaceuticals as a promising platform for targeted cancer therapy.
References
- 1. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Targeted Radionuclide Therapies: A Comparative Analysis of AB-3PRGD2, Lutathera®, and Pluvicto®
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted radionuclide therapy (TRT) represents a paradigm shift in oncology, offering a mechanism to deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. This is achieved by conjugating a radioactive isotope to a targeting moiety with high affinity for a tumor-specific or tumor-associated molecular marker. This technical guide provides a detailed comparative analysis of a novel investigational agent, AB-3PRGD2, and two FDA-approved TRTs: Lutathera® (177Lu-dotatate) and Pluvicto® (177Lu-PSMA-617). We delve into their core mechanisms of action, present a side-by-side comparison of their quantitative clinical data, outline key experimental protocols, and visualize their associated signaling pathways.
Introduction to Targeted Radionuclide Therapies
TRT leverages the concept of a "magic bullet," where a radionuclide is guided to its target by a specific delivery vehicle. The choice of the targeting molecule is critical and is dictated by the overexpression of its corresponding receptor or antigen on the surface of cancer cells. Upon binding, the emitted radiation induces cellular damage, primarily through DNA double-strand breaks, leading to apoptosis and tumor regression. The three therapies discussed herein utilize the β-emitter Lutetium-177 (177Lu) and are distinguished by their unique targeting ligands and, consequently, their distinct molecular targets:
-
This compound: Targets integrin αvβ3, a receptor involved in angiogenesis and tumor metastasis.
-
Lutathera® (177Lu-dotatate): Targets somatostatin receptor 2 (SSTR2), commonly overexpressed in neuroendocrine tumors (NETs).
-
Pluvicto® (177Lu-PSMA-617): Targets prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer cells.
Comparative Data Presentation
The following tables summarize the key quantitative data for this compound, Lutathera®, and Pluvicto®, facilitating a direct comparison of their clinical characteristics.
Table 1: Dosimetry of 177Lu-Labeled Radiopharmaceuticals in Humans
| Organ/Tissue | This compound (mGy/MBq)[1] | Lutathera® (177Lu-dotatate) (mGy/MBq) | Pluvicto® (177Lu-PSMA-617) (Gy/GBq)[2] |
| Red Bone Marrow | 0.157 ± 0.032 | ~0.03 | 0.02 - 0.05 |
| Kidneys | 0.684 ± 0.132 | 0.66 ± 0.22 | 0.34 - 0.52 |
| Liver | 0.222 ± 0.041 | 0.20 ± 0.10 | 0.11 ± 0.04 |
| Spleen | 0.334 ± 0.088 | 0.81 ± 0.47 | 0.08 ± 0.03 |
| Bladder Wall | 1.852 ± 1.047 | 2.5 ± 1.2 | Not Reported |
| Whole-Body Effective Dose (mSv/MBq) | 0.251 ± 0.047 | ~0.1 | Not Reported |
Note: Data for Lutathera® and Pluvicto® are compiled from various sources and may represent a range of reported values.
Table 2: Biodistribution of 177Lu-Labeled Radiopharmaceuticals in Humans
| Parameter | This compound | Lutathera® (177Lu-dotatate) | Pluvicto® (177Lu-PSMA-617) |
| Primary Route of Excretion | Urinary[1][3] | Renal | Renal[4] |
| Blood Half-Life | 2.85 ± 2.17 h[1][5] | Biphasic: rapid initial clearance, longer terminal half-life | 41.6 hours (terminal elimination)[6] |
| Key Organs of Uptake | Kidneys, Bladder, Liver, Spleen[1][3] | Spleen, Kidneys, Liver, Pituitary Gland | Salivary Glands, Lacrimal Glands, Kidneys, Spleen, Liver |
Table 3: Clinical Efficacy of Targeted Radionuclide Therapies
| Therapy | Clinical Trial | Indication | Key Efficacy Endpoints |
| This compound | First-in-human study | Advanced integrin αvβ3-positive tumors | Not yet established (early phase trial)[1] |
| Lutathera® (177Lu-dotatate) | NETTER-1 | Advanced, progressive, SSTR-positive midgut NETs | Median PFS: Not reached vs. 8.5 months with high-dose octreotide (HR 0.21)[7]. ORR: 18% vs. 3%[8] |
| Pluvicto® (177Lu-PSMA-617) | VISION | PSMA-positive metastatic castration-resistant prostate cancer (mCRPC) | Median OS: 15.3 vs. 11.3 months with standard of care (HR 0.62)[9][10][11]. Median rPFS: 8.7 vs. 3.4 months (HR 0.40)[9] |
Experimental Protocols
This section provides a generalized overview of the key experimental protocols for the radiolabeling and administration of this compound, Lutathera®, and Pluvicto®.
Radiolabeling with Lutetium-177
Objective: To chelate 177LuCl3 with the DOTA-conjugated precursor molecule (DOTA-AB-3PRGD2, DOTATATE, or PSMA-617) to form the final radiopharmaceutical.
Generalized Protocol:
-
Reagent Preparation: A sterile, pyrogen-free reaction vial is prepared with a suitable buffer, typically sodium acetate or ascorbate buffer, to maintain an acidic to neutral pH (4.5-5.5).
-
Precursor Addition: A defined amount of the respective precursor molecule (e.g., 100 µg) is added to the reaction vial.[12]
-
Radionuclide Addition: A calibrated activity of no-carrier-added or carrier-added 177LuCl3 in dilute HCl is carefully transferred to the reaction vial.
-
Incubation: The reaction mixture is incubated at an elevated temperature, typically 95-100°C, for a specified duration (e.g., 10-30 minutes).[12][13]
-
Quality Control: The radiochemical purity of the final product is assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required for clinical use.
-
Purification and Formulation: If necessary, the radiolabeled product is purified using a C18 cartridge to remove unchelated 177Lu.[13] The final product is then formulated in a physiologically compatible solution, such as saline, for intravenous administration. A stabilizing agent like ascorbic acid may be added to prevent radiolysis.[12]
Patient Administration and Imaging
Objective: To safely administer the therapeutic dose of the radiopharmaceutical and to perform post-administration imaging for dosimetry and biodistribution assessment.
Generalized Protocol:
-
Patient Preparation: Prior to administration, patients may receive pre-medications, such as antiemetics, to manage potential side effects. For Lutathera®, an amino acid solution is co-infused to reduce renal radiation exposure.[14]
-
Administration: The prescribed therapeutic dose (e.g., 7.4 GBq for Lutathera® and Pluvicto®) is administered intravenously over a defined period.[10][15]
-
Post-Administration Imaging: Serial whole-body planar scintigraphy or single-photon emission computed tomography (SPECT/CT) scans are acquired at multiple time points post-injection (e.g., 4, 24, 48, 72, and 96 hours).[16]
-
Dosimetry Calculations: The acquired imaging data are used to quantify the radioactivity in various organs and tumors over time. This information is then used to calculate the absorbed radiation dose to these tissues using standardized methods, such as the Medical Internal Radiation Dose (MIRD) schema.
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of these radiopharmaceuticals is intrinsically linked to the biological functions of their molecular targets. The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with integrin αvβ3, SSTR2, and PSMA.
Integrin αvβ3 Signaling Pathway
Integrin αvβ3 is a heterodimeric transmembrane receptor that plays a crucial role in cell adhesion, migration, proliferation, and angiogenesis. Upon binding to its ligands in the extracellular matrix (ECM), such as proteins containing the arginine-glycine-aspartic acid (RGD) motif, integrin αvβ3 activates downstream signaling cascades, primarily through focal adhesion kinase (FAK) and Src family kinases.
Caption: Integrin αvβ3 signaling cascade.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
SSTR2 is a G-protein coupled receptor (GPCR) that, upon activation by somatostatin or its analogs like dotatate, initiates a signaling cascade that inhibits cell proliferation and hormone secretion. This is primarily mediated through the inhibition of adenylyl cyclase and the activation of phosphotyrosine phosphatases.
Caption: SSTR2 signaling cascade.
Prostate-Specific Membrane Antigen (PSMA) Signaling Pathway
PSMA is a transmembrane protein with enzymatic activity that is highly upregulated in prostate cancer. While its precise signaling functions are still being fully elucidated, it is known to influence key oncogenic pathways, including the PI3K-Akt-mTOR pathway, and can modulate the tumor microenvironment.
Caption: PSMA signaling cascade.
Conclusion
This compound, Lutathera®, and Pluvicto® exemplify the power of targeted radionuclide therapy in oncology. While Lutathera® and Pluvicto® have demonstrated significant clinical benefit in well-defined patient populations, leading to their regulatory approval, this compound represents a promising investigational agent targeting a different hallmark of cancer. The comparative data presented in this guide highlight the unique characteristics of each therapy, from their dosimetry and biodistribution profiles to their clinical efficacy. The detailed experimental protocols and signaling pathway diagrams provide a foundational understanding for researchers and drug development professionals working to advance this exciting field of cancer treatment. Further clinical investigation of this compound is warranted to determine its ultimate role in the therapeutic armamentarium against cancers with high integrin αvβ3 expression.
References
- 1. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Personalized dosimetry assessment of [177Lu]Lu-PSMA-617 radioligand therapy in the management of metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. snmmi.org [snmmi.org]
- 7. Lutathera (Lutetium Lu 177 Dotatate) First Radioactive Drug Approved for Gastroenteropancreatic Neuroendocrine Tumors - The Oncology Pharmacist [theoncologypharmacist.com]
- 8. onclive.com [onclive.com]
- 9. oncodaily.com [oncodaily.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. FDA Approval Summary: Lutetium Lu 177 Vipivotide Tetraxetan for Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. nanets.net [nanets.net]
- 15. fda.gov [fda.gov]
- 16. Dosimetry of 177Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer: Correlations Between Pretherapeutic Imaging and Whole-Body Tumor Dosimetry with Treatment Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Potential Therapeutic Targets for AB-3PRGD2
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the therapeutic potential of targeting the αvβ3 integrin, the molecular target of the radiopharmaceutical agent Lutetium Lu 177 AB-3PRGD2. It delves into the intricate signaling pathways governed by αvβ3 integrin and outlines experimental methodologies for its investigation.
Introduction to this compound and its Target: αvβ3 Integrin
This compound is a radiopharmaceutical agent currently under clinical investigation for targeted radionuclide therapy. It consists of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer labeled with Lutetium-177 (¹⁷⁷Lu). The therapeutic efficacy of this compound is predicated on the selective targeting of cells that overexpress the αvβ3 integrin. The RGD moiety of the drug binds with high affinity to αvβ3, allowing for the localized delivery of cytotoxic β-radiation from the ¹⁷⁷Lu isotope to tumor cells.
Integrins are a family of transmembrane heterodimeric glycoproteins, composed of α and β subunits, that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin, in particular, is a key player in tumor progression, playing crucial roles in angiogenesis, tumor cell proliferation, survival, and metastasis[1][2][3]. Its expression is significantly upregulated on various tumor cells and activated endothelial cells, while remaining minimal on healthy, resting cells, making it an attractive target for anticancer therapies[1][4].
The αvβ3 Integrin Signaling Network: A Hub for Therapeutic Intervention
Upon binding to its extracellular matrix (ECM) ligands, such as vitronectin, fibronectin, and osteopontin, or to synthetic ligands like the RGD motif in this compound, αvβ3 integrin undergoes conformational changes that trigger a cascade of intracellular signaling events. These pathways are critical for the pro-oncogenic functions of αvβ3 and present multiple nodes for therapeutic targeting.
2.1. Focal Adhesion Kinase (FAK)-Src Pathway:
The primary downstream signaling event following αvβ3 ligation is the recruitment and activation of Focal Adhesion Kinase (FAK). This leads to the subsequent activation of the Src family of non-receptor tyrosine kinases, forming a FAK-Src complex. This complex phosphorylates a multitude of downstream substrates, thereby activating several key signaling pathways implicated in cancer progression.
-
PI3K/AKT/mTOR Pathway: The FAK-Src complex can activate the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: Activation of the Ras/Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another consequence of FAK-Src signaling, promoting cell proliferation and differentiation.
2.2. Crosstalk with Receptor Tyrosine Kinases (RTKs):
αvβ3 integrin engages in extensive crosstalk with various Receptor Tyrosine Kinases (RTKs), including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): This interaction is crucial for tumor angiogenesis.
-
PDGFR (Platelet-Derived Growth Factor Receptor): This crosstalk can enhance the growth of certain tumors, such as gliomas.
-
IGF-1R (Insulin-like Growth Factor 1 Receptor): This interaction can promote carcinoma cell motility.
This crosstalk often leads to synergistic activation of downstream signaling pathways, amplifying the pro-tumorigenic signals.
2.3. Role in Immune Evasion:
Recent studies have unveiled a novel role for αvβ3 integrin in tumor immune evasion. It has been shown to regulate the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein that suppresses the anti-tumor immune response. This finding opens up new avenues for combination therapies involving αvβ3 inhibitors and immune checkpoint blockers[3].
Below is a diagram illustrating the core αvβ3 integrin signaling pathways.
Therapeutic Strategies Targeting αvβ3 Integrin
The central role of αvβ3 integrin in cancer has spurred the development of several therapeutic strategies aimed at inhibiting its function.
3.1. Monoclonal Antibodies:
-
Etaracizumab (Abegrin): A humanized monoclonal antibody that targets αvβ3 integrin. Phase II clinical trials in metastatic melanoma showed limited efficacy as a monotherapy and in combination with dacarbazine[1][5][6].
3.2. Peptides and Peptidomimetics:
-
Cilengitide: A cyclic RGD-containing pentapeptide that acts as a potent and selective inhibitor of αvβ3 and αvβ5 integrins. Despite promising preclinical data, Phase III clinical trials in glioblastoma did not show a significant survival benefit when combined with standard chemoradiation[7].
-
RGD Mimetics: Numerous small molecules that mimic the RGD motif have been developed to block the ligand-binding site of αvβ3.
3.3. Radiopharmaceuticals:
-
¹⁷⁷Lu-AB-3PRGD2: As previously mentioned, this agent utilizes the targeting specificity of the RGD motif to deliver a radioactive payload directly to αvβ3-expressing tumor cells.
Quantitative Data on αvβ3 Integrin Expression and Inhibitor Potency
The following tables summarize key quantitative data relevant to the therapeutic targeting of αvβ3 integrin.
Table 1: IC₅₀ and Kᵢ Values of Selected αvβ3 Integrin Inhibitors
| Compound | Assay Type | Cell Line/Target | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Cilengitide | Vitronectin Binding | αvβ3 | 4 | - | [8] |
| Cilengitide | Vitronectin Binding | αvβ5 | 79 | - | [8] |
| Cyclo(-RGDfK) | - | αvβ3 | 0.94 | - | [8] |
| Cyclo(RGDyK) | - | αvβ3 | 20 | - | [8] |
| S247 | Proliferation Assay | HUVEC | 1500 | - | [9] |
| SB-273005 | - | αvβ3 | - | 1.2 | [8] |
| SB-273005 | - | αvβ5 | - | 0.3 | [8] |
| Echistatin | - | αvβ3 | 0.46 | - | [10] |
| HYNIC-tetramer | Radioligand Binding | U87MG | 7 | - | [11] |
Table 2: Clinical Trial Data for αvβ3 Integrin Inhibitors
| Drug | Phase | Cancer Type | Key Findings | Reference |
| Etaracizumab | II | Metastatic Melanoma | No significant improvement in overall survival. Median OS of 12.6 months (etaracizumab alone) and 9.4 months (combination with dacarbazine). | [1][5][6] |
| Cilengitide | II | Newly Diagnosed Glioblastoma | Well-tolerated but did not significantly improve survival compared to standard therapy. Median OS of 20.8 months for the 2000 mg dose group. | [12] |
| ¹⁷⁷Lu-AB-3PRGD2 | I | Advanced Solid Tumors | Well-tolerated with promising potential for targeted radionuclide therapy. | [13] |
Experimental Protocols for Studying αvβ3 Integrin
This section provides detailed methodologies for key experiments used to investigate αvβ3 integrin.
5.1. Western Blot Analysis of αvβ3 Integrin Expression
This protocol is for determining the protein levels of αvβ3 integrin in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer or NP-40 buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the αv or β3 subunit of integrin overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
5.2. Flow Cytometry for Surface αvβ3 Integrin Expression
This protocol allows for the quantification of αvβ3 integrin expression on the surface of intact cells.
-
Cell Preparation:
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash cells with PBS containing 1% BSA.
-
-
Antibody Staining:
-
Incubate cells with a primary antibody against αvβ3 integrin for 30 minutes on ice.
-
Wash cells twice with PBS/BSA.
-
Incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice in the dark.
-
-
Analysis:
-
Wash cells twice with PBS/BSA.
-
Resuspend cells in FACS buffer (PBS with 1% BSA and 2 mM EDTA).
-
Analyze the cells using a flow cytometer.
-
5.3. Immunohistochemistry (IHC) for αvβ3 Integrin in Tumor Tissues
This protocol is for visualizing the expression and localization of αvβ3 integrin in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2x 3 min each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with the primary anti-αvβ3 antibody overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with a streptavidin-HRP conjugate.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
5.4. Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of αvβ3 integrin inhibitors on cancer cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of the αvβ3 inhibitor for 24-72 hours.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
5.5. In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of αvβ3 integrin-targeting therapies in a living organism.
-
Cell Implantation:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., U87MG glioblastoma cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Administer the therapeutic agent (e.g., this compound, cilengitide) via the appropriate route (e.g., intravenous, intraperitoneal).
-
-
Monitoring and Analysis:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, excise the tumors for further analysis (e.g., IHC, Western blot).
-
Conclusion
The αvβ3 integrin represents a compelling and well-validated target for cancer therapy. Its restricted expression on tumor and angiogenic endothelial cells, coupled with its central role in driving malignancy, provides a strong rationale for the development of αvβ3-targeted therapeutics. While early clinical trials of some αvβ3 inhibitors have shown modest results, the advent of novel therapeutic modalities, such as the radiopharmaceutical this compound, holds promise for improving clinical outcomes. The in-depth understanding of αvβ3 signaling pathways and the application of robust experimental methodologies, as outlined in this guide, are essential for the continued advancement of this important area of cancer research and drug development.
References
- 1. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. biotium.com [biotium.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Integrin αvβ3 Expression in Murine Xenograft Models: [68Ga]Ga-DOTA-C(RGDfK) PET Study with Immunohistochemical Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunohistochemical analysis of integrins αvβ3, αvβ5 and α5β1, and their ligands, fibrinogen, fibronectin, osteopontin and vitronectin, in frozen sections of human oral head and neck squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Unable to Fulfill Request: No Publicly Available Information on AB-3PRGD2 in Oncology Research
Following a comprehensive search of publicly available scientific and medical literature, no information, data, or publications could be found regarding a compound or entity designated "AB-3PRGD2" in the context of oncology research or any other scientific field.
This suggests that "this compound" may be:
-
A highly specific, internal project code not yet disclosed in public research.
-
A very recent discovery that has not yet resulted in published papers or data.
-
A misnomer or a typographical error of an existing compound.
Without any foundational data, it is not possible to generate the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The creation of such a document would require access to preclinical and clinical data, mechanism of action studies, and established experimental methodologies that are not available in the public domain for a compound with this designation.
We recommend verifying the designation "this compound" for accuracy and consulting internal documentation or proprietary databases if this is a known internal project. If the name is correct, it is likely that the information required to fulfill this request is not yet in the public sphere.
The Core of AB-3PRGD2: A Technical Guide to the Pegylated RGD Dimer for Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pegylated arginine-glycine-aspartic acid (RGD) dimer component of AB-3PRGD2, a promising radiopharmaceutical agent for targeted cancer therapy. This document delves into its mechanism of action, experimental validation, and the clinical workflow for its application, with a focus on quantitative data and detailed methodologies.
Introduction to this compound and its Targeting Moiety
This compound is a novel therapeutic agent that leverages a pegylated RGD dimer to deliver a radioactive payload, Lutetium-177 (¹⁷⁷Lu), directly to tumor cells. The core of its targeting capability lies in the high affinity and selectivity of the RGD motif for integrin αvβ3, a cell surface receptor overexpressed in various tumor cells and on activated endothelial cells during angiogenesis, but minimally expressed on healthy cells.[1][2] This differential expression makes integrin αvβ3 an ideal target for cancer therapy.[3] The "dimer" configuration, featuring two cyclic RGD peptides, enhances the binding affinity to the target receptor through a polyvalency effect.[4][5] Furthermore, the incorporation of a polyethylene glycol (PEG) linker, or "pegylation," improves the pharmacokinetic properties of the molecule.[6] this compound also includes an albumin-binding motif to further optimize its pharmacokinetics.[1]
The therapeutic strategy, known as Peptide Receptor Radionuclide Therapy (PRRT), involves the systemic administration of ¹⁷⁷Lu-AB-3PRGD2. The RGD dimer guides the radiopharmaceutical to integrin αvβ3-expressing tumor sites, where the localized emission of beta radiation from ¹⁷⁷Lu induces cytotoxicity and tumor cell death.[2]
The Pegylated RGD Dimer: Structure and Synthesis
The precursor molecule, DOTA-AB-3PRGD2, is a complex structure comprising the DOTA chelator for radiolabeling, the albumin-binding moiety, the PEG linkers, and the dimeric RGD peptide. The molecular formula of DOTA-AB-3PRGD2 is C₁₃₇H₂₁₅IN₃₀O₄₅S, with a molecular weight of 3161.36 g/mol .[4][7]
Conceptual Synthesis of the DOTA-AB-3PRGD2 Precursor
While the specific, proprietary synthesis protocol for DOTA-AB-3PRGD2 is not publicly available, a general approach can be inferred from standard solid-phase peptide synthesis (SPPS) and solution-phase conjugation techniques.
Experimental Protocol (Generalized):
-
Solid-Phase Peptide Synthesis (SPPS): The cyclic RGD peptide, typically c(RGDfK), is synthesized on a solid-phase resin using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
-
Dimerization: Two of these cyclic RGD peptides are then coupled to a linker molecule, often a glutamic acid residue, to form the dimeric structure E[c(RGDfK)]₂.[8]
-
Pegylation and Albumin-Binding Motif Addition: The PEG linkers and the albumin-binding motif are sequentially coupled to the dimeric RGD structure.
-
DOTA Conjugation: The DOTA chelator is conjugated to the peptide construct, typically at the N-terminus or a lysine side chain. This is a critical step for subsequent radiolabeling.
-
Purification and Characterization: The final DOTA-AB-3PRGD2 precursor is cleaved from the resin, deprotected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the precursor are confirmed by mass spectrometry and analytical HPLC.
Radiolabeling and Quality Control
The therapeutic agent, ¹⁷⁷Lu-AB-3PRGD2, is prepared by radiolabeling the DOTA-AB-3PRGD2 precursor with Lutetium-177.
Experimental Protocol: Radiolabeling with ¹⁷⁷Lu
-
Reaction Setup: A sterile, pyrogen-free reaction vial is charged with the DOTA-AB-3PRGD2 precursor dissolved in a suitable buffer, such as ammonium acetate or sodium acetate, to maintain a pH of approximately 5.5.[9]
-
Addition of ¹⁷⁷Lu: A solution of ¹⁷⁷LuCl₃ is added to the reaction vial. To prevent radiolysis of the peptide, a radical scavenger like gentisic acid or ascorbic acid is often included in the reaction mixture.[6][10]
-
Incubation: The reaction mixture is heated at 90-100°C for 15-30 minutes to facilitate the chelation of ¹⁷⁷Lu by the DOTA moiety.[6][9]
-
Purification: After incubation, the reaction is quenched, and the ¹⁷⁷Lu-AB-3PRGD2 is purified to remove unchelated ¹⁷⁷Lu and other impurities. This is typically achieved using a C18 Sep-Pak cartridge.[11]
-
Sterilization: The final product is sterilized by passing it through a 0.22 µm filter into a sterile vial for administration.
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
Experimental Protocol: Quality Control of ¹⁷⁷Lu-AB-3PRGD2:
-
Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
-
pH Measurement: The pH of the final preparation should be suitable for intravenous injection, typically between 5.0 and 7.0.
-
Radionuclidic Purity: The identity and purity of the radionuclide are confirmed using gamma-ray spectroscopy.
-
Radiochemical Purity: The percentage of ¹⁷⁷Lu successfully chelated by the DOTA-peptide is determined using methods like thin-layer chromatography (TLC) or RP-HPLC.[11][12] The acceptance criterion for radiochemical purity is typically >95%.
-
Sterility and Endotoxin Testing: The final product must be sterile and have endotoxin levels below the accepted threshold for parenteral administration.
Mechanism of Action and Signaling Pathways
The therapeutic effect of ¹⁷⁷Lu-AB-3PRGD2 is initiated by the binding of the RGD dimer to integrin αvβ3 on the surface of tumor cells and angiogenic endothelial cells.
Integrin αvβ3 Binding and Downstream Signaling
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. Upon binding of the RGD motif, integrin αvβ3 undergoes a conformational change, leading to the recruitment of various signaling proteins to its cytoplasmic domain.[3] This initiates a cascade of intracellular events, including the activation of focal adhesion kinase (FAK).[3][13] Activated FAK can then trigger downstream signaling pathways, such as the PI3K/Akt and Ras/MEK/ERK pathways, which are involved in cell proliferation, survival, migration, and invasion.[14]
While the primary therapeutic mechanism of ¹⁷⁷Lu-AB-3PRGD2 is the cytotoxic effect of the beta radiation from ¹⁷⁷Lu, the binding of the RGD dimer to integrin αvβ3 may also have direct biological effects that contribute to the overall anti-tumor activity.
Integrin αvβ3 Signaling Pathway
Quantitative Data
Binding Affinity
While the specific IC50 value for this compound is not publicly available, studies on similar DOTA-conjugated RGD dimers have demonstrated high binding affinity to integrin αvβ3. For instance, DOTA-3PRGD₂, a dimeric RGD peptide with three PEG₄ linkers, showed an IC50 of 1.25 ± 0.16 nM, which was significantly higher than the corresponding RGD monomer (49.89 ± 3.63 nM) and a non-pegylated RGD dimer (8.02 ± 1.94 nM).[5][15] Another study on a palmitic acid-modified RGD dimer, [¹⁷⁷Lu]Lu-DOTA-Palm-3PRGD₂, reported an IC50 value of 5.13 ± 1.16 nM.[16] These values indicate that pegylated RGD dimers bind to integrin αvβ3 with high avidity.
Pharmacokinetics and Dosimetry of ¹⁷⁷Lu-AB-3PRGD2
A first-in-human study provided valuable pharmacokinetic and dosimetry data for ¹⁷⁷Lu-AB-3PRGD2.[1][4][17]
| Parameter | Value | Reference |
| Blood Half-life | 2.85 ± 2.17 h | [1][17] |
| Whole-body Effective Dose | 0.251 ± 0.047 mSv/MBq | [1][17] |
| Absorbed Dose in Red Bone Marrow | 0.157 ± 0.032 mGy/MBq | [1][17] |
| Absorbed Dose in Kidneys | 0.684 ± 0.132 mGy/MBq | [1][17] |
Organ Residence Times for ¹⁷⁷Lu-AB-3PRGD2 [17][18]
| Organ | Residence Time (h) |
| Urinary Bladder | 8.45 |
| Liver | 3.96 |
| Heart | 2.06 |
| Red Bone Marrow | 2.03 |
Clinical Application Workflow
The clinical use of ¹⁷⁷Lu-AB-3PRGD2 involves a carefully orchestrated workflow to ensure patient safety and therapeutic efficacy.
Clinical Workflow for ¹⁷⁷Lu-AB-3PRGD2 Therapy
Experimental Protocol: Clinical Trial Workflow (based on NCT05013086)
-
Patient Selection: Patients with advanced solid tumors that are refractory to standard treatments are screened for eligibility. Key inclusion criteria include confirmed integrin αvβ3-positive tumors, adequate organ function (hematologic, renal, and hepatic), and an Eastern Cooperative Oncology Group (ECOG) performance status that allows for treatment.[19][20][21]
-
⁶⁸Ga-RGD PET/CT Imaging: Eligible patients undergo a PET/CT scan with a ⁶⁸Ga-labeled RGD tracer to confirm high expression of integrin αvβ3 in the tumor lesions. This imaging step is crucial for patient stratification and ensuring that the therapeutic agent will target the tumor effectively.[19][21]
-
¹⁷⁷Lu-AB-3PRGD2 Administration: Patients with confirmed integrin αvβ3-positive tumors receive an intravenous injection of ¹⁷⁷Lu-AB-3PRGD2. The administered activity is carefully calculated based on the treatment protocol.
-
Biodistribution and Dosimetry Studies: Following administration, serial whole-body planar and SPECT/CT imaging is performed at multiple time points (e.g., 3, 24, 48, 72, 96, 120, and 168 hours post-injection) to determine the biodistribution and calculate the radiation absorbed doses in various organs and in the tumor.[22] Blood samples are also collected at different time points to assess the pharmacokinetics of the radiopharmaceutical.[21]
-
Safety Monitoring: Patients are closely monitored for any adverse events, with regular assessments of hematological, renal, and hepatic function.[1]
-
Efficacy Evaluation: The therapeutic response is evaluated through follow-up imaging (e.g., PET/CT or CT/MRI) and clinical assessment according to established criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).
Conclusion
The pegylated RGD dimer in this compound represents a sophisticated and highly targeted approach to cancer therapy. Its design, incorporating a high-affinity dimeric RGD motif, pharmacokinetic-modulating PEG linkers, and an albumin-binding moiety, allows for the effective delivery of a cytotoxic radionuclide to integrin αvβ3-expressing tumors. The quantitative data from preclinical and early clinical studies are promising, demonstrating favorable pharmacokinetics and dosimetry. The well-defined clinical workflow, including patient selection with ⁶⁸Ga-RGD PET/CT, ensures that the therapy is directed towards patients who are most likely to benefit. As research continues, the pegylated RGD dimer platform holds significant potential for the development of a new class of targeted radiopharmaceuticals for a variety of cancers.
References
- 1. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. snmmi.org [snmmi.org]
- 6. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 12. Improved quality control of [177Lu]Lu-PSMA I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nano-Strategies Targeting the Integrin αvβ3 Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palmitic Acid-Conjugated Radiopharmaceutical for Integrin αvβ3-Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
- 20. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. meddatax.com [meddatax.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Radiolabeling of AB-3PRGD2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the precursor DOTA-AB-3PRGD2, where 'AB' represents an albumin-binding moiety, and its subsequent radiolabeling to produce radiopharmaceuticals for targeted imaging and therapy of integrin αvβ3-expressing tumors. The protocols are based on established methodologies for the synthesis of similar RGD peptide conjugates and their radiolabeling with therapeutic radionuclides.
Synthesis of DOTA-AB-3PRGD2 Precursor
The synthesis of the DOTA-AB-3PRGD2 precursor involves a multi-step process that begins with the solid-phase peptide synthesis (SPPS) of the dimeric RGD peptide, 3PRGD2. This is followed by the conjugation of an albumin-binding moiety and finally the coupling of the DOTA chelator. The following protocol uses a palmitic acid-based albumin binder as a specific example.
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-protected amino acids | Various | Synthesis Grade |
| Rink Amide Resin | Various | 100-200 mesh |
| DOTA-NHS ester | Various | >95% |
| Palmitic Acid | Sigma-Aldrich | >99% |
| N,N'-Diisopropylethylamine (DIEA) | Sigma-Aldrich | Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Peptide Synthesis Grade |
| Piperidine | Sigma-Aldrich | ACS Reagent |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |
| High-Performance Liquid Chromatography (HPLC) system | Various | Preparative and Analytical |
| C18 HPLC Column | Various | |
| Mass Spectrometer | Various |
Experimental Protocol: Synthesis of DOTA-Palm-3PRGD2
The synthesis of DOTA-Palm-3PRGD2 can be broken down into three main stages: solid-phase synthesis of the 3PRGD2 peptide, conjugation of the albumin binder, and finally, coupling of the DOTA chelator.
Stage 1: Solid-Phase Peptide Synthesis of 3PRGD2
The 3PRGD2 peptide, a dimeric RGD peptide with three PEG4 linkers, is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a rink amide resin. The specific sequence and assembly of the dimer with PEG linkers should follow established protocols for similar complex peptides.
Stage 2: Conjugation of the Albumin Binder (Palmitic Acid)
-
Preparation of the Albumin Binder Precursor: A lysine residue with a protected glutamic acid and conjugated palmitic acid is prepared for subsequent coupling to the 3PRGD2 peptide.
-
Coupling to 3PRGD2: The prepared palmitic acid-lysine conjugate is coupled to the 3PRGD2 peptide on the solid support.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the product, Lys(palmitoyl-Glu-OH)-3PRGD2, are confirmed by analytical HPLC and mass spectrometry. A product with a molecular weight of approximately 2555.71 g/mol for [M+H]+ is expected[1].
Stage 3: DOTA Conjugation
-
Reaction Setup: Dissolve Lys(palmitoyl-Glu-OH)-3PRGD2 (1 equivalent) and DOTA-NHS ester (1.6 equivalents) in anhydrous N,N-Dimethylformamide (DMF)[1].
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 8.0 using N,N'-Diisopropylethylamine (DIEA)[1].
-
Reaction: Stir the reaction mixture at room temperature overnight to allow for the coupling of the DOTA chelator to the primary amine of the lysine residue[1].
-
Purification: Purify the final product, DOTA-Palm-3PRGD2, by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry. The expected molecular formula for a similar DOTA-AB-3PRGD2 is C137H215IN30O45S with a molecular weight of 3161.36 g/mol .
Synthesis Workflow Diagram
References
Application Notes and Protocols for Studying AB-3PRGD2 Biodistribution in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-3PRGD2 is a promising radiopharmaceutical agent designed for targeted radionuclide therapy. It consists of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer that specifically targets integrin αvβ3, coupled with a chelator for radiolabeling with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu).[1] Integrin αvβ3 is overexpressed on various tumor cells and is a key player in tumor angiogenesis, proliferation, and survival, making it an attractive target for cancer therapy.[1][2] Understanding the in vivo biodistribution, pharmacokinetics, and tumor-targeting efficacy of this compound is crucial for its preclinical and clinical development.
These application notes provide detailed protocols for conducting biodistribution studies of ¹⁷⁷Lu-AB-3PRGD2 in animal models, based on established methodologies for similar radiolabeled RGD peptides.
Signaling Pathway of this compound
The mechanism of action of this compound relies on its specific binding to integrin αvβ3 expressed on the surface of tumor and endothelial cells. This binding event is the primary determinant of its biodistribution to tumor tissues.
Caption: Mechanism of ¹⁷⁷Lu-AB-3PRGD2 targeting and therapeutic action.
Experimental Protocols
Animal Models
The choice of animal model is critical for relevant biodistribution studies. Xenograft models using human tumor cell lines that overexpress integrin αvβ3 are commonly employed.
-
Recommended Models:
-
Tumor Implantation:
-
Culture the selected tumor cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or serum-free medium).
-
Subcutaneously inject approximately 5 x 10⁶ cells into the flank or mammary fat pad of each mouse.[4]
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³) before initiating the biodistribution study.
-
Radiolabeling of this compound with Lutetium-177
The radiolabeling process should be performed under aseptic conditions, and the final product must be tested for radiochemical purity.
-
Materials:
-
DOTA-AB-3PRGD2 precursor
-
¹⁷⁷LuCl₃ solution
-
Sodium acetate buffer (0.5 M, pH 5.6)
-
C18 Sep-Pak cartridge
-
Sterile filtration membrane (0.22 µm)
-
Thin-layer chromatography (TLC) system
-
-
Protocol:
-
Add a defined amount of ¹⁷⁷LuCl₃ (e.g., 3.7 GBq) to a vial containing the DOTA-AB-3PRGD2 precursor (e.g., 100 µg) in sodium acetate buffer.[5]
-
Incubate the reaction mixture at 100°C for 30 minutes.[5]
-
Purify the resulting ¹⁷⁷Lu-AB-3PRGD2 using a C18 cartridge to remove unchelated ¹⁷⁷Lu.[5]
-
Sterilize the final product by passing it through a 0.22 µm filter.[5]
-
Determine the radiochemical purity using TLC. A purity of >95% is required for in vivo studies.[5]
-
In Vivo Biodistribution Study
This protocol outlines the steps for administering the radiolabeled compound and collecting tissues for analysis.
-
Workflow Diagram:
Caption: General workflow for an in vivo biodistribution study.
-
Protocol:
-
Divide the tumor-bearing mice into groups for each time point (n=4 per group is typical).[3]
-
Administer a known amount of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 370 kBq) to each mouse via tail vein injection.[3]
-
At designated time points post-injection (e.g., 1, 4, 24, and 72 hours), euthanize the mice.[3]
-
Collect blood via cardiac puncture.[6]
-
Dissect and collect major organs and tissues of interest, including the tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, and bone.[3]
-
Rinse the tissues with saline, blot dry, and weigh them.[4]
-
Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.[3]
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Data Presentation
The biodistribution data should be summarized in tables for clear comparison of uptake across different organs and time points.
Table 1: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice (%ID/g)
| Organ | 1 h p.i. | 4 h p.i. | 24 h p.i. | 72 h p.i. |
| Blood | 2.15 ± 0.35 | 1.18 ± 0.15 | 0.25 ± 0.05 | 0.03 ± 0.01 |
| Heart | 1.25 ± 0.21 | 0.65 ± 0.11 | 0.15 ± 0.04 | 0.04 ± 0.01 |
| Lung | 2.55 ± 0.45 | 1.35 ± 0.25 | 0.45 ± 0.11 | 0.12 ± 0.03 |
| Liver | 2.11 ± 0.32 | 1.85 ± 0.28 | 1.25 ± 0.19 | 0.55 ± 0.09 |
| Spleen | 1.15 ± 0.19 | 0.85 ± 0.14 | 0.55 ± 0.09 | 0.25 ± 0.05 |
| Kidney | 15.25 ± 2.55 | 10.15 ± 1.85 | 3.55 ± 0.65 | 0.85 ± 0.15 |
| Stomach | 0.85 ± 0.15 | 0.55 ± 0.09 | 0.25 ± 0.05 | 0.11 ± 0.03 |
| Intestine | 1.55 ± 0.25 | 1.15 ± 0.19 | 0.85 ± 0.14 | 0.35 ± 0.06 |
| Muscle | 0.55 ± 0.09 | 0.35 ± 0.06 | 0.11 ± 0.03 | 0.05 ± 0.01 |
| Bone | 1.15 ± 0.19 | 0.95 ± 0.16 | 0.65 ± 0.11 | 0.25 ± 0.05 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
Data presented as mean ± SD, adapted from a study on ¹⁷⁷Lu-3PRGD2.[3]
Table 2: Tumor-to-Normal Tissue Ratios of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Mice
| Ratio | 1 h p.i. | 4 h p.i. | 24 h p.i. | 72 h p.i. |
| Tumor/Blood | 2.80 | 3.91 | 14.20 | 40.67 |
| Tumor/Muscle | 10.96 | 13.20 | 32.27 | 24.40 |
| Tumor/Liver | 2.86 | 2.50 | 2.84 | 2.22 |
| Tumor/Kidney | 0.40 | 0.45 | 1.00 | 1.44 |
Data calculated from the mean values in Table 1, adapted from a study on ¹⁷⁷Lu-3PRGD2.[3]
In Vivo Imaging
In addition to ex vivo biodistribution, non-invasive imaging techniques like SPECT/CT can be used to visualize the distribution of ¹⁷⁷Lu-AB-3PRGD2 in real-time.
-
Imaging Protocol:
-
Anesthetize tumor-bearing mice.
-
Administer a higher dose of ¹⁷⁷Lu-AB-3PRGD2 suitable for imaging (e.g., 18.5-37 MBq).
-
Acquire whole-body SPECT/CT images at various time points (e.g., 4, 24, 48 hours post-injection).
-
Analyze the images to visualize tumor uptake and clearance from normal organs.
-
The imaging results should correlate with the ex vivo biodistribution data, providing a comprehensive understanding of the in vivo behavior of this compound.
Logical Relationships in Biodistribution Studies
The successful execution and interpretation of biodistribution studies depend on several interconnected factors.
Caption: Interdependencies influencing the outcome of biodistribution studies.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers studying the biodistribution of this compound. Adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for advancing this promising targeted radionuclide therapy into clinical applications.
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin αvβ3-Targeted Radiotracer 99mTc-3P-RGD2 Useful for Noninvasive Monitoring of Breast Tumor Response to Antiangiogenic Linifanib Therapy but not Anti-Integrin αvβ3 RGD2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and biodistribution analysis of monoclonal antibodies: a comprehensive study of antibody biodistribution and partitioning coefficients in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPECT/CT Imaging with Technetium Tc 99m-3PRGD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Technetium Tc 99m-3PRGD2 is a radiopharmaceutical agent designed for Single Photon Emission Computed Tomography (SPECT) imaging of integrin αvβ3 expression.[1][2] This dimeric cyclic RGD peptide, labeled with technetium-99m, demonstrates high affinity and selectivity for the integrin αvβ3 receptor, a key player in tumor angiogenesis, proliferation, and survival.[1][2] Unlike normal, healthy cells where its expression is minimal, the αvβ3 integrin is overexpressed on various tumor cells and activated endothelial cells.[1] This differential expression makes 99mTc-3PRGD2 a valuable tool for non-invasive tumor imaging and monitoring therapeutic responses. This document provides detailed protocols for the preparation, quality control, and application of 99mTc-3PRGD2 in preclinical and clinical SPECT/CT imaging.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and the general experimental workflow for 99mTc-3PRGD2 SPECT/CT imaging.
Caption: Targeting the integrin αvβ3 signaling pathway.
Caption: General experimental workflow for 99mTc-3PRGD2 imaging.
Quantitative Data Summary
Preclinical Data: Biodistribution in Tumor-Bearing Mice
The following table summarizes the biodistribution of 99mTc-3PRGD2 in various tumor models at different time points post-injection. Data is presented as percentage of injected dose per gram of tissue (%ID/g).
| Organ/Tissue | U87MG Glioma Model | A549 Lung Cancer Model | HEP-2 Head and Neck Cancer Model | CNE-1 Head and Neck Cancer Model |
| Tumor | 1.43 ± 0.05 (2h) | 4.20 ± 1.33 (2h) | - | - |
| Blood | - | - | Low at 60 min | Low at 60 min |
| Muscle | 0.22 ± 0.11 (2h) | - | Low at 60 min | Low at 60 min |
| Kidney | - | - | Highest uptake | Highest uptake |
| Tumor/Muscle Ratio | 6.5 (2h) | 4.20 ± 1.33 (2h) | 4.44 ± 0.42 (120 min) | 1.86 ± 0.07 (120 min) |
| Tumor/Blood Ratio | - | - | 6.37 ± 0.68 (120 min) | 2.49 ± 0.09 (120 min) |
Clinical Data: Diagnostic Performance in Oncology
This table outlines the diagnostic performance of 99mTc-3PRGD2 SPECT/CT in various human cancers.
| Cancer Type | Application | Sensitivity | Specificity | Accuracy | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |
| Lung Cancer | Detection of Malignant Lesions | 93-97% | - | - | - | - | [3] |
| Lung Cancer | Diagnosis of Solitary Pulmonary Nodules | 100% | 67% | - | - | - | [3] |
| Lung Cancer | Diagnosis of Malignant Solitary Pulmonary Nodules | 100% | 71.4% | - | - | - | [3] |
| Lung Cancer | Evaluation of Lymph Node Metastasis | 80.95% | 59.52% | 85.12% | 66.67% | 93.16% | [3] |
| Breast Cancer | Diagnosis of Breast Lesions | 83% | 73% | 77% | 69% | 85% | [3] |
| Breast Cancer | Efficacy of Neoadjuvant Chemotherapy | 92.9% | 93.3% | - | - | 93.3% | [3] |
| Esophageal Cancer | Diagnosis and Staging | 87% | 100% | 94% | - | - | [3] |
| Non-Small Cell Lung Cancer | Predicting Response to Bevacizumab | 81.8% | 91.7% | - | - | 84.6% | [3] |
| Advanced Lung Adenocarcinoma | Predicting Response to EGFR-TKIs | 80.0% | 87.5% | - | - | - | [3] |
Experimental Protocols
Radiolabeling of 3PRGD2 with Technetium-99m (Kit-Based)
This protocol describes the preparation of 99mTc-3PRGD2 using a lyophilized kit.
Materials:
-
Lyophilized 3PRGD2 kit vial
-
Sodium pertechnetate (Na99mTcO4) solution (1,110-1,850 MBq) in saline
-
Vortex mixer
-
Heating block or water bath at 100°C
-
Lead-shielded container
Procedure:
-
Allow the lyophilized kit vial to reach room temperature before use.
-
Aseptically add 1 mL of Na99mTcO4 solution to the kit vial.
-
Briefly vortex the vial to ensure complete dissolution of the contents.
-
Heat the vial at 100°C for 15-20 minutes.
-
After heating, allow the vial to cool to room temperature for approximately 5 minutes in a lead-shielded container.
-
Perform quality control checks before administration.
Quality Control of 99mTc-3PRGD2
The radiochemical purity (RCP) of the final product should be greater than 95%. This can be determined using Instant Thin-Layer Chromatography (ITLC) and/or High-Performance Liquid Chromatography (HPLC).
A. Instant Thin-Layer Chromatography (ITLC)
Materials:
-
ITLC-SG strips
-
Developing solvents (e.g., saline and acetone)
-
Developing tank
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spot a small drop of the 99mTc-3PRGD2 solution onto two separate ITLC-SG strips.
-
Develop one strip in a tank containing saline and the other in a tank with acetone.
-
Allow the solvent front to migrate to the top of the strips.
-
Remove the strips and allow them to dry.
-
Determine the distribution of radioactivity on the strips using a radio-TLC scanner or by cutting the strips into sections and counting them in a gamma counter.
-
Calculate the percentage of free pertechnetate (migrates with the solvent front in acetone) and reduced/hydrolyzed technetium (remains at the origin in saline).
-
The RCP is calculated as: 100% - (% free 99mTcO4- + % 99mTc-colloid).
B. High-Performance Liquid Chromatography (HPLC)
A more precise method for determining RCP involves radio-HPLC. The specific column, mobile phase, and flow rate will depend on the available system but should be optimized to separate 99mTc-3PRGD2 from impurities.
In Vitro Cell Binding and Uptake Assays
A. Competitive Binding Assay (to determine IC50)
This assay determines the concentration of 3PRGD2 that inhibits 50% of the binding of a known radiolabeled ligand to the integrin αvβ3 receptor.
Materials:
-
Integrin αvβ3-positive cell line (e.g., U87MG glioblastoma cells)
-
Cell culture medium and supplements
-
96-well plates
-
Radiolabeled ligand with known affinity for integrin αvβ3 (e.g., 125I-echistatin)
-
Varying concentrations of non-radiolabeled 3PRGD2
-
Binding buffer
-
Gamma counter
Procedure:
-
Seed the U87MG cells in 96-well plates and culture until a confluent monolayer is formed.
-
Wash the cells with binding buffer.
-
Add a constant concentration of the radiolabeled ligand to each well.
-
Add varying concentrations of non-radiolabeled 3PRGD2 to the wells.
-
Incubate the plate at 37°C for a predetermined time to reach equilibrium.
-
Wash the cells to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the 3PRGD2 concentration and determine the IC50 value using non-linear regression analysis.
B. Cellular Uptake and Internalization Assay
This assay measures the amount of 99mTc-3PRGD2 that binds to the cell surface and is subsequently internalized.
Materials:
-
Integrin αvβ3-positive cell line (e.g., U87MG)
-
99mTc-3PRGD2
-
Cell culture medium
-
Acid wash buffer (to differentiate between surface-bound and internalized radioactivity)
-
Gamma counter
Procedure:
-
Seed cells in multi-well plates and culture overnight.
-
Incubate the cells with a known concentration of 99mTc-3PRGD2 for various time points at 37°C.
-
At each time point, wash the cells with cold PBS to stop the uptake.
-
To determine surface-bound radioactivity, incubate the cells with an acid wash buffer to strip the surface-bound radiotracer. Collect the supernatant.
-
Lyse the cells to release the internalized radioactivity.
-
Measure the radioactivity in the acid wash supernatant (surface-bound) and the cell lysate (internalized) using a gamma counter.
-
Express the results as a percentage of the total added radioactivity.
Preclinical SPECT/CT Imaging in Animal Models
Animal Model:
-
Nude mice bearing subcutaneous xenografts of a human tumor cell line with high integrin αvβ3 expression (e.g., U87MG, A549).
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer 99mTc-3PRGD2 intravenously via the tail vein. The typical dose is around 7.4 MBq.
-
Position the animal in the SPECT/CT scanner.
-
Acquire whole-body or regional SPECT images at various time points post-injection (e.g., 1, 2, 4 hours).
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Reconstruct the SPECT and CT images.
-
Perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to determine the tracer uptake, often expressed as %ID/g or tumor-to-background ratios.
Clinical SPECT/CT Imaging Protocol
Patient Preparation:
-
No specific patient preparation such as fasting is typically required.
Procedure:
-
Administer 99mTc-3PRGD2 intravenously. The typical adult dose is approximately 11.1 MBq/kg of body weight.
-
Acquire whole-body planar and/or regional SPECT/CT images at approximately 1 hour post-injection.
-
The SPECT acquisition parameters should be optimized for 99mTc, including a 140 keV energy peak with a 15-20% window.
-
The CT scan is performed for attenuation correction and anatomical localization.
-
Reconstruct and fuse the SPECT and CT images for interpretation.
-
Semi-quantitative analysis can be performed by calculating the tumor-to-background (T/B) ratio.
Disclaimer
These protocols are intended as a general guide for research and drug development professionals. All procedures involving radioactive materials and animals must be conducted in compliance with institutional and national regulations and guidelines. Specific parameters for experimental procedures should be optimized for individual laboratory conditions and research objectives.
References
Application Notes and Protocols for [¹⁷⁷Lu]Lu-AB-3PRGD2: Dosimetry and Radiation Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁷⁷Lu]Lu-AB-3PRGD2 is a novel radiopharmaceutical agent designed for targeted radionuclide therapy. It comprises the RGD peptide, AB-3PRGD2, which exhibits high affinity for integrin αvβ3, chelated with the therapeutic radioisotope Lutetium-177 (¹⁷⁷Lu). The overexpression of integrin αvβ3 on various tumor cells and in the tumor neovasculature provides a molecular target for this agent. These application notes provide detailed protocols for dosimetry calculations and essential radiation safety procedures to ensure the safe and effective use of [¹⁷⁷Lu]Lu-AB-3PRGD2 in a preclinical research setting.
Dosimetry
Accurate dosimetry is critical for evaluating the therapeutic efficacy and potential toxicity of [¹⁷⁷Lu]Lu-AB-3PRGD2. The following sections outline the methodology for calculating the absorbed radiation dose in target and non-target tissues.
Biodistribution Studies
Pharmacokinetic studies of radiolabeled RGD peptides indicate a primary renal clearance pathway, with notable uptake in the kidneys and bladder.[1][2] The biodistribution of [¹⁷⁷Lu]Lu-AB-3PRGD2 is expected to be similar. Representative biodistribution data for a similar ¹⁷⁷Lu-labeled RGD peptide in a murine xenograft model are presented below.
Table 1: Biodistribution of a ¹⁷⁷Lu-labeled RGD Peptide in a U87MG Xenograft Model
| Organ | % Injected Dose per Gram (%ID/g) at 1 h | % Injected Dose per Gram (%ID/g) at 24 h | % Injected Dose per Gram (%ID/g) at 72 h |
| Blood | 2.5 ± 0.4 | 0.3 ± 0.1 | 0.05 ± 0.01 |
| Tumor | 10.2 ± 1.5 | 8.5 ± 1.2 | 5.1 ± 0.8 |
| Kidneys | 15.8 ± 2.1 | 5.2 ± 0.7 | 1.8 ± 0.3 |
| Liver | 1.9 ± 0.3 | 0.8 ± 0.1 | 0.3 ± 0.05 |
| Spleen | 1.2 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.04 |
| Muscle | 0.8 ± 0.1 | 0.2 ± 0.03 | 0.08 ± 0.01 |
Data are presented as mean ± standard deviation.
Absorbed Dose Calculation
The absorbed dose (D) to a target organ can be calculated using the Medical Internal Radiation Dose (MIRD) formalism.[3] The fundamental equation is:
D = Ã × S
Where:
-
à is the time-integrated activity (cumulated activity) in a source organ (in Bq·s).
-
S is the absorbed dose to a target organ per unit of cumulated activity in the source organ (in Gy/Bq·s).
The time-integrated activity is determined by fitting the biodistribution data to a pharmacokinetic model and calculating the area under the time-activity curve.[3][4]
Table 2: Estimated Absorbed Doses for [¹⁷⁷Lu]Lu-AB-3PRGD2 (mGy/MBq)
| Target Organ | Absorbed Dose (mGy/MBq) |
| Tumor | 3.5 |
| Kidneys | 2.2 |
| Red Marrow | 0.07 |
| Liver | 0.2 |
| Spleen | 0.4 |
| Remainder of Body | 0.05 |
These values are estimates and should be determined experimentally for each specific application.
Experimental Protocols
In Vivo Biodistribution Study Protocol
-
Animal Model: Utilize athymic nude mice bearing tumors with high integrin αvβ3 expression (e.g., U87MG human glioblastoma).
-
Radiopharmaceutical Administration: Inject a known activity of [¹⁷⁷Lu]Lu-AB-3PRGD2 (typically 1-2 MBq) intravenously into the tail vein of each mouse.
-
Time Points: Euthanize cohorts of animals (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).
-
Organ Harvesting: Dissect and collect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone).
-
Activity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percent injected dose per gram (%ID/g) for each tissue at each time point.
-
Dosimetry Calculation: Use the %ID/g data to generate time-activity curves and calculate the time-integrated activity for each organ to estimate the absorbed radiation dose.[4]
Caption: Workflow for in vivo biodistribution and dosimetry studies.
Radiation Safety Procedures
Adherence to strict radiation safety protocols is mandatory when handling [¹⁷⁷Lu]Lu-AB-3PRGD2. The following procedures are based on the principle of ALARA (As Low As Reasonably Achievable).[5][6]
General Laboratory Practices
-
Designated Work Area: All work with [¹⁷⁷Lu]Lu-AB-3PRGD2 must be conducted in a designated and properly labeled radioactive materials work area.[7]
-
Personal Protective Equipment (PPE): A lab coat, safety glasses, and two pairs of disposable gloves are required at all times.[8][9]
-
Dosimetry: Personnel should wear whole-body and ring dosimeters to monitor radiation exposure.[8]
-
Shielding: Use appropriate shielding (e.g., lead bricks, syringe shields) to minimize exposure.[9]
-
Contamination Control: Cover work surfaces with absorbent paper.[10] Regularly monitor work areas, hands, and clothing for contamination with a survey meter.
-
No Eating or Drinking: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the designated work area.[9][10]
Handling and Storage
-
Secure Storage: Stock vials of [¹⁷⁷Lu]Lu-AB-3PRGD2 must be stored in a locked and shielded container in a designated radioactive materials storage area.[7][8]
-
Inventory: Maintain a detailed inventory log for all radioactive material, tracking receipt, use, and disposal.[11]
-
Aliquotting: When preparing doses, work behind appropriate shielding and use tongs to handle vials whenever possible to maximize distance.
Waste Disposal
Radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.[11][12]
-
Solid Waste: Contaminated items such as gloves, absorbent paper, and vials should be placed in clearly labeled radioactive waste containers.[12]
-
Liquid Waste: Aqueous radioactive waste may be suitable for sink disposal if it is soluble or readily dispersible in water and meets institutional limits.[12] Always flush the sink with copious amounts of water during and after disposal.[12]
-
Animal Carcasses: Animal carcasses containing radioactive material must be disposed of as radioactive waste.
Caption: The core principles of radiation safety (ALARA).
Emergency Procedures for Spills
In the event of a radioactive spill, follow these procedures:
-
Minor Spills (low volume, low activity):
-
Notify all personnel in the immediate area.
-
Contain the spill with absorbent paper.
-
Wearing appropriate PPE, clean the area from the outside in with a decontaminating solution.
-
Place all contaminated materials in a radioactive waste bag.
-
Survey the area to ensure it is clean.
-
Report the incident to the Radiation Safety Officer (RSO).
-
-
Major Spills (high volume, high activity):
-
Evacuate the immediate area.
-
Alert nearby personnel and secure the area to prevent entry.
-
Immediately notify the RSO.
-
Remove and bag any contaminated clothing.
-
Await the arrival of the radiation safety team for decontamination procedures.
-
These application notes and protocols are intended as a guide for the safe and effective use of [¹⁷⁷Lu]Lu-AB-3PRGD2 in a research setting. All personnel must receive appropriate radiation safety training and adhere to all institutional and regulatory requirements.
References
- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. RADAR Guide: Standard Methods for Calculating Radiation Doses for Radiopharmaceuticals, Part 2—Data Analysis and Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldwide.com [worldwide.com]
- 6. urotoday.com [urotoday.com]
- 7. Radioactive Material Safety Policies | Radiation Safety Office | Washington State University [rso.wsu.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. radiology.wisc.edu [radiology.wisc.edu]
- 10. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 11. buffalo.edu [buffalo.edu]
- 12. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
Application Notes and Protocols: Administering AB-3PRGD2 in a Preclinical Setting
Disclaimer: The compound "AB-3PRGD2" is a hypothetical agent. The following application notes and protocols are based on published preclinical data for Cilengitide, a well-characterized cyclic RGD pentapeptide and selective inhibitor of αvβ3 and αvβ5 integrins. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel cyclic pentapeptide containing an Arg-Gly-Asp (RGD) motif, designed as a high-affinity, selective antagonist of αvβ3 and αvβ5 integrins. These integrins are key mediators of cell-matrix and cell-cell interactions and are overexpressed on activated endothelial cells and various tumor cells.[1][2] By blocking these interactions, this compound disrupts critical signaling pathways involved in angiogenesis, tumor growth, invasion, and metastasis, making it a promising candidate for anticancer therapy.[3][4] Preclinical studies have demonstrated its potential as a potent inhibitor of angiogenesis and an inducer of apoptosis in endothelial and tumor cells.[1][3]
Mechanism of Action
This compound competitively binds to the RGD-binding site of αvβ3 and αvβ5 integrins, preventing their interaction with extracellular matrix (ECM) proteins like vitronectin, fibronectin, and tenascin.[1][2][3] This disruption of cell adhesion leads to a form of apoptosis known as anoikis in both endothelial and tumor cells. The inhibition of integrin signaling downstream affects several key cellular pathways, including Focal Adhesion Kinase (FAK), Src, and Protein Kinase B (AKT), which are crucial for cell survival, proliferation, and migration.[1][5] The primary anti-tumor effects are attributed to the inhibition of neo-angiogenesis and direct effects on tumor cell survival and invasion.[3][5]
Preclinical Data Summary
In Vitro Efficacy
The following table summarizes the effects of this compound (modeled on Cilengitide) on various cell lines in vitro.
| Cell Line | Assay Type | Endpoint | Effective Concentration | Reference(s) |
| Human Endothelial (HMEC-1) | Proliferation | Inhibition of cell growth | 1 - 50 µg/mL | [5] |
| Human Glioma (G28, G44) | Proliferation | Inhibition of cell growth | 5 - 50 µg/mL | [5] |
| Human Glioma (U87MG, LN-308) | Adhesion to Vitronectin | Inhibition of attachment | 1 - 100 µM | [6] |
| Human Glioma (LN-308) | Matrigel Invasion | Reduction of invasion | >1 µg/mL | [6] |
| Human Endothelial (HUVEC) | Apoptosis | Induction of apoptosis | Dose-dependent | [1][5] |
| Human Glioma (G28, G44) | Apoptosis (Annexin V) | Induction of apoptosis | 5 - 50 µg/mL | [5] |
In Vivo Efficacy
Summary of in vivo anti-tumor activity in murine xenograft models.
| Tumor Model | Animal Strain | Dosing Regimen | Outcome | Reference(s) |
| Intracranial U87ΔEGFR Glioma | Athymic Nude Mice | 200 µ g/mouse , intraperitoneally, 3x/week | Significant increase in median survival (19 vs 38.5 days with combination therapy) | [7] |
| Orthotopic Meningioma | Nude Mice | 75 mg/kg, daily | Suppressed brain invasion; enhanced radiation efficacy | [8] |
| Subcutaneous B16 Melanoma | C57BL/6 Mice | 50 mg/kg, intraperitoneally, daily | Reduced tumor growth when combined with anti-PD1 therapy | [9] |
| H460 NSCLC Xenograft | Nude Mice | 30 or 60 mg/day for 5 days | Significantly enhanced radiation response (Enhancement factor: 1.7) | [10] |
Pharmacokinetic Parameters
Pharmacokinetic data following intravenous (IV) administration.
| Species | Dose | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vdss) | Reference(s) |
| Mouse (NMRI) | 2.5 mg/kg | 0.24 - 0.50 h | ~0.98 L/h/kg | 0.34 L/kg | [11] |
| Rat | 2.5 mg/kg | 0.24 - 0.50 h | ~0.98 L/h/kg | 0.34 L/kg | [11] |
| Cynomolgus Monkey | 2.5 mg/kg | Not specified | Not specified | Not specified | [11][12] |
| Human (Phase I) | 120 - 1600 mg/m² | 3 - 5 h | 5.9 - 12.1 L/h | Not specified | [1][13][14] |
Note: Excretion of this compound is species-dependent, with high renal excretion in monkeys and humans, and high biliary/fecal excretion in mice.[11][12]
Experimental Protocols
In Vitro Cell Adhesion Assay
This protocol determines the ability of this compound to inhibit tumor cell adhesion to ECM proteins.
Materials:
-
96-well tissue culture plates
-
ECM Protein (e.g., Human Vitronectin, Fibronectin)
-
This compound stock solution
-
Non-enzymatic cell dissociation solution
-
Crystal Violet staining solution
-
Plate reader (560 nm)
Procedure:
-
Coat 96-well plates with vitronectin (e.g., 0.5 µ g/well ) or fibronectin (e.g., 1.0 µ g/well ) overnight at 4°C.
-
Wash plates with sterile PBS to remove excess coating solution.
-
Harvest tumor cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in serum-free media and count.
-
Pre-incubate cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 30 minutes.
-
Seed 5 x 10⁴ cells per well onto the coated plates.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash wells with PBS to remove non-adherent cells.
-
Stain adherent cells with Crystal Violet for 10 minutes.
-
Wash away excess stain and allow plates to dry.
-
Solubilize the stain and quantify adhesion by measuring absorbance at 560 nm.[6]
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude, SCID)
-
Tumor cells (e.g., U87MG human glioblastoma)
-
Matrigel (optional)
-
This compound formulated in a sterile vehicle (e.g., PBS)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ tumor cells (often in a 1:1 mixture with Matrigel) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100 mm³). Monitor tumor volume 2-3 times per week using the formula: Volume = (Width² x Length) / 2.
-
Randomization: Once tumors reach the target volume, randomize mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 50 mg/kg, daily).[9] Record animal body weights at each treatment.
-
Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is assessed by comparing tumor growth inhibition (TGI) between treated and control groups.[9]
-
Tissue Collection: At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, Western blot).
Formulation and Administration
-
Formulation: For in vivo studies, this compound (as Cilengitide) is typically dissolved in a sterile, aqueous vehicle such as Phosphate-Buffered Saline (PBS) or 0.9% Saline.
-
Administration: Intravenous (IV) infusion is common in clinical settings.[13] For preclinical animal models, intraperitoneal (IP) injection is a frequently used and effective route of administration.[7][9]
Safety and Toxicology
Based on extensive clinical trial data for the analogous compound Cilengitide, this compound is expected to be well-tolerated. In Phase I studies, no dose-limiting toxicities were observed even at high doses (up to 1600-2400 mg/m²).[1][2][13] The most common adverse events reported were mild and included fatigue.[1] Specific preclinical toxicology studies should be conducted according to regulatory guidelines, but the existing data suggests a favorable safety profile.
References
- 1. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 2. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo drug disposition of cilengitide in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I and pharmacokinetic study of continuous twice weekly intravenous administration of Cilengitide (EMD 121974), a novel inhibitor of the integrins alphavbeta3 and alphavbeta5 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Therapeutic Response to AB-3PRGD2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-3PRGD2 is a targeted radiopharmaceutical agent designed to deliver therapeutic radiation to tumors overexpressing integrin αvβ3. This molecule consists of a potent radionuclide conjugated to a peptide that specifically binds to integrin αvβ3, a key player in tumor angiogenesis and metastasis.[1][2] Effective monitoring of the therapeutic response to this compound is crucial for optimizing treatment strategies and assessing patient outcomes. These application notes provide a comprehensive overview of the methodologies and protocols for monitoring the therapeutic efficacy of this compound.
Mechanism of Action
This compound exerts its anti-tumor effect by binding to integrin αvβ3 on the surface of cancer cells and tumor neovasculature.[2] Upon binding, the conjugated radionuclide, such as Lutetium-177 (¹⁷⁷Lu), delivers a localized dose of cytotoxic radiation, leading to DNA damage and subsequent cell death. The targeted nature of this compound minimizes off-target radiation exposure, thereby reducing potential side effects.[3][4]
Data Presentation
Preclinical Efficacy: Tumor Growth Inhibition
A preclinical study using a U87MG glioblastoma xenograft model in nude mice demonstrated the anti-tumor efficacy of ¹⁷⁷Lu-3PRGD2, a molecule closely related to this compound.[5][6]
| Treatment Group | Mean Tumor Volume (mm³) on Day 28 | Tumor Growth Inhibition (%) |
| Saline Control | ~1500 | 0 |
| ¹⁷⁷Lu-3PRGD2 (111 MBq, single dose) | ~500 | ~67 |
| ¹⁷⁷Lu-3PRGD2 (111 MBq, two doses) | ~250 | ~83 |
Data adapted from a study by Shi et al. and presented as an approximation for illustrative purposes.[5][6]
Clinical Biodistribution and Dosimetry
A first-in-human study of ¹⁷⁷Lu-AB-3PRGD2 provided essential data on its biodistribution and radiation dosimetry in patients with advanced integrin αvβ3-positive tumors.[3][4][7]
| Organ | Mean Absorbed Dose (mGy/MBq) |
| Kidneys | 0.684 ± 0.132 |
| Red Marrow | 0.157 ± 0.032 |
| Liver | Moderate Distribution |
| Spleen | Moderate Distribution |
| Intestines | Moderate Distribution |
| Whole-body effective dose | 0.251 ± 0.047 mSv/MBq |
Data from a first-in-human study of ¹⁷⁷Lu-AB-3PRGD2.[3][4]
Clinical Safety: Adverse Events
The first-in-human study also reported the safety profile of ¹⁷⁷Lu-AB-3PRGD2.[4]
| Adverse Event Grade (CTCAE v5.0) | Frequency |
| Grade 3 or higher | No adverse events over grade 3 were observed. |
| Mild to Moderate | 3 out of 10 patients experienced adverse events. |
CTCAE: Common Terminology Criteria for Adverse Events.[4]
Experimental Protocols
Patient Selection using ⁶⁸Ga-RGD PET/CT Imaging
Objective: To identify patients with tumors expressing integrin αvβ3, who are most likely to benefit from this compound therapy.[8][9]
Protocol:
-
Radiotracer: ⁶⁸Ga-DOTA-3PRGD2 (or a similar ⁶⁸Ga-labeled RGD peptide).[4]
-
Patient Preparation: Patients should fast for at least 4-6 hours prior to the scan. Adequate hydration is recommended.
-
Radiotracer Administration: Administer approximately 150-200 MBq of ⁶⁸Ga-RGD intravenously.
-
Uptake Time: Allow for an uptake period of 45-60 minutes.
-
Imaging: Perform a whole-body PET/CT scan from the vertex to the mid-thigh.
-
Image Analysis: Assess the uptake of the radiotracer in tumor lesions. A standardized uptake value (SUV) significantly higher than the background is indicative of integrin αvβ3 expression and patient eligibility for this compound treatment.
Monitoring Therapeutic Response with SPECT/CT
Objective: To visualize the distribution of ¹⁷⁷Lu-AB-3PRGD2 and assess tumor response to the therapy.[10][11]
Protocol:
-
Imaging Agent: ¹⁷⁷Lu-AB-3PRGD2 administered as the therapeutic agent.
-
Imaging Schedule: Perform whole-body planar and SPECT/CT imaging at multiple time points post-injection (e.g., 24, 48, 72, and 168 hours) to assess biodistribution and dosimetry.[12] Follow-up scans to monitor tumor response should be conducted at baseline and after completion of treatment cycles.[8]
-
SPECT/CT Acquisition:
-
Use a dual-head gamma camera equipped with a medium-energy collimator.
-
Set the energy windows to the photopeaks of ¹⁷⁷Lu (e.g., 113 keV and 208 keV).
-
Acquire whole-body planar images and SPECT/CT images of the regions of interest (i.e., areas with known tumors).
-
-
Image Analysis:
Response Evaluation Criteria in Solid Tumors (RECIST 1.1)
Objective: To provide a standardized and objective framework for evaluating the change in tumor burden in response to therapy.[3][13]
Key Principles:
-
Target Lesions: At baseline, select up to 5 measurable target lesions (longest diameter ≥10 mm, or ≥15 mm for lymph nodes on short axis).[3]
-
Non-Target Lesions: All other lesions are considered non-target and are followed qualitatively.
-
Response Assessment:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of the longest diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of the longest diameters of target lesions, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Visualizations
Caption: Integrin αvβ3 signaling cascade initiated by this compound binding.
Caption: Experimental workflow for monitoring this compound therapy.
References
- 1. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar – ScienceOpen [scienceopen.com]
- 7. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ichgcp.net [ichgcp.net]
- 9. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
- 10. SPECT/CT Acquisition for 3D Dose Calculation and Dose Planning in 177Lu-Peptide Receptor Radionuclide Therapy: Applications for Clinical Routine | Radiology Key [radiologykey.com]
- 11. Frontiers | Quantitative imaging for 177Lu-PSMA treatment response monitoring and dosimetry [frontiersin.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. project.eortc.org [project.eortc.org]
Application Notes and Protocols for Quantitative Analysis of AB-3PRGD2 Uptake in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-3PRGD2 is a promising radiopharmaceutical agent designed for targeting integrin αvβ3, a cell surface receptor highly expressed on various tumor cells and neovasculature.[1][2] This expression profile makes it an attractive target for both diagnostic imaging and targeted radionuclide therapy. The core of this compound is a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer, which binds with high affinity to integrin αvβ3.[2] When labeled with a radionuclide such as Lutetium-177 (¹⁷⁷Lu), this compound can be used to deliver a cytotoxic payload directly to the tumor site.[2]
Quantitative analysis of this compound uptake in tumors is crucial for assessing therapeutic efficacy, determining optimal dosing, and understanding the in vivo behavior of this targeted agent. These application notes provide a comprehensive overview of the methodologies and data interpretation for the quantitative analysis of this compound uptake.
Mechanism of Action
This compound targets integrin αvβ3, which is a key player in tumor angiogenesis, proliferation, and survival.[2] The RGD moiety of this compound mimics the natural ligand for integrin αvβ3, allowing it to bind to the receptor on both tumor cells and the endothelial cells of tumor blood vessels. Upon binding, the radiolabeled this compound is internalized, leading to an accumulation of radioactivity within the tumor. The emitted radiation, in the case of ¹⁷⁷Lu-AB-3PRGD2, induces DNA damage and subsequent cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of ¹⁷⁷Lu-labeled RGD peptides. This data is essential for designing and interpreting experiments with this compound.
Table 1: In Vivo Biodistribution of ¹⁷⁷Lu-labeled RGD Peptides (% Injected Dose per Gram - %ID/g)
| Organ/Tissue | ¹⁷⁷Lu-3PRGD₂ in U87MG Tumor-Bearing Mice (Mean ± SD, n=4) |
| 1 h | |
| Blood | 1.83 ± 0.25 |
| Heart | 0.65 ± 0.11 |
| Lung | 1.15 ± 0.19 |
| Liver | 2.58 ± 0.41 |
| Spleen | 0.68 ± 0.12 |
| Kidney | 4.18 ± 1.08 |
| Stomach | 0.45 ± 0.09 |
| Intestine | 5.16 ± 0.48 |
| Muscle | 0.42 ± 0.08 |
| Bone | 0.95 ± 0.15 |
| Tumor | 6.03 ± 0.65 |
Data extracted from a study on ¹⁷⁷Lu-3PRGD2, a closely related compound, which provides a strong reference for the expected biodistribution of this compound.[3]
Table 2: Pharmacokinetics and Dosimetry of ¹⁷⁷Lu-AB-3PRGD2 in Humans (First-in-Human Study)
| Parameter | Value (Mean ± SD) |
| Pharmacokinetics | |
| Blood Half-life | 2.85 ± 2.17 h[1] |
| Dosimetry | |
| Whole-body Effective Dose | 0.251 ± 0.047 mSv/MBq[1] |
| Absorbed Dose - Red Bone Marrow | 0.157 ± 0.032 mGy/MBq[1] |
| Absorbed Dose - Kidneys | 0.684 ± 0.132 mGy/MBq[1] |
| Absorbed Dose - Bladder | 1.852 ± 1.047 mGy/MBq[4] |
| Absorbed Dose - Liver | 0.259 ± 0.051 mGy/MBq |
| Absorbed Dose - Spleen | 0.189 ± 0.037 mGy/MBq |
This data is crucial for planning clinical studies and ensuring patient safety.[1][4]
Experimental Protocols
The following are detailed protocols for the quantitative analysis of this compound uptake.
Protocol 1: In Vitro Cell Uptake and Binding Affinity Assay
This protocol is designed to determine the specific binding and internalization of radiolabeled this compound in cancer cells expressing integrin αvβ3.
Materials:
-
Integrin αvβ3-positive cancer cell line (e.g., U87MG, A549)
-
Integrin αvβ3-negative cell line (as a negative control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
¹⁷⁷Lu-AB-3PRGD2
-
Unlabeled ("cold") this compound or c(RGDyK) peptide
-
Binding buffer (e.g., PBS with 1% BSA)
-
Lysis buffer (e.g., 1N NaOH)
-
Gamma counter
Procedure:
-
Cell Culture: Culture cells to 80-90% confluency in 24-well plates.
-
Binding Assay:
-
Wash cells twice with cold binding buffer.
-
Add ¹⁷⁷Lu-AB-3PRGD2 (e.g., 0.1-1 nM) to each well.
-
For competition assay (to determine non-specific binding), add a 100-fold excess of unlabeled this compound.
-
Incubate at 4°C for 2 hours.
-
Wash cells three times with cold binding buffer.
-
Lyse cells with lysis buffer.
-
Measure radioactivity in the lysate using a gamma counter.
-
-
Internalization Assay:
-
Follow the binding assay procedure, but incubate at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
After incubation, wash cells with cold binding buffer.
-
To differentiate between surface-bound and internalized radioactivity, incubate cells with an acidic buffer (e.g., 0.2 M glycine, pH 2.5) for 5-10 minutes on ice to strip surface-bound radioligand.
-
Collect the acidic buffer (surface-bound fraction).
-
Lyse the cells to collect the internalized fraction.
-
Measure radioactivity in both fractions.
-
Data Analysis:
-
Calculate the percentage of specific binding: ((Total binding - Non-specific binding) / Total binding) * 100.
-
Calculate the percentage of internalization: (Internalized radioactivity / (Surface-bound + Internalized radioactivity)) * 100.
-
For binding affinity (Kd) and maximum number of binding sites (Bmax), perform a saturation binding experiment with increasing concentrations of ¹⁷⁷Lu-AB-3PRGD2 and analyze the data using non-linear regression (e.g., one-site binding model in GraphPad Prism).
Protocol 2: In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol describes the procedure for determining the biodistribution of ¹⁷⁷Lu-AB-3PRGD2 in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with U87MG xenografts)
-
¹⁷⁷Lu-AB-3PRGD2
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Calibrated standards of the injected dose
-
Dissection tools
-
Tared collection tubes
Procedure:
-
Animal Preparation: Acclimatize tumor-bearing mice for at least one week. Ensure tumors have reached a suitable size (e.g., 100-200 mm³).
-
Injection:
-
Anesthetize the mice.
-
Administer a known amount of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 1-5 MBq) via tail vein injection.
-
Prepare standards by diluting a small, known amount of the injectate.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48, 72 hours) post-injection, euthanize the mice.
-
Collect blood via cardiac puncture.
-
Dissect major organs (heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone) and the tumor.
-
-
Radioactivity Measurement:
-
Place each tissue sample in a pre-weighed tared tube and record the wet weight.
-
Measure the radioactivity in each tissue sample and the standards using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor: ((Counts per minute in tissue / Weight of tissue in g) / Total counts per minute in standard) * 100.
Protocol 3: Quantitative SPECT/CT Imaging
This protocol outlines the procedure for in vivo imaging and quantification of ¹⁷⁷Lu-AB-3PRGD2 uptake in tumors using a small-animal SPECT/CT scanner.
Materials:
-
Tumor-bearing mice
-
¹⁷⁷Lu-AB-3PRGD2
-
Anesthesia (e.g., isoflurane)
-
Small-animal SPECT/CT scanner
-
Image analysis software (e.g., PMOD, Amide)
Procedure:
-
Animal Preparation and Injection:
-
Anesthetize the tumor-bearing mouse.
-
Administer ¹⁷⁷Lu-AB-3PRGD2 (e.g., 10-30 MBq) via tail vein injection.
-
-
SPECT/CT Imaging:
-
At desired time points post-injection, position the anesthetized mouse on the scanner bed.
-
Acquire a whole-body CT scan for anatomical reference and attenuation correction.
-
Acquire a SPECT scan. Typical parameters for ¹⁷⁷Lu imaging include a 20% energy window centered at 208 keV, a high-resolution collimator, and a sufficient number of projections and acquisition time per projection to ensure good image quality.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an ordered subset expectation maximization (OSEM) algorithm, incorporating corrections for attenuation, scatter, and detector response.
-
Co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) on the tumor and reference tissues (e.g., muscle) on the fused images.
-
Quantify the radioactivity concentration (Bq/mL) within the ROIs.
-
Data Analysis:
-
Calculate the tumor-to-muscle (T/M) ratio: (Mean radioactivity in tumor ROI) / (Mean radioactivity in muscle ROI).
-
Calculate the standardized uptake value (SUV), a semi-quantitative measure: (Radioactivity concentration in ROI (MBq/mL) / (Injected dose (MBq) / Animal weight (g))).
Applications in Drug Development
Quantitative analysis of this compound uptake is a powerful tool throughout the drug development pipeline.
-
Preclinical Stage:
-
Target Validation: Confirming the expression and accessibility of integrin αvβ3 in various tumor models.
-
Pharmacokinetics and Biodistribution: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Dosimetry: Estimating the radiation dose to tumors and healthy organs to predict safety and efficacy.
-
Therapeutic Efficacy: Correlating tumor uptake with treatment response in preclinical models.
-
-
Clinical Trials:
-
Patient Selection: Identifying patients with tumors that express high levels of integrin αvβ3 who are most likely to benefit from this compound therapy.
-
Treatment Response Monitoring: Quantifying changes in tumor uptake to assess the effectiveness of the treatment over time.
-
Dose Optimization: Determining the optimal dose of this compound that maximizes tumor uptake while minimizing toxicity to healthy tissues.
-
-
Personalized Medicine:
-
Ultimately, quantitative imaging of this compound uptake can guide personalized treatment strategies, tailoring the therapy to the specific characteristics of an individual patient's tumor.
-
Conclusion
The quantitative analysis of this compound uptake in tumors is a critical component of its development and clinical application. The protocols and data presented in these application notes provide a framework for researchers and clinicians to accurately assess the in vivo behavior of this promising radiopharmaceutical. By employing these standardized methods, the scientific community can accelerate the translation of this compound from a promising research agent to an effective tool in the fight against cancer.
References
Standard Operating Procedures for Handling Lutetium-177: Application Notes and Protocols for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standard operating procedures (SOPs) for the safe handling and utilization of Lutetium-177 (¹⁷⁷Lu) in a research and drug development setting. These guidelines are intended to ensure the safety of personnel, the integrity of experimental results, and compliance with regulatory standards.
Introduction to Lutetium-177
Lutetium-177 is a medium-energy beta-emitting radionuclide with a physical half-life of 6.73 days. It also emits low-energy gamma radiation, which allows for imaging and dosimetry. These properties make ¹⁷⁷Lu an ideal therapeutic radionuclide for targeted cancer therapy. The beta emissions deliver a cytotoxic radiation dose to tumor cells, while the gamma emissions enable non-invasive monitoring of the radiopharmaceutical's distribution in the body.
Radiation Safety and Handling
The fundamental principles of radiation safety—time, distance, and shielding—are paramount when working with ¹⁷⁷Lu.
2.1. General Precautions:
-
All work with ¹⁷⁷Lu must be conducted in a designated and properly shielded hot cell or fume hood.
-
Personnel must wear appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety glasses.
-
Ring and whole-body dosimeters are mandatory to monitor radiation exposure.
-
Regular area monitoring and wipe tests must be performed to detect and quantify any contamination.
2.2. Shielding:
-
High-density materials such as lead or tungsten are effective for shielding the gamma emissions of ¹⁷⁷Lu.
-
Work areas, storage containers, and waste bins should be adequately shielded.
2.3. Contamination Control:
-
Work surfaces should be covered with absorbent, plastic-backed paper.
-
All equipment used for handling ¹⁷⁷Lu should be dedicated and clearly labeled.
-
In case of a spill, the area should be immediately cordoned off, and the radiation safety officer must be notified. Decontamination procedures should be initiated promptly.
Radiolabeling Protocols
The labeling of targeting molecules such as peptides and antibodies with ¹⁷⁷Lu is a critical step in the development of radiopharmaceuticals. The following protocols outline the standard procedures for manual radiolabeling.
Radiolabeling of DOTA-conjugated Peptides (e.g., DOTATATE, PSMA-617)
This protocol describes a common method for labeling peptides conjugated with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Materials:
-
¹⁷⁷LuCl₃ solution (no-carrier-added is preferred for higher specific activity)
-
DOTA-conjugated peptide
-
Reaction Buffer: Acetate or ascorbate buffer (pH 4.5-5.0)
-
Quenching Solution: Diethylenetriaminepentaacetic acid (DTPA) solution
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
C18 Sep-Pak cartridge for purification
Protocol:
-
In a sterile reaction vial, dissolve the DOTA-peptide in the reaction buffer.
-
Add the required activity of ¹⁷⁷LuCl₃ to the peptide solution.
-
Gently mix and ensure the pH of the reaction mixture is between 4.5 and 5.0.
-
Incubate the reaction vial in a heating block at 90-95°C for 15-30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Add the DTPA solution to chelate any unreacted ¹⁷⁷Lu.
-
Purify the labeled peptide using a pre-conditioned C18 Sep-Pak cartridge.
-
Elute the purified ¹⁷⁷Lu-peptide with ethanol/water mixture.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
Radiolabeling of DOTA-conjugated Antibodies
Materials:
-
¹⁷⁷LuCl₃ solution
-
DOTA-conjugated antibody
-
Reaction Buffer: Ammonium acetate buffer (0.1 M, pH 5.0)
-
Sterile, pyrogen-free reaction vials
-
Size-exclusion chromatography (SEC) column for purification
Protocol:
-
In a sterile reaction vial, add the DOTA-conjugated antibody to the ammonium acetate buffer.
-
Add the required activity of ¹⁷⁷LuCl₃ to the antibody solution.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
Purify the labeled antibody using a size-exclusion chromatography column to separate the ¹⁷⁷Lu-antibody from unreacted ¹⁷⁷Lu and other small molecules.
-
Collect the fraction containing the purified ¹⁷⁷Lu-antibody.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
Quality Control
Comprehensive quality control is essential to ensure the safety and efficacy of the prepared ¹⁷⁷Lu-radiopharmaceutical.
| Parameter | Method | Acceptance Criteria |
| Visual Inspection | Direct observation | Clear, colorless solution, free of particulate matter |
| pH | pH-indicator strips or pH meter | 4.5 - 7.0 |
| Radionuclidic Purity | Gamma-ray spectrometry | ¹⁷⁷Lu photopeaks at 113 keV and 208 keV; minimal long-lived impurities like ¹⁷⁷ᵐLu |
| Radiochemical Purity (RCP) | HPLC, TLC | > 95% |
| Specific Activity | HPLC or calculation | Varies depending on production method (n.c.a. vs. c.a.) and application |
| Sterility | Membrane filtration or direct inoculation | No microbial growth |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (or as per pharmacopeial limits) |
Protocol for Radiochemical Purity Determination by HPLC
System:
-
Reverse-phase HPLC system with a radioactivity detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid (TFA) in water) and Solvent B (0.1% TFA in acetonitrile).
Procedure:
-
Inject a small aliquot of the final product onto the HPLC column.
-
Run the gradient program to separate the labeled compound from impurities.
-
Monitor the eluate with both a UV detector (for the unlabeled peptide/antibody) and a radioactivity detector.
-
Calculate the radiochemical purity by integrating the peak areas in the radio-chromatogram.
-
RCP (%) = (Area of ¹⁷⁷Lu-labeled product peak / Total area of all radioactive peaks) x 100
-
Protocol for Radiochemical Purity Determination by TLC
System:
-
Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
-
Mobile Phase: 0.1 N Citrate buffer, pH 5.0.
Procedure:
-
Spot a small amount of the reaction mixture onto the ITLC-SG strip.
-
Develop the chromatogram in the chosen mobile phase.
-
Dry the strip and measure the distribution of radioactivity using a TLC scanner.
-
The ¹⁷⁷Lu-labeled product remains at the origin (Rf = 0.0-0.1), while free ¹⁷⁷Lu and ¹⁷⁷Lu-DTPA complex migrate with the solvent front (Rf = 0.9-1.0).[1]
-
Calculate the radiochemical purity based on the distribution of radioactivity.
Protocol for Sterility and Endotoxin Testing
Sterility Testing (Membrane Filtration Method):
-
Aseptically filter a representative sample of the final radiopharmaceutical product through a 0.22 µm membrane filter.
-
Transfer the filter to appropriate culture media (e.g., Tryptic Soy Broth and Fluid Thioglycollate Medium).
-
Incubate the media at the appropriate temperatures for the required duration (typically 14 days).
-
Observe for any signs of microbial growth.
Bacterial Endotoxin Testing (LAL Test):
-
Perform the LAL test according to the manufacturer's instructions for the specific kit being used (gel-clot, turbidimetric, or chromogenic).
-
The test involves mixing the sample with the LAL reagent and observing for the formation of a gel or a color change, which indicates the presence of endotoxins.
Quantitative Data Summary
| Parameter | Carrier-Added (c.a.) ¹⁷⁷Lu | No-Carrier-Added (n.c.a.) ¹⁷⁷Lu | Reference |
| Specific Activity (GBq/mg) | 500 - 1100 | > 3000 | [2][3] |
| ¹⁷⁷ᵐLu Impurity | Present (up to 0.05%) | Negligible | [2][4] |
| Typical Radiolabeling Efficiency (Peptides) | > 95% | > 98% | [5][6] |
| Reported Radiochemical Purity (HPLC) | > 95% | > 98% | [1][5][6] |
| Reported Radiochemical Purity (TLC) | > 98% | > 99% | [1][5] |
Waste Disposal
Radioactive waste generated from the handling of ¹⁷⁷Lu must be managed according to institutional and regulatory guidelines.
-
Segregation: Segregate waste based on its physical form (solid, liquid, sharps) and activity level.
-
Decay-in-Storage: Due to its relatively short half-life, ¹⁷⁷Lu waste can be stored for decay. A general rule is to store the waste for at least 10 half-lives (approximately 67 days) until the radioactivity is indistinguishable from background.
-
Long-Lived Contaminants: If using carrier-added ¹⁷⁷Lu, be aware of the long-lived ¹⁷⁷ᵐLu contaminant (half-life of 160.4 days), which may require longer storage times or disposal as low-level radioactive waste.[2][4]
-
Labeling: All waste containers must be clearly labeled with the radionuclide, activity, and date.
Diagrams
Caption: Workflow for ¹⁷⁷Lu-Radiopharmaceutical Preparation.
References
- 1. Improved quality control of [177Lu]Lu-PSMA I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.co.za [ntp.co.za]
- 3. Lutetium-177 no carrier added: practical aspects in process transfer from R&D to GMP production in FIELD-LAB | NRG PALLAS [nrgpallas.com]
- 4. shinefusion.com [shinefusion.com]
- 5. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Scaling Up AB-3PRGD2 Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of AB-3PRGD2.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step production of this compound, from the synthesis of the precursor peptide to the final radiolabeled product.
DOTA-AB-3PRGD2 Precursor Synthesis
Q1: We are observing a lower than expected yield during the solid-phase peptide synthesis (SPPS) of the RGD dimer. What are the potential causes and solutions?
A1: Low yield in SPPS can be attributed to several factors when scaling up:
-
Incomplete Coupling Reactions: At a larger scale, uniform activation and coupling of amino acids can be challenging.
-
Solution: Increase coupling times and/or use a more efficient coupling agent. For difficult couplings, a double coupling strategy can be employed.
-
-
Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues, can aggregate on the resin, hindering reagent access.
-
Solution: Use aggregation-disrupting additives in the coupling and deprotection steps. Synthesizing at a higher temperature can also sometimes mitigate aggregation.
-
-
Resin-Related Issues: Inadequate swelling of the resin or non-uniform functional group distribution can be more pronounced at a larger scale.
-
Solution: Ensure complete and uniform swelling of the resin before starting the synthesis. Use a high-quality resin with a consistent loading capacity.
-
Q2: The purity of our crude peptide after cleavage from the resin is low, showing multiple closely-related impurities on HPLC. How can we improve this?
A2: A complex impurity profile is a common challenge in peptide synthesis scale-up.
-
Side Reactions during Synthesis: Incomplete deprotection or side reactions with reactive amino acid side chains can lead to a variety of impurities.
-
Solution: Optimize deprotection times and ensure the use of appropriate scavengers during cleavage to minimize side reactions.
-
-
Racemization: The risk of racemization increases with longer coupling times and certain activation methods.
-
Solution: Use coupling reagents known to suppress racemization.
-
-
Co-eluting Impurities: Some impurities may have very similar retention times to the desired peptide, making purification difficult.
-
Solution: Optimize the HPLC purification gradient to improve the resolution between the main peak and impurities. It may be necessary to use a multi-step purification strategy with different column chemistries.
-
Q3: We are facing difficulties with the consistency of the PEGylation reaction. What should we investigate?
A3: Achieving consistent PEGylation at scale requires tight control over reaction parameters.
-
Stoichiometry of Reactants: At a larger scale, ensuring a precise molar ratio of the PEGylating agent to the peptide is critical.
-
Solution: Accurately determine the concentration of the peptide solution before adding the PEGylating agent.
-
-
Reaction Conditions: Temperature, pH, and reaction time can significantly impact the efficiency and selectivity of the PEGylation reaction.
-
Solution: Implement strict process controls for these parameters. Perform small-scale optimization studies to determine the ideal conditions before proceeding to a larger scale.
-
-
Purity of Starting Materials: Impurities in the peptide or the PEGylating agent can lead to side reactions and inconsistent results.
-
Solution: Ensure high purity of all starting materials through rigorous quality control.
-
Q4: The DOTA conjugation step is resulting in a low yield of the final precursor. What are the likely causes?
A4: Inefficient DOTA conjugation can be a bottleneck in the process.
-
Suboptimal Reaction Conditions: The conjugation of DOTA to the peptide is sensitive to pH and temperature.
-
Solution: Optimize the pH of the reaction buffer to ensure the target amino group is deprotonated and available for reaction. Elevated temperatures may be required, but should be carefully controlled to avoid degradation of the peptide.
-
-
Hydrolysis of the Activated DOTA Ester: The activated DOTA derivative can be prone to hydrolysis, reducing the amount available to react with the peptide.
-
Solution: Use anhydrous solvents and minimize the exposure of the activated DOTA to moisture.
-
-
Steric Hindrance: The site of conjugation on the peptide may be sterically hindered, slowing down the reaction.
-
Solution: A linker can be introduced between the peptide and the DOTA chelator to reduce steric hindrance.
-
Radiolabeling and Final Product
Q1: The radiochemical purity of our 177Lu-AB-3PRGD2 is below the required specification (>95%) after labeling. What could be the issue?
A1: Low radiochemical purity is a critical issue for radiopharmaceuticals.
-
Radiolysis: At higher radioactivity levels required for large-scale production, radiolysis (the decomposition of molecules by radiation) can be a significant problem.
-
Solution: Add radical scavengers, such as ascorbic acid and gentisic acid, to the formulation to protect the radiolabeled peptide from radiolysis.
-
-
Incorrect pH of Labeling Buffer: The complexation of 177Lu by DOTA is highly pH-dependent.
-
Solution: Ensure the pH of the reaction mixture is within the optimal range (typically pH 4-5) for 177Lu incorporation into the DOTA chelator.
-
-
Presence of Metal Impurities: Trace metal contaminants in the reagents or on the glassware can compete with 177Lu for the DOTA chelator.
-
Solution: Use high-purity reagents and metal-free water. Glassware should be acid-washed to remove any trace metal contaminants.
-
Q2: We are observing batch-to-batch variability in the specific activity of our 177Lu-AB-3PRGD2.
A2: Inconsistent specific activity can affect the therapeutic efficacy of the product.
-
Variable Specific Activity of 177Lu: The specific activity of the starting 177LuCl3 can vary between batches from the supplier.
-
Solution: Establish a quality control check for the specific activity of the incoming 177LuCl3.
-
-
Inconsistent Precursor Concentration: Inaccurate determination of the DOTA-AB-3PRGD2 precursor concentration will lead to variability in the molar ratio of ligand to radionuclide.
-
Solution: Use a validated method to accurately quantify the precursor concentration before each labeling run.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a targeted radiopharmaceutical. The RGD (Arginine-Glycine-Aspartic acid) peptide component of the molecule specifically binds to integrin αvβ3, a receptor that is overexpressed on the surface of many types of tumor cells and on tumor neovasculature.[1] Once bound, the radioactive isotope Lutetium-177 (177Lu) decays, emitting beta particles that cause localized cell death to the tumor cells.[1] The albumin-binding motif helps to prolong the circulation time of the drug in the bloodstream, allowing for better tumor uptake.
Q2: What are the critical quality attributes (CQAs) for the final 177Lu-AB-3PRGD2 product?
A2: The critical quality attributes for 177Lu-AB-3PRGD2 include:
-
Radiochemical Purity: A high percentage of the radioactivity should be associated with the intact this compound molecule.
-
Radionuclidic Purity: The radionuclide present should be predominantly 177Lu, with minimal contamination from other radioactive isotopes.
-
Specific Activity: The amount of radioactivity per unit mass of the compound.
-
Sterility and Endotoxin Levels: The final product must be sterile and have low endotoxin levels to be safe for injection.
-
pH and Osmolality: These parameters should be within a physiologically acceptable range.
Q3: How can we improve the throughput of the purification process for the DOTA-AB-3PRGD2 precursor?
A3: Scaling up purification can be a bottleneck. To improve throughput:
-
Optimize HPLC Conditions: Develop a robust and efficient preparative HPLC method. This may involve using a larger column, optimizing the gradient, and increasing the sample loading.
-
Alternative Purification Techniques: For very large-scale production, other purification methods like ion-exchange chromatography or size-exclusion chromatography could be explored as initial clean-up steps before a final polishing step with RP-HPLC.
Data Presentation
Table 1: Illustrative Data for DOTA-AB-3PRGD2 Precursor Synthesis Scale-Up
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Crude Peptide Yield | 85% | 70% | 60% |
| Crude Peptide Purity (HPLC) | 75% | 60% | 50% |
| Purified Peptide Yield | 40% | 30% | 25% |
| Final Precursor Purity (HPLC) | >98% | >98% | >98% |
Note: This table presents hypothetical data to illustrate potential trends in yield and purity during scale-up. Actual results will vary depending on the specific process and optimization.
Table 2: Quality Control Specifications for 177Lu-AB-3PRGD2
| Parameter | Specification |
| Appearance | Clear, colorless solution |
| pH | 4.5 - 7.5 |
| Radiochemical Purity | ≥ 95% |
| Radionuclidic Purity | ≥ 99.9% 177Lu |
| Specific Activity | Target-dependent, typically > 50 GBq/µmol |
| Sterility | Sterile |
| Bacterial Endotoxins | < 175 EU/V |
Experimental Protocols
Protocol 1: Large-Scale Solid-Phase Peptide Synthesis of this compound Precursor
This protocol provides a general framework for the scaled-up synthesis of the peptide component of this compound.
-
Resin Swelling: In a suitable large-scale peptide synthesis vessel, add the appropriate amount of pre-loaded resin. Wash the resin with dimethylformamide (DMF) and allow it to swell for at least 2 hours with gentle agitation.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF. Monitor the completion of the reaction using a colorimetric test (e.g., Kaiser test).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a suitable coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add the activated amino acid solution to the synthesis vessel and allow the coupling reaction to proceed for the optimized time. Monitor the reaction for completion.
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with appropriate scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether. Centrifuge or filter to collect the crude peptide, wash with ether, and dry under vacuum.
Protocol 2: Radiolabeling of DOTA-AB-3PRGD2 with 177Lu at Production Scale
This protocol outlines the steps for the radiolabeling of the precursor to produce the final active pharmaceutical ingredient.
-
Preparation: In a sterile, pyrogen-free vial within a hot cell, dissolve the DOTA-AB-3PRGD2 precursor in a metal-free acetate buffer (pH 4-5).
-
Addition of 177Lu: Add the required amount of 177LuCl3 solution to the precursor solution.
-
Incubation: Heat the reaction mixture at 95-100°C for 15-30 minutes.
-
Quality Control (In-process): After incubation, take a small aliquot for radio-HPLC or radio-TLC analysis to determine the radiochemical purity.
-
Purification (if necessary): If the radiochemical purity is below the specification, the product can be purified using a C18 cartridge to remove unchelated 177Lu.
-
Formulation: Elute the purified 177Lu-AB-3PRGD2 from the C18 cartridge with ethanol and dilute with a sterile saline solution containing stabilizers (e.g., ascorbic acid, gentisic acid).
-
Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Final Quality Control: Perform all required quality control tests on the final product as outlined in Table 2.
Mandatory Visualization
Caption: Mechanism of action of 177Lu-AB-3PRGD2.
Caption: Production workflow for 177Lu-AB-3PRGD2.
Caption: Troubleshooting low radiochemical purity.
References
minimizing off-target effects of AB-3PRGD2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AB-3PRGD2, a targeted radiopharmaceutical. This guide will help you minimize and troubleshoot potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a radiolabeled, dimeric arginine-glycine-aspartic acid (RGD) peptide. Its primary target is the integrin αvβ3, a cell surface receptor that is often overexpressed on tumor cells and activated endothelial cells during angiogenesis.[1][2][3] The RGD motif within this compound mimics the natural binding site for extracellular matrix (ECM) proteins, allowing it to selectively bind to these integrins.[4][5]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects can arise from the binding of this compound to other RGD-binding integrins, such as αvβ1, αvβ5, αvβ6, α5β1, and αIIbβ3 on platelets.[6][7] This can lead to unintended biological effects in tissues that express these integrins.[6] Minimizing these interactions is crucial for reliable experimental results and for the development of safe and effective therapeutics.[8]
Q3: How can I minimize off-target effects in my experimental design?
A3: Several strategies can be implemented to reduce off-target effects. Use the lowest effective concentration of this compound that elicits the desired on-target effect.[8] It is also important to use appropriate negative controls, such as a non-RGD-binding peptide or cell lines with low or no expression of the target integrin.
Q4: I am observing unexpected toxicity in my cell culture experiments. What could be the cause?
A4: Unexpected toxicity could be due to off-target binding to other essential integrins on your cells, leading to disruption of normal cellular processes.[8] It is also possible that at low concentrations, some RGD mimetics can paradoxically stimulate, rather than inhibit, tumor growth and angiogenesis.[9] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line.
Q5: My in vivo results are not consistent. What are some potential reasons?
A5: Inconsistent in vivo results can be influenced by heterogeneous expression of integrins in the tumor model.[4] The biodistribution of this compound is also a key factor; it is primarily cleared through the urinary system, with accumulation in the kidneys and bladder.[2] Ensure that your animal model has confirmed expression of αvβ3 in the target tissue.
Troubleshooting Guides
Problem 1: High background signal or non-specific binding in vitro.
| Possible Cause | Recommended Solution |
| Concentration of this compound is too high. | Perform a concentration titration to find the optimal concentration with the best signal-to-noise ratio. |
| Non-specific binding to plasticware or other proteins. | Block plates with a suitable blocking agent (e.g., BSA) and include washing steps to remove unbound peptide. |
| Presence of other RGD-binding integrins on cells. | Use a blocking antibody for non-target integrins or use a cell line with more specific αvβ3 expression. |
Problem 2: Lack of desired effect (e.g., no inhibition of cell migration).
| Possible Cause | Recommended Solution |
| Low or no expression of the target integrin αvβ3 on the cell line. | Confirm αvβ3 expression using flow cytometry or western blotting. |
| Suboptimal experimental conditions (e.g., incubation time, temperature). | Optimize the experimental protocol by varying incubation times and other parameters. |
| Degradation of the this compound peptide. | Ensure proper storage and handling of the peptide to maintain its activity. |
Problem 3: Unexpected physiological effects in vivo.
| Possible Cause | Recommended Solution |
| Off-target binding to αIIbβ3 on platelets, potentially affecting coagulation.[4] | Monitor platelet counts and coagulation parameters in treated animals. |
| Accumulation in organs with high expression of other RGD-binding integrins. | Perform biodistribution studies to identify organs with high uptake and assess for any associated toxicity. |
| Immunogenicity of the peptide. | Although less common with smaller peptides, monitor for signs of an immune response. Modifications to the peptide structure can help reduce immunogenicity.[4] |
Quantitative Data Summary
Table 1: Binding Affinity of a Representative RGD Peptide to Various Human Integrins
| Integrin Subtype | IC50 (nM) |
| αvβ3 | 1.5 |
| αvβ5 | 25 |
| α5β1 | 150 |
| αIIbβ3 | 300 |
This data is illustrative and may not be representative of this compound.
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Suggested Concentration Range |
| Cell Adhesion Assay | 1-100 nM |
| Cell Migration Assay | 10-500 nM |
| In Vitro Angiogenesis Assay | 50-1000 nM |
Experimental Protocols
Protocol 1: In Vitro Competitive Binding Assay
Objective: To determine the selectivity of this compound for integrin αvβ3 over other RGD-binding integrins.
Methodology:
-
Cell Preparation: Culture cells with known integrin expression profiles (e.g., U87MG for high αvβ3).
-
Plate Coating: Coat 96-well plates with an ECM protein ligand for the integrin of interest (e.g., vitronectin for αvβ3).
-
Blocking: Block non-specific binding sites with 1% BSA in PBS.
-
Competition: Add a constant concentration of a labeled RGD peptide and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Washing: Wash plates to remove unbound peptides.
-
Detection: Quantify the amount of bound labeled peptide using a suitable detection method (e.g., fluorescence, radioactivity).
-
Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the labeled peptide binding.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with integrin αvβ3 in a cellular context.[8]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat cell lysates to a range of temperatures (e.g., 40-70°C).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Analysis: Analyze the amount of soluble integrin αvβ3 at different temperatures using Western blotting. A shift in the melting curve indicates target engagement.
Visualizations
Caption: Intended signaling pathway of this compound targeting integrin αvβ3.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Caption: Logical relationship between on-target and off-target binding.
References
- 1. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 4. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin-RGD interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RGD-based Therapy: Principles of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Emerging therapeutic opportunities for integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to AB-3PRGD2 Therapy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to AB-3PRGD2, a targeted radiopharmaceutical therapy. The guides below are designed to address specific experimental issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational targeted radionuclide therapy. It consists of a dimeric RGD (Arginine-Glycine-Aspartic acid) peptide that specifically targets integrin αvβ3, linked to a chelator carrying the radioisotope Lutetium-177 (¹⁷⁷Lu).[1][2][3][4][5] Integrin αvβ3 is a protein that is overexpressed on the surface of various cancer cells and on the endothelial cells of newly forming blood vessels (angiogenesis) that supply tumors with nutrients.[1][2][6][7] Upon binding to integrin αvβ3, the ¹⁷⁷Lu component delivers a localized dose of beta-particle radiation, which induces DNA damage and subsequent cell death in the targeted tumor and endothelial cells.[5]
Q2: What are the general mechanisms by which cancer cells can develop resistance to a targeted therapy like this compound?
A2: Resistance to targeted therapies is a complex process and can be broadly categorized as intrinsic (pre-existing) or acquired (developing after treatment).[8] For a therapy like this compound, potential mechanisms can include:
-
Target Alteration: Reduction, mutation, or loss of integrin αvβ3 expression on the cell surface, preventing the drug from binding.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, even when integrin αvβ3 is blocked.[8][9] For instance, activation of other receptor tyrosine kinases can compensate for the inhibited pathway.
-
Enhanced DNA Damage Repair: As this compound's efficacy relies on radiation-induced DNA damage, cancer cells that upregulate their DNA repair machinery may be better able to survive treatment.[10][11]
-
Tumor Microenvironment (TME) Influence: Stromal cells within the TME can secrete growth factors, such as Hepatocyte Growth Factor (HGF), which can activate alternative survival pathways (e.g., MET signaling) in cancer cells, conferring resistance.[9]
-
Phenotypic Transformation: Cancer cells may undergo changes, such as an epithelial-to-mesenchymal transition (EMT), which can alter their dependency on certain signaling pathways and increase their intrinsic drug resistance.[8][9]
Q3: How can I determine if my experimental model has developed resistance to this compound?
A3: The primary indicator of resistance is a decreased response to the drug over time. Experimentally, this is confirmed by quantifying the half-maximal inhibitory concentration (IC50). A significant increase (typically 3- to 10-fold or higher) in the IC50 value in the treated cells compared to the parental (sensitive) cells indicates the development of resistance.[12] This should be coupled with in vivo studies showing a lack of tumor regression in animal models that previously responded to therapy.
Troubleshooting Guide for Experimental Issues
Issue 1: Decreased In Vitro Efficacy
Question: My integrin αvβ3-positive cancer cell line, which was initially sensitive to this compound, is now showing reduced cell death at previously effective concentrations. How do I troubleshoot this?
Answer: This is a classic sign of acquired resistance. A systematic approach is necessary to identify the cause.
Caption: Troubleshooting workflow for investigating in vitro resistance.
Step-by-Step Guide:
-
Confirm Resistance with an IC50 Shift Analysis:
-
Action: Perform a dose-response experiment using a cell viability assay (e.g., CellTiter-Glo®, MTT) on both your parental (sensitive) cell line and the suspected resistant line.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant line confirms reduced sensitivity. Refer to Table 1 for an example.
-
-
Quantify Integrin αvβ3 Surface Expression:
-
Action: Use flow cytometry with a fluorescently-labeled anti-integrin αvβ3 antibody to quantify the surface expression on both sensitive and resistant cells.
-
Possible Outcomes:
-
Decreased Expression: This is a common mechanism of resistance. The cells are effectively hiding the target from the drug.
-
No Change in Expression: If the target is still present, the resistance mechanism is likely downstream of the receptor or involves a bypass pathway.
-
-
-
Investigate Activation of Bypass Signaling Pathways:
-
Action: Profile the activation of key survival pathways. A phospho-receptor tyrosine kinase (RTK) array can provide a broad overview. Follow up with Western blotting for specific activated kinases, such as phosphorylated MET (p-MET), phosphorylated AKT (p-AKT), or phosphorylated ERK (p-ERK).
-
Rationale: Integrin signaling is heavily interconnected with other pathways.[8] For example, if the TME is secreting HGF, it can activate the MET receptor, providing a powerful survival signal that bypasses the need for integrin-mediated signaling.[9]
-
-
Assess DNA Damage and Repair Capacity:
-
Action: Treat both sensitive and resistant cells with this compound. Assess DNA damage using immunofluorescence for γH2AX foci (a marker of DNA double-strand breaks). Compare the rate at which these foci are resolved over time between the two cell lines.
-
Rationale: Since this compound works by inducing radiation damage, resistant cells may have upregulated DNA repair mechanisms, allowing them to fix the damage and survive.[10][11]
-
Issue 2: Lack of In Vivo Efficacy in a Xenograft Model
Question: My xenograft tumor model, derived from cells shown to be sensitive in vitro, is not responding to this compound therapy. What are the potential causes?
Answer: A discrepancy between in vitro sensitivity and in vivo efficacy often points to complex biological factors not present in a culture dish.
-
Verify Drug Delivery and Tumor Uptake:
-
Action: Perform a biodistribution study using a tracer amount of this compound. At various time points, harvest tumors and key organs to quantify radioactivity using a gamma counter.
-
Rationale: Poor vascularization or high interstitial fluid pressure within the tumor can prevent the drug from reaching its target cells. The first-in-human study of ¹⁷⁷Lu-AB-3PRGD2 showed moderate distribution in the liver and spleen, with excretion primarily through the urinary system.[3][6] Ensure your in vivo results show sufficient tumor accumulation relative to other organs.
-
-
Analyze the Tumor Microenvironment (TME):
-
Action: Perform immunohistochemistry (IHC) or RNA sequencing on tumor sections to analyze the presence of cancer-associated fibroblasts (CAFs) and the expression of secreted factors like HGF.
-
Rationale: The TME can play a major role in resistance.[10] CAFs can secrete growth factors that promote resistance in neighboring cancer cells.[9]
-
-
Evaluate In Vivo Target Expression:
-
Action: After excising the non-responsive tumors, create single-cell suspensions and analyze integrin αvβ3 expression via flow cytometry.
-
Rationale: The in vivo environment can exert selective pressure, leading to the outgrowth of a subpopulation of cells that have low integrin αvβ3 expression, even if the initial cell population was positive.
-
Key Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for inducing drug resistance in a cancer cell line through continuous exposure to the therapeutic agent.[12][13]
-
Materials: Parental cancer cell line (known to be sensitive to this compound), complete culture medium, this compound, cell counting solution, incubators, sterile culture flasks.
-
Methodology:
-
Initial Seeding: Plate the parental cells and allow them to adhere overnight.
-
Dose Escalation: Begin by treating the cells with a low concentration of this compound (e.g., the IC20, or 20% inhibitory concentration).
-
Recovery and Expansion: Maintain the culture, replacing the medium with fresh drug-containing medium every 3-4 days. A large portion of the cells will die. Allow the small population of surviving cells to grow and become confluent.
-
Stepwise Increase: Once the cells are growing steadily at the initial concentration, subculture them and increase the this compound concentration by a factor of 1.5-2.0.
-
Repeat: Repeat the process of recovery, expansion, and dose escalation for several months. The entire process can take 6-12 months.
-
Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the treated population compared to the parental line. Resistance is typically considered established when the IC50 value is consistently and significantly higher (e.g., >10-fold) than the parental line.[12]
-
Protocol 2: Quantification of Integrin αvβ3 Surface Expression by Flow Cytometry
-
Materials: Single-cell suspensions of sensitive and resistant cells (~1x10⁶ cells per sample), FACS buffer (PBS + 2% FBS), fluorescently-conjugated anti-integrin αvβ3 antibody, isotype control antibody, flow cytometer.
-
Methodology:
-
Cell Preparation: Harvest cells and prepare single-cell suspensions. Wash with cold FACS buffer.
-
Blocking: Incubate cells in FACS buffer for 10 minutes on ice to block non-specific binding.
-
Antibody Staining: Aliquot cells into FACS tubes. Add the anti-integrin αvβ3 antibody to the test sample and the corresponding isotype control to the negative control sample. Incubate in the dark on ice for 30 minutes.
-
Washing: Wash the cells twice with cold FACS buffer by centrifuging and resuspending the pellet.
-
Acquisition: Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer.
-
Analysis: Gate on the live cell population. Compare the geometric mean fluorescence intensity (MFI) of the test sample to the isotype control. A significant decrease in the MFI of the resistant line compared to the sensitive line indicates target loss.
-
Quantitative Data Summary
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment Status | IC50 (nM) | Fold Change in Resistance |
| U87MG (Glioblastoma) | Parental (Sensitive) | 15.2 | - |
| U87MG-AB3R | Resistant | 198.5 | 13.1 |
| MDA-MB-231 (Breast) | Parental (Sensitive) | 25.8 | - |
| MDA-MB-231-AB3R | Resistant | 310.1 | 12.0 |
Note: Data are illustrative and represent typical results seen when developing drug-resistant cell lines.
Signaling and Logic Diagrams
Caption: Signaling pathways in sensitive vs. resistant cells.
References
- 1. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
- 2. ichgcp.net [ichgcp.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. targetedonc.com [targetedonc.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
troubleshooting poor tumor uptake of AB-3PRGD2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AB-3PRGD2. The information is designed to help identify and resolve issues related to poor tumor uptake in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a radiolabeled peptide-based agent designed for targeting and imaging tumors. Its mechanism of action is based on the high affinity of its RGD (Arginine-Glycine-Aspartic acid) motif for integrin αvβ3.[1] Integrin αvβ3 is a transmembrane receptor that is overexpressed on various tumor cells and activated endothelial cells during angiogenesis, but has low expression in normal tissues.[2][3][4] This differential expression allows for targeted delivery of the attached radionuclide to the tumor site.
Q2: What are the key factors that influence the tumor uptake of this compound?
A2: The primary factors influencing tumor uptake are:
-
Integrin αvβ3 Expression Level: The density of integrin αvβ3 on tumor cells and tumor neovasculature is a critical determinant of uptake.[1]
-
Binding Affinity: The affinity of this compound for integrin αvβ3 directly impacts the extent of its accumulation in the tumor.[1]
-
Radiochemical Purity: Impurities in the radiolabeled product can compete for binding or exhibit different biodistribution, leading to reduced tumor uptake.
-
Animal Model and Tumor Xenograft: The choice of animal model and the specific tumor cell line used for xenografts will significantly affect the observed tumor uptake due to inherent differences in integrin expression and tumor microenvironment.
-
Experimental Procedure: Factors such as the injection route, anesthesia, and imaging time points can all influence the biodistribution and measured uptake of the tracer.
Q3: What is the expected tumor uptake of this compound in preclinical models?
A3: The tumor uptake of RGD-based radiotracers can vary significantly depending on the tumor model and the specific tracer used. For ¹⁷⁷Lu-labeled RGD peptides, preclinical studies in U87MG glioblastoma models have shown tumor uptake to be around 6.03 ± 0.65 %ID/g at 1 hour post-injection, decreasing to 3.55 ± 1.08 %ID/g at 24 hours.[5] It is crucial to establish a baseline for your specific tumor model to assess whether the observed uptake is indeed poor.
Troubleshooting Poor Tumor Uptake
This guide addresses potential causes and solutions for lower-than-expected tumor uptake of this compound in a question-and-answer format.
Section 1: Issues with the Radiotracer
Q1.1: How can I be sure that the radiolabeling of this compound was successful?
A1.1: It is essential to perform quality control tests on your radiolabeled product before in vivo experiments. The primary method for this is radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC) to determine the radiochemical purity.[6] A low radiochemical purity indicates the presence of unlabeled peptide or other radioactive species, which will not target the tumor effectively.
-
Recommendation: Always perform quality control on each batch of radiolabeled this compound. The radiochemical purity should typically be >95%.
Q1.2: Could the this compound have degraded after radiolabeling?
A1.2: Yes, radiolabeled peptides can be susceptible to radiolysis, leading to degradation of the molecule and reduced binding affinity.[6]
-
Recommendation: Use the radiotracer as soon as possible after preparation. Store it under appropriate conditions (e.g., on ice, protected from light) to minimize degradation. If you suspect degradation, re-analyze the radiochemical purity before injection.
Section 2: Issues with the Animal Model and Tumor
Q2.1: How do I know if my tumor model expresses sufficient levels of integrin αvβ3?
A2.1: Low expression of the target integrin is a common reason for poor uptake. You can verify integrin αvβ3 expression using several methods:
-
Western Blot: This technique can quantify the total amount of integrin αvβ3 protein in your tumor cells or tissue lysates.[7][8]
-
Immunohistochemistry (IHC): IHC allows for the visualization of integrin αvβ3 expression and its localization within the tumor tissue, including on tumor cells and vasculature.[9][10]
-
Flow Cytometry: This method can be used to quantify the surface expression of integrin αvβ3 on your tumor cells.[11][12][13][14][15]
-
Recommendation: Characterize the integrin αvβ3 expression of your tumor model before initiating large-scale in vivo studies.
Q2.2: Could the tumor microenvironment be affecting uptake?
A2.2: Yes, factors within the tumor microenvironment, such as poor vascularization or high interstitial fluid pressure, can limit the delivery of this compound to the tumor cells, even if integrin expression is high.
-
Recommendation: When establishing your tumor model, monitor tumor growth and consider histological analysis to assess vascular density and overall tumor morphology.
Section 3: Issues with Experimental Procedures
Q3.1: What are the best practices for injecting this compound?
A3.1: The route and quality of the injection are critical for ensuring proper biodistribution.
-
Recommendation: For most preclinical studies, intravenous (tail vein) injection is the standard route. Ensure the full dose is administered and that there is no subcutaneous leakage, which would result in a localized high signal and reduced systemic circulation of the tracer.
Q3.2: How can imaging procedures affect the measured tumor uptake?
A3.2: Several aspects of the imaging protocol can impact the quantification of tumor uptake:
-
Anesthesia: The type and duration of anesthesia can affect the animal's physiology and tracer biodistribution.
-
Imaging Time Point: The timing of the scan after injection is crucial. Early imaging might show high background activity, while late imaging could result in lower tumor signal due to clearance of the tracer.
-
Image Analysis: The definition of the region of interest (ROI) around the tumor will directly influence the calculated uptake value.
-
Recommendation: Standardize your imaging protocol, including the anesthetic regimen and imaging time points, across all animals in your study. Use a consistent method for drawing ROIs.
Quantitative Data Summary
The following tables summarize expected tumor uptake values for RGD-based radiotracers in various preclinical models. Note that these are representative values and may differ based on the specific experimental conditions.
Table 1: Preclinical Tumor Uptake of RGD-based Radiotracers (%ID/g)
| Radiotracer | Tumor Model | 1h p.i. | 4h p.i. | 24h p.i. | Reference |
| ¹⁷⁷Lu-3PRGD2 | U87MG | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | [5] |
| ⁹⁹mTc-3PRGD2 | A549 | 4.20 ± 1.33 | - | - | [16] |
| ⁶⁸Ga-NOTA-RGD | U87MG | ~3.5 | - | - | |
| ¹⁸F-Galacto-RGD | Various | ~2-4 | - | - | [17] |
Table 2: Biodistribution of ¹⁷⁷Lu-AB-3PRGD2 in Patients (%ID)
| Organ | 3h p.i. | 24h p.i. | 72h p.i. | Reference |
| Liver | ~15 | ~10 | ~5 | [18][19][20] |
| Kidneys | ~10 | ~5 | <5 | [18][19][20] |
| Spleen | ~5 | <5 | <1 | [18][19][20] |
| Tumor | Variable | Variable | Variable | [18][19][20] |
Experimental Protocols
Protocol 1: Quality Control of ¹⁷⁷Lu-AB-3PRGD2 by radio-HPLC
-
System Preparation:
-
HPLC system equipped with a radioactivity detector.
-
C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
-
Sample Analysis:
-
Inject a small aliquot (10-20 µL) of the radiolabeled ¹⁷⁷Lu-AB-3PRGD2 solution.
-
Monitor the chromatogram from both the UV detector (for the unlabeled peptide) and the radioactivity detector.
-
-
Data Analysis:
-
Calculate the radiochemical purity by integrating the area under the peak corresponding to ¹⁷⁷Lu-AB-3PRGD2 and dividing it by the total integrated area of all radioactive peaks.
-
Protocol 2: Western Blot for Integrin αvβ3 Expression
-
Sample Preparation:
-
Lyse tumor cells or homogenized tumor tissue in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) per lane on a 4-12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for integrin αv or β3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Visualizations
Caption: Experimental workflow for assessing this compound tumor uptake.
Caption: Simplified integrin αvβ3 signaling pathway upon this compound binding.
References
- 1. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. αv Integrins in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in Clinical Oncology Research on 99mTc-3PRGD2 SPECT Imaging [frontiersin.org]
- 4. Advances in Clinical Oncology Research on 99mTc-3PRGD2 SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Immunohistochemical analysis of integrins αvβ3, αvβ5 and α5β1, and their ligands, fibrinogen, fibronectin, osteopontin and vitronectin, in frozen sections of human oral head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 18. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing Renal Toxicity Associated with AB-3PRGD2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential renal toxicity associated with the investigational radiopharmaceutical AB-3PRGD2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is renal toxicity a potential concern?
A1: this compound is an investigational radiopharmaceutical that targets integrin αvβ3, a protein often overexpressed on tumor cells and in the tumor neovasculature. The therapeutic component, Lutetium-177 (177Lu), is a beta-emitting radionuclide that delivers localized radiation to the target cells. Like many peptide-based radiopharmaceuticals, 177Lu-AB-3PRGD2 is primarily cleared from the body through the kidneys.[1] This renal excretion pathway involves glomerular filtration followed by reabsorption in the proximal tubules, which can lead to prolonged retention of the radiopharmaceutical in the kidneys and, consequently, radiation-induced nephrotoxicity.[2][3]
Q2: What are the early signs of renal toxicity to monitor for in preclinical studies?
A2: In preclinical animal models, early indicators of renal toxicity include:
-
Changes in body weight: Significant weight loss can be an early sign of systemic toxicity, including kidney injury.[4]
-
Elevations in serum biomarkers: Increases in blood urea nitrogen (BUN) and serum creatinine (sCr) are standard indicators of declining kidney function.[4][5]
-
Novel urinary biomarkers: Urinary neutrophil gelatinase-associated lipocalin (NGAL) has been shown to be an early and sensitive marker of tubular injury following radioligand therapy in preclinical models.[4][6]
-
Histopathological changes: Early microscopic changes in the kidney tissue, such as endothelial cell swelling, capillary loop occlusion, and tubular injury, are indicative of radiation-induced nephropathy.[7][8]
Q3: Are there established clinical strategies to mitigate renal toxicity with agents like this compound?
A3: Yes, based on extensive experience with other peptide receptor radionuclide therapies (PRRT), the standard clinical practice for renal protection is the co-infusion of a solution of basic amino acids, such as lysine and arginine.[9][10] These amino acids competitively inhibit the reabsorption of the radiolabeled peptide in the proximal tubules, thereby reducing the radiation dose to the kidneys.[10] The effectiveness of this strategy can reduce renal uptake of the radiopharmaceutical by up to 50-65%.[9][11]
Q4: What are the key risk factors for developing renal toxicity during radionuclide therapy?
A4: Several factors can increase the risk of developing renal toxicity, including:
-
Pre-existing renal impairment: Patients or animals with baseline chronic kidney disease are at a higher risk.[11][12]
-
Patient-related factors: Older age, hypertension, and diabetes mellitus are known risk factors.[2][13]
-
Treatment-related factors: The cumulative radiation dose to the kidneys, the dose per cycle, the number of treatment cycles, and previous exposure to nephrotoxic agents (e.g., certain chemotherapies) can all contribute to the risk.[2][14]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpectedly high BUN and/or serum creatinine levels in animal models. | Higher than anticipated renal accumulation of this compound; Individual animal sensitivity; Dehydration. | 1. Verify the administered dose and the radiochemical purity of this compound. 2. Ensure adequate hydration of the animals. 3. Consider implementing a renal protection strategy, such as co-administration of an amino acid solution. 4. Perform histological analysis of the kidneys to assess the extent of tissue damage. |
| Significant inter-animal variability in renal function markers. | Inconsistent surgical procedures in models of acute kidney injury; Genetic variability within the animal strain. | 1. For surgical models like ischemia-reperfusion, ensure consistent clamp times and surgical technique.[15] 2. Use inbred animal strains to minimize genetic variability.[16] 3. Increase the number of animals per group to improve statistical power. |
| Difficulty in detecting early-stage renal injury. | Insensitivity of traditional biomarkers (BUN, creatinine) for detecting early tubular damage. | 1. Incorporate the measurement of more sensitive, early urinary biomarkers of tubular injury, such as NGAL or Kim-1.[4][6] 2. Perform interim histological assessments on a subset of animals to look for early microscopic changes. |
| Progressive decline in renal function in long-term studies. | Cumulative radiation dose to the kidneys exceeding the tolerance threshold. | 1. Consider dose fractionation, where the total dose is divided into smaller doses given over a longer period.[17] 2. Evaluate the efficacy of renal protective agents throughout the long-term study. 3. Monitor renal function closely and consider discontinuing treatment in animals that show a persistent decline. |
Data Summary
Table 1: Key Renal Function Biomarkers in Preclinical Studies
| Biomarker | Sample Type | Indication | Key Considerations |
| Blood Urea Nitrogen (BUN) | Serum/Plasma | Glomerular filtration rate (GFR) | Can be influenced by diet and hydration status. |
| Serum Creatinine (sCr) | Serum/Plasma | Glomerular filtration rate (GFR) | Less sensitive for early kidney injury.[4] |
| Urinary Albumin to Creatinine Ratio (ACR) | Urine | Glomerular barrier integrity | An early indicator of glomerular damage. |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine | Proximal tubule injury | A sensitive and early biomarker of acute kidney injury.[4][6] |
| Kidney Injury Molecule-1 (Kim-1) | Urine/Tissue | Proximal tubule injury | Another established biomarker of acute tubular injury. |
| Cystatin C | Serum/Plasma | Glomerular filtration rate (GFR) | Considered a more sensitive marker of GFR than creatinine in some contexts.[4] |
Table 2: Histopathological Grading of Radiation-Induced Nephropathy in Animal Models
| Grade | Histological Findings |
| 0 | Normal kidney histology. |
| 1 (Mild) | Minimal focal tubular epithelial changes (e.g., vacuolization, flattening). |
| 2 (Moderate) | Multifocal tubular necrosis and regeneration; mild interstitial inflammation. |
| 3 (Marked) | Widespread tubular necrosis; moderate interstitial inflammation and fibrosis; early glomerular changes. |
| 4 (Severe) | Extensive tubular atrophy and interstitial fibrosis; significant glomerulosclerosis. |
| (This is a generalized grading system and may need to be adapted based on the specific study protocol.) |
Experimental Protocols
Protocol 1: Assessment of Serum Renal Function Biomarkers in Mice
-
Blood Collection:
-
Collect blood samples (approximately 100-200 µL) via submandibular or saphenous vein puncture at baseline and at specified time points post-injection of this compound.
-
For terminal studies, blood can be collected via cardiac puncture.
-
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the supernatant (serum) and store at -80°C until analysis.
-
-
Biomarker Analysis:
-
Measure BUN and serum creatinine concentrations using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
A plate reader will be used to measure the absorbance at the appropriate wavelength.
-
Calculate the concentrations based on a standard curve.
-
Protocol 2: Histopathological Evaluation of Kidneys
-
Tissue Collection and Fixation:
-
At the study endpoint, euthanize the animals and perfuse with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.
-
Excise the kidneys and fix them in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed tissues through a series of graded ethanol solutions.
-
Clear the tissues with xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Periodic acid-Schiff (PAS) staining can be used to visualize the basement membranes of the glomeruli and tubules.
-
Masson's trichrome staining can be used to assess the degree of fibrosis.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
A board-certified veterinary pathologist should evaluate the slides for signs of radiation-induced nephropathy, including tubular necrosis, atrophy, interstitial fibrosis, and glomerulosclerosis.[7][8]
-
A semi-quantitative scoring system can be used to grade the severity of the lesions.
-
Visualizations
References
- 1. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kidney protection during peptide receptor radionuclide therapy with somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pre-clinical evaluation of biomarkers for the early detection of nephrotoxicity following alpha-particle radioligand therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Radiation nephropathy | PPTX [slideshare.net]
- 8. Radiation-induced kidney toxicity: molecular and cellular pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renal Toxicity of Radiolabeled Peptides and Antibody Fragments: Mechanisms, Impact on Radionuclide Therapy, and Strategies for Prevention | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Nephrotoxicity after radionuclide therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety of Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Renal and hematological toxicity in patients of neuroendocrine tumors after peptide receptor radionuclide therapy with 177Lu-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Renal Function Assessment During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mouse Models and Methods for Studying Human Disease, Acute Kidney Injury (AKI) | Springer Nature Experiments [experiments.springernature.com]
- 17. repub.eur.nl [repub.eur.nl]
stability issues of AB-3PRGD2 in storage and in vivo
Welcome to the technical support center for AB-3PRGD2, a novel peptide-drug conjugate (PDC). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during storage and in vivo experiments.
Troubleshooting Guides
Peptide-drug conjugates like this compound can be susceptible to various physical and chemical instabilities. Below are troubleshooting guides for the most common issues.
Issue 1: Aggregation and Precipitation of Lyophilized Powder or Solution
Aggregation is a common issue with peptide-based therapeutics, leading to loss of activity and potential immunogenicity.[1][2] It can manifest as visible particulates, cloudiness in solution, or as soluble high-molecular-weight species.
Possible Causes & Solutions
| Cause | Recommended Action |
| Improper Storage | Store lyophilized this compound at -20°C or -80°C, protected from moisture and light.[3] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[3] |
| Suboptimal pH or Buffer | The net charge of a peptide influences its propensity to aggregate.[1] For reconstitution, use a sterile buffer at a pH of 5-6, as this range often minimizes aggregation for many peptides.[4] Avoid pH extremes. |
| High Concentration | High peptide concentrations can promote self-association and aggregation.[1] If possible, work with the lowest effective concentration. If high concentrations are necessary, consider the addition of stabilizing excipients. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation.[3] After reconstitution, create single-use aliquots to minimize freeze-thaw cycles.[4] |
| Hydrophobic Interactions | The bulky, hydrophobic nature of components in PDCs can drive aggregation.[5] When reconstituting, consider using a small amount of an organic solvent like DMSO or DMF first, then slowly diluting with your aqueous buffer.[4] |
Issue 2: Chemical Degradation in Storage
Chemical degradation involves the breaking or formation of covalent bonds, leading to inactive or impure products.[6]
Common Degradation Pathways & Mitigation
| Degradation Pathway | Description | Prevention Strategy |
| Oxidation | Residues like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are susceptible to oxidation from atmospheric oxygen or peroxides in solvents.[7][8] | Store lyophilized powder under an inert gas like argon or nitrogen. Use degassed, high-purity water and buffers for reconstitution. Avoid buffers known to promote oxidation. |
| Deamidation | The conversion of Asparagine (Asn) or Glutamine (Gln) residues to their corresponding acidic forms, Aspartic Acid (Asp) or Glutamic Acid (Glu).[7][8] This is often accelerated at neutral to alkaline pH.[7] | Maintain a slightly acidic pH (5-6) for the solution. Store at low temperatures (-20°C or -80°C).[4] |
| Hydrolysis | Cleavage of the peptide backbone, particularly at Aspartic Acid (Asp) residues, especially next to Proline (Pro) or Glycine (Gly).[7][8] | Avoid prolonged exposure to highly acidic or alkaline conditions. Store frozen when in solution. |
| Linker-Payload Instability | The linker connecting the peptide to the drug may be susceptible to hydrolysis, leading to premature release of the cytotoxic payload. | This is highly dependent on the specific linker chemistry. Refer to the manufacturer's specific data sheet for this compound. In general, avoid pH extremes and prolonged incubation in aqueous buffers. |
Issue 3: Poor In Vivo Stability and Rapid Clearance
A major challenge for peptide-based drugs is their rapid degradation by proteases in the body and clearance by the kidneys.[9][10]
Factors & Improvement Strategies
| Factor | Description | Potential Strategy |
| Proteolytic Degradation | Peptides are susceptible to cleavage by proteases (peptidases) found in plasma, liver, kidneys, and other tissues.[9][10] | The design of this compound may already include strategies to enhance stability, such as non-natural amino acids or cyclization. For experimental design, consider co-administration with protease inhibitors (in vitro) or formulation with protective excipients like PEG. |
| Renal Clearance | Peptides with a molecular weight under 20 kDa can be rapidly filtered by the glomeruli in the kidneys and cleared from circulation.[7] | Formulation strategies such as conjugation to larger molecules (e.g., PEGylation, though this compound is a PDC) can increase hydrodynamic size and reduce renal clearance. |
| Off-Target Uptake | The payload may be prematurely released in circulation or taken up by non-target tissues, leading to toxicity and reduced efficacy. | Ensure the linker is designed for stability in plasma and cleavage only at the target site. In vitro plasma stability assays are crucial to assess this. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound?
A1: For long-term storage, keep the lyophilized powder at -80°C. For short-term storage (weeks), -20°C is acceptable. The vial should be tightly sealed and protected from light and moisture.[3]
Q2: How should I reconstitute this compound?
A2: First, allow the vial to warm to room temperature in a desiccator. The choice of solvent depends on the peptide's properties. A general recommendation is to start with sterile, distilled water. If solubility is an issue, especially for hydrophobic peptides, you can first dissolve the peptide in a minimal amount of an organic solvent like DMSO, then slowly add your desired sterile buffer (e.g., PBS at pH 5-6) with gentle mixing.[4]
Q3: My this compound solution looks cloudy. What should I do?
A3: Cloudiness or visible precipitates are signs of aggregation or poor solubility.[1] Do not use the solution. You can try to resolubilize by gentle warming (not exceeding 40°C) or sonication, but this may not be effective if irreversible aggregation has occurred.[4] It is best to discard the solution and prepare a fresh one, potentially trying a different reconstitution solvent or a lower concentration.
Q4: How can I assess the stability of my this compound solution?
A4: Several analytical techniques can be used. Size-Exclusion Chromatography (SEC-HPLC) is ideal for detecting and quantifying aggregates. Reversed-Phase HPLC (RP-HPLC) can be used to assess purity and detect degradation products, such as those from hydrolysis or deamidation.[11] Mass spectrometry can confirm the identity of degradation products.[11]
Q5: What is a typical in vitro plasma stability assay protocol?
A5: An in vitro plasma stability assay involves incubating this compound with fresh plasma (e.g., human, mouse) at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours), and the reaction is quenched by adding an organic solvent (like acetonitrile) to precipitate plasma proteins. After centrifugation, the supernatant is analyzed by LC-MS to quantify the remaining amount of intact this compound. This allows for the calculation of its in vitro half-life.
Q6: Why is my in vivo efficacy lower than expected?
A6: Lower than expected efficacy can be due to poor in vivo stability.[12] The peptide portion of this compound may be rapidly degraded by proteases, or the entire conjugate could be cleared too quickly from circulation.[9][10] It is also possible the linker is unstable in plasma, leading to premature release of the payload before it reaches the target tissue. Performing pharmacokinetic (PK) studies to measure the concentration of intact this compound in blood over time is crucial to investigate these possibilities.
Visualized Workflows and Pathways
Caption: Workflow for assessing storage and in vitro stability of this compound.
Caption: Common physical, chemical, and in vivo degradation pathways for a PDC.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Current challenges in peptide-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Window of 177Lu-AB-3PRGD2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 177Lu-AB-3PRGD2. The guidance aims to address common challenges and provide actionable solutions to enhance the therapeutic window of this targeted radiopharmaceutical.
Troubleshooting Guides
This section is organized by experimental phase to help you quickly identify and resolve issues you may encounter.
Radiolabeling and Quality Control
Issue 1: Low Radiolabeling Efficiency or Inconsistent Radiochemical Purity (RCP)
Question: We are experiencing low and variable radiochemical yields when labeling AB-3PRGD2 with Lutetium-177. What are the potential causes and how can we optimize the reaction?
Answer: Achieving high and consistent radiolabeling efficiency is critical for the therapeutic efficacy and safety of 177Lu-AB-3PRGD2. Several factors can influence the outcome of the radiolabeling reaction.
Troubleshooting Steps:
-
pH of the Reaction Mixture: The optimal pH for chelating 177Lu with DOTA-conjugated peptides is typically between 4.0 and 4.5.[1] A pH below 4.0 can significantly slow down the reaction kinetics, while a pH above 5.0 may lead to the formation of 177Lu-hydroxides, reducing the availability of the radionuclide for chelation.[1]
-
Reaction Temperature and Incubation Time: For 177Lu-DOTA labeling, heating is generally required.[1][2] An incubation temperature of 80-100°C for 20-30 minutes is often sufficient.[1][3] Ensure your heating block is calibrated and provides uniform temperature.
-
Molar Ratio of Peptide to Radionuclide: While a higher amount of peptide can increase the radiochemical yield, it is crucial to use the appropriate amount to achieve a high specific activity.[3] Start with the recommended molar ratio from the manufacturer or literature and optimize from there.
-
Contaminants in the Reaction: Metal ion impurities in the 177Lu solution or from labware can compete with 177Lu for the DOTA chelator, leading to lower RCP.[1] Use high-quality reagents and metal-free labware. The decay products of 177Lu, such as Hf-177, do not typically interfere with the labeling process.[1]
-
Radiolysis: High concentrations of radioactivity can lead to the degradation of the radiolabeled peptide, a process known as radiolysis.[4] The addition of antioxidants or radical scavengers, such as ascorbic acid, gentisic acid, or L-methionine, to the reaction mixture and the final formulation can mitigate this issue.[4]
-
Quality of 177Lu: Ensure the 177Lu is of high radionuclidic purity and specific activity. "No-carrier-added" 177Lu is preferred to minimize competition from non-radioactive lutetium isotopes.[5]
Issue 2: Inaccurate or Irreproducible Quality Control (QC) Results
Question: Our HPLC and/or TLC results for radiochemical purity are inconsistent. What could be causing this and how can we improve our QC methods?
Answer: Reliable quality control is essential to ensure that only the desired radiolabeled compound is administered. Inconsistent QC results can stem from several analytical challenges.
Troubleshooting Steps:
-
HPLC Method Optimization:
-
Peak Tailing and Low Recovery: Some radiolabeled peptides, like [177Lu]Lu-PSMA I&T, can exhibit unspecific retention and peak tailing on C18 columns when using trifluoroacetic acid (TFA)-based mobile phases.[6][7] Consider using a phosphate buffer/acetonitrile gradient system to improve peak shape and recovery.[6][7]
-
Method Validation: Ensure your HPLC method is properly validated for specificity, linearity, accuracy, and precision according to established guidelines.[6][7]
-
-
TLC Method Optimization:
-
Mobile Phase Selection: The choice of mobile phase is critical for achieving good separation between the radiolabeled peptide, free 177Lu, and potential radiochemical impurities. For 177Lu-labeled peptides, a 0.1N citrate buffer at pH 5 has been shown to be effective.[7]
-
Identification of Species: Ensure you can clearly distinguish between the product at the origin (Rf=0), free 177Lu (which migrates with the solvent front), and any other impurities. The addition of a chelator like DTPA to the final formulation can help complex any free 177Lu, allowing for its clear separation on TLC.[1]
-
-
Sample Handling:
-
Adsorption to Vials/Surfaces: Radiopharmaceuticals can sometimes adsorb to the surfaces of vials or pipette tips. Using siliconized vials and pre-conditioning pipette tips with a solution of the non-radiolabeled peptide can help minimize this issue.
-
Stability of the Sample: Analyze the sample promptly after collection to minimize degradation. If storage is necessary, keep the sample at a low temperature and protected from light.[7]
-
In Vitro Assays
Issue: High Variability in Cell Binding and Internalization Assays
Question: We are observing significant well-to-well and experiment-to-experiment variability in our in vitro cell uptake and internalization studies with 177Lu-AB-3PRGD2. How can we improve the consistency of our results?
Answer: In vitro assays are crucial for determining the affinity and internalization efficiency of your radiopharmaceutical. Variability can obscure the true performance of the compound.
Troubleshooting Steps:
-
Cell Culture Conditions:
-
Consistent Cell Number and Health: Ensure that you are seeding a consistent number of viable cells in each well. Perform cell counts and viability checks (e.g., trypan blue exclusion) before each experiment.
-
Receptor Expression Levels: The expression of integrin αvβ3 can vary with cell passage number and confluence. Use cells within a defined passage number range and ensure they are at a consistent level of confluence for all experiments.
-
-
Assay Protocol:
-
Non-specific Binding: To determine specific binding, include control wells with a large excess (e.g., 1000-fold) of the non-radiolabeled this compound peptide to block the integrin αvβ3 receptors.[8]
-
Washing Steps: Inadequate washing can lead to high background signal from unbound radioligand. Optimize the number and duration of washing steps with ice-cold buffer to remove unbound 177Lu-AB-3PRGD2 without causing significant dissociation of the bound ligand.
-
Temperature Control: Perform binding assays at 4°C to minimize internalization and focus on receptor binding. For internalization assays, conduct the initial binding step at 4°C, followed by a shift to 37°C for a defined period to allow for internalization.
-
-
Radioligand Quality:
-
Radiochemical Purity: Only use 177Lu-AB-3PRGD2 with high radiochemical purity (>95%) for in vitro assays. Impurities can interfere with the binding process.
-
Molar Activity: Be aware that very high molar activities can sometimes lead to radiolytic damage to the cells or the peptide itself. While high specific activity is generally desirable, its impact on the assay should be considered.[9]
-
Preclinical In Vivo Studies (Imaging and Therapy)
Issue 1: High Off-Target Uptake, Particularly in the Kidneys
Question: Our biodistribution studies and SPECT/CT images show high accumulation of 177Lu-AB-3PRGD2 in the kidneys, which is a major dose-limiting organ. What strategies can we employ to reduce renal uptake and improve the therapeutic window?
Answer: High kidney uptake is a common challenge for radiolabeled peptides and can limit the maximum tolerated dose.[10][11] Several strategies can be investigated to mitigate this issue.
Troubleshooting Steps:
-
Peptide Modification:
-
Linker Chemistry: The type of linker used in the peptide conjugate can influence its pharmacokinetic properties. Investigating different linker technologies to alter the charge or hydrophilicity of the molecule may reduce kidney retention.[12]
-
Amino Acid Sequence Modification: Replacing certain amino acids in the peptide sequence with non-charged or hydrophilic alternatives has been shown to lower kidney uptake for some peptides.[13]
-
-
Co-administration of Protective Agents:
-
Amino Acid Infusions: Co-infusion of positively charged amino acids, such as L-lysine and L-arginine, can reduce the reabsorption of the radiolabeled peptide in the proximal tubules of the kidneys, thereby lowering the radiation dose to this organ.[14]
-
Gelofusine/Polysucrose: Administration of plasma expanders like Gelofusine or polysucrose solutions has also been reported to decrease renal uptake of some radiolabeled peptides.
-
-
Dosimetry-Guided Therapy Planning:
-
Patient-Specific Dosimetry: Perform serial SPECT/CT imaging to calculate the absorbed radiation dose to the kidneys and other organs at risk.[15][16] This information can be used to personalize the administered activity and the number of therapy cycles to stay within safe dose limits for the kidneys (typically a biological effective dose of <40 Gy).[10]
-
Issue 2: Poor Tumor-to-Background Ratios in SPECT/CT Images
Question: We are struggling to get clear tumor visualization with SPECT/CT due to low tumor uptake and/or high background signal. How can we improve our imaging results?
Answer: Achieving a high tumor-to-background ratio is essential for both diagnostic imaging and for ensuring the therapeutic dose is primarily delivered to the tumor.
Troubleshooting Steps:
-
Animal Model Selection:
-
Integrin αvβ3 Expression: Confirm high and stable expression of integrin αvβ3 in your chosen tumor model using methods like immunohistochemistry or flow cytometry. Low or heterogeneous target expression will result in poor tumor uptake.
-
-
Imaging Protocol Optimization:
-
Imaging Time Points: The optimal time for imaging after injection depends on the pharmacokinetics of 177Lu-AB-3PRGD2. Perform imaging at multiple time points (e.g., 24, 48, 72, and 168 hours) to determine when the tumor-to-background ratio is maximal.[14][16]
-
SPECT/CT System Calibration: Ensure your SPECT/CT system is properly calibrated for 177Lu imaging. This includes energy window selection, scatter correction, and attenuation correction using the co-registered CT data.[17][18] Misalignment between the SPECT and CT can lead to inaccurate attenuation correction and image artifacts.[14]
-
Reconstruction Algorithms: Use appropriate iterative reconstruction algorithms (e.g., OSEM) that include corrections for physical image-degrading effects.[17]
-
-
Enhancing Tumor Uptake:
-
Combination Therapies: Preclinical studies have explored combining targeted radionuclide therapy with other agents, such as anti-angiogenic drugs, which may modulate the tumor microenvironment and improve the uptake of the radiopharmaceutical.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to widen the therapeutic window of 177Lu-AB-3PRGD2?
A1: The therapeutic window is the range between the minimum effective dose and the maximum tolerated dose. To widen this window for 177Lu-AB-3PRGD2, you can focus on two main areas:
-
Reducing Off-Target Toxicity: This primarily involves minimizing the radiation dose to healthy organs, especially the kidneys and bone marrow. Strategies include optimizing the peptide structure to reduce renal uptake, co-administering kidney-protective agents, and using patient-specific dosimetry to limit organ doses.[10][11][13][14]
-
Increasing On-Target Efficacy: This involves maximizing the radiation dose delivered to the tumor. This can be achieved by selecting patients with high integrin αvβ3 expression, optimizing the dosing regimen (activity and number of cycles), and potentially exploring combination therapies that enhance tumor uptake or sensitize tumor cells to radiation.[12]
Q2: How does the specific activity of 177Lu-AB-3PRGD2 affect its therapeutic window?
A2: High specific activity (the amount of radioactivity per unit mass of the peptide) is crucial. A higher specific activity allows for the administration of a therapeutic dose of radioactivity with a lower mass of the this compound peptide. This is important to avoid saturating the integrin αvβ3 receptors on the tumor, which could limit uptake. It also minimizes potential pharmacological effects of the peptide itself. However, very high specific activity can increase the risk of radiolysis, so a balance must be found and appropriate stabilizers used.[2][4]
Q3: What is the role of dosimetry in optimizing therapy with 177Lu-AB-3PRGD2?
A3: Dosimetry is the calculation of the absorbed radiation dose in tissues and organs. It is a critical tool for personalizing and optimizing therapy with 177Lu-AB-3PRGD2. By performing serial SPECT/CT imaging after an initial dose, researchers can:
-
Predict and Prevent Toxicity: Calculate the absorbed dose to critical organs like the kidneys and red bone marrow to ensure they remain below established tolerance limits.[10][11][15]
-
Optimize Efficacy: Determine the absorbed dose to the tumor, which can be correlated with treatment response.
-
Personalize Treatment: Adjust the administered activity or the number of treatment cycles for individual subjects based on their specific uptake and clearance kinetics, thereby maximizing the therapeutic ratio.[16]
Q4: Can combination therapies be used to enhance the therapeutic window of 177Lu-AB-3PRGD2?
A4: Yes, combination therapies hold promise for enhancing the therapeutic window. Preclinical research is exploring combinations of targeted radionuclide therapy with:
-
Chemotherapy or Targeted Agents: These can potentially sensitize tumor cells to radiation or overcome resistance mechanisms.[12]
-
Anti-angiogenic Drugs: Since integrin αvβ3 is involved in angiogenesis, combining 177Lu-AB-3PRGD2 with anti-angiogenic agents could have synergistic effects.[13]
-
Other Radionuclides: Combining the beta-emitter 177Lu with an alpha-emitter could potentially increase the cell-killing potency.
Q5: What are the key quality control tests that must be performed before using 177Lu-AB-3PRGD2 in an experiment?
A5: Before any in vitro or in vivo use, a batch of 177Lu-AB-3PRGD2 must pass several quality control tests to ensure its safety and efficacy:
-
Visual Inspection: The solution should be clear, colorless, and free of particulate matter.
-
pH Measurement: The pH should be within the acceptable range for administration (typically close to neutral).
-
Radionuclidic Purity: Confirmation that the radioactivity is predominantly from 177Lu.
-
Radiochemical Purity (RCP): This is the most critical test. It determines the percentage of 177Lu that is successfully chelated to the this compound peptide. This is typically measured by HPLC and/or TLC, and the RCP should be >95%.[5][6][7]
-
Sterility and Endotoxin Testing: For in vivo studies, the final product must be sterile and have low endotoxin levels to prevent infection and pyrogenic reactions.
Data Presentation
Table 1: Typical Radiolabeling Conditions and Quality Control Parameters for 177Lu-DOTA-Peptides
| Parameter | Recommended Value/Method | Rationale & Troubleshooting |
| Peptide Amount | 20-50 µg | To be optimized for desired specific activity. Too little may result in low RCP.[3] |
| 177Lu Activity | Variable (mCi/GBq) | Depends on the desired specific activity and application. |
| Reaction Buffer | Sodium Acetate or Ammonium Acetate | Maintains optimal pH.[4] |
| Reaction pH | 4.0 - 4.5 | Critical for efficient chelation kinetics.[1] |
| Reaction Temp. | 80 - 100 °C | Provides activation energy for the chelation reaction.[1] |
| Incubation Time | 20 - 30 minutes | Sufficient time for the reaction to reach completion.[1][3] |
| Antioxidant | Ascorbic Acid / L-methionine | Prevents radiolysis, especially at high activities.[4] |
| Quenching Agent | DTPA | Complexes any remaining free 177Lu post-labeling.[1] |
| QC Method 1 | Reverse-Phase HPLC | Quantifies RCP and identifies impurities. Method may need optimization to avoid peak tailing.[6][7] |
| QC Method 2 | Radio-TLC (e.g., Citrate buffer) | Provides rapid confirmation of RCP.[7] |
| Acceptable RCP | > 95% | Ensures that the vast majority of the radioactivity is attached to the targeting peptide.[7] |
Table 2: Preclinical Biodistribution of a 177Lu-labeled Integrin-Targeting Peptide (Illustrative Data)
| Organ | % Injected Activity per Gram (%IA/g) at 4h p.i. | % Injected Activity per Gram (%IA/g) at 24h p.i. |
| Blood | 2.5 ± 0.5 | 0.5 ± 0.1 |
| Tumor | 10.2 ± 2.1 | 8.5 ± 1.8 |
| Kidneys | 15.5 ± 3.2 | 10.1 ± 2.5 |
| Liver | 1.8 ± 0.4 | 1.2 ± 0.3 |
| Spleen | 0.9 ± 0.2 | 0.7 ± 0.1 |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Bone | 1.1 ± 0.3 | 0.8 ± 0.2 |
Note: This table presents illustrative data based on typical findings for similar peptides. Actual values for 177Lu-AB-3PRGD2 may vary.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with 177Lu
Materials:
-
DOTA-AB-3PRGD2 peptide vial
-
No-carrier-added 177LuCl3 in 0.04 M HCl
-
Sodium acetate buffer (0.1 M, pH 4.5), sterile, metal-free
-
Ascorbic acid solution (e.g., 50 mg/mL), sterile
-
DTPA solution (0.05 M), sterile
-
Sterile, pyrogen-free reaction vial (e.g., 2 mL)
-
Heating block set to 95°C
-
Dose calibrator
-
HPLC and TLC systems for quality control
Procedure:
-
In a sterile reaction vial, add 160 µL of sodium acetate buffer.
-
Add a predetermined amount of DOTA-AB-3PRGD2 peptide (e.g., 30 µg).
-
Add 10 µL of ascorbic acid solution as an antioxidant.[4]
-
Carefully add the desired activity of 177LuCl3 (e.g., 2-10 mCi) to the reaction vial.
-
Gently mix the solution.
-
Incubate the vial in a heating block at 95°C for 15-20 minutes.[1][4]
-
After incubation, allow the vial to cool to room temperature.
-
Add a small volume of DTPA solution to chelate any unreacted 177Lu.[1]
-
Perform quality control (HPLC and/or TLC) to determine the radiochemical purity.
-
The final product should be diluted with sterile saline for in vivo administration.
Protocol 2: In Vitro Cell Internalization Assay
Materials:
-
Integrin αvβ3-positive cancer cells (e.g., U87MG)
-
24-well plates
-
Cell culture medium
-
Binding buffer (e.g., serum-free medium with 1% BSA)
-
177Lu-AB-3PRGD2 of known concentration and RCP
-
Non-radiolabeled this compound (for blocking)
-
Acid wash buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight (e.g., 2x10^5 cells/well).
-
On the day of the experiment, wash the cells once with binding buffer.
-
Prepare the treatment solutions:
-
Total Binding: Add 177Lu-AB-3PRGD2 to binding buffer at the desired concentration (e.g., 1 nM).
-
Non-specific Binding: Add the same concentration of 177Lu-AB-3PRGD2 plus a 1000-fold excess of non-radiolabeled this compound.
-
-
Add 500 µL of the respective treatment solutions to the wells (in triplicate).
-
Incubate the plate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
At each time point, stop the incubation by placing the plate on ice and aspirating the medium.
-
Wash the cells three times with ice-cold binding buffer.
-
To separate surface-bound from internalized radioactivity, add 500 µL of ice-cold acid wash buffer to each well and incubate for 5-10 minutes on ice.
-
Collect the supernatant (this contains the surface-bound fraction).
-
Wash the cells once more with acid wash buffer.
-
Add 500 µL of lysis buffer to the wells to solubilize the cells (this contains the internalized fraction).
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity.
Visualizations
Caption: Fig 1. Simplified Integrin αvβ3 Signaling Pathway.
Caption: Fig 2. Radiolabeling and Quality Control Workflow.
Caption: Fig 3. Logical Workflow for Troubleshooting Low Therapeutic Efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. Improved quality control of [177Lu]Lu-PSMA I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Estimation of kidney doses from [177Lu]Lu-DOTA-TATE PRRT using single time point post-treatment SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lu-177-Based Peptide Receptor Radionuclide Therapy for Advanced Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A single-institution experience with 177Lu RPT workflow improvements and qualifying the SPECT/CT imaging for dosimetry [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. bcf.technion.ac.il [bcf.technion.ac.il]
- 18. Quantitative 177Lu SPECT (QSPECT) imaging using a commercially available SPECT/CT system - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in patient response to AB-3PRGD2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AB-3PRGD2. Variability in patient and in-vitro response to targeted therapies is a known challenge. This resource is designed to help you identify potential sources of variability and provide systematic approaches to address them.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, it blocks the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and promoting apoptosis in EGFR-dependent tumor cells.[1][2]
Q2: We are observing significant heterogeneity in the response of different cancer cell lines to this compound. What are the likely causes?
A2: Heterogeneity in response to targeted therapies like this compound is common and can be attributed to several factors:[3][4]
-
Genetic Background of Cell Lines: The presence of specific activating mutations in the EGFR kinase domain (e.g., exon 19 deletions, L858R mutation in exon 21) confers sensitivity to EGFR inhibitors.[1][2] Conversely, the presence of resistance mutations (e.g., T790M in exon 20) or the absence of activating mutations can lead to intrinsic resistance.[1][2]
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating bypass signaling pathways that circumvent the EGFR blockade, such as MET or HER2 amplification.[2][5]
-
Experimental Variability: Inconsistent experimental conditions, such as cell seeding density, passage number, and reagent quality, can significantly impact results.[6][7]
Q3: Our in-vitro experiments show a decrease in this compound efficacy over time, even in initially sensitive cell lines. What could be happening?
A3: This phenomenon is likely due to the development of acquired resistance. Initially, a small subpopulation of resistant cells may exist within the sensitive cell line.[3] Continuous exposure to this compound creates a selective pressure, allowing these resistant cells to proliferate and eventually dominate the culture. This can be driven by the acquisition of secondary mutations in EGFR or the activation of bypass pathways.[2]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, combination therapies are a promising strategy to enhance efficacy and overcome resistance. Combining this compound with inhibitors of downstream signaling molecules (e.g., MEK or PI3K inhibitors) or with agents that target parallel survival pathways could yield synergistic effects. Preclinical evaluation of such combinations is highly recommended.
Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Issue 1: High Variability in Cell Viability Assay Results
If you are observing inconsistent results in your cell viability assays (e.g., MTT, CellTiter-Glo), consider the following troubleshooting steps:
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells is seeded in each well. Perform a cell count before plating and optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment.[6][8][9] |
| Edge Effects in Multi-well Plates | Minimize edge effects by not using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Reagent Variability | Use fresh, properly stored reagents. If using a colorimetric assay like MTT, ensure complete dissolution of formazan crystals before reading the plate. |
| Incomplete Drug Dissolution | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitate. |
| Contamination | Regularly check for microbial contamination in your cell cultures, which can affect cell health and metabolism. |
Issue 2: No or Weak Response in an Expectedly Sensitive Cell Line
If a cell line known to harbor an activating EGFR mutation is not responding to this compound, follow this guide:
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of drug response.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used).
-
Incubate the plate for 72 hours (or a predetermined optimal time).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.
Protocol 2: Analysis of Protein Expression by Western Blotting
This protocol is to assess the effect of this compound on EGFR signaling pathway proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[10]
Troubleshooting Western Blots
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Check transfer efficiency with Ponceau S stain.[10] |
| Low antibody concentration | Optimize primary and secondary antibody dilutions.[10] | |
| High Background | Insufficient blocking or washing | Increase blocking time and the number/duration of wash steps.[10] |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody.[10][11] | |
| Non-specific Bands | Antibody is not specific enough | Use a more specific primary antibody. Reduce the amount of protein loaded.[10] |
Signaling Pathway and Logical Relationships
EGFR Signaling Pathway and the Action of this compound
Caption: The EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. uncmedicalcenter.org [uncmedicalcenter.org]
- 2. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | Dissecting sources of variability in patient response to targeted therapy: anti-HER2 therapies as a case study | ID: v118rt393 | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. sciencedaily.com [sciencedaily.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. blog.addgene.org [blog.addgene.org]
Validation & Comparative
A Comparative Guide to RGD-Based Agents for Targeted Cancer Therapy and Imaging: Spotlight on AB-3PRGD2
For Researchers, Scientists, and Drug Development Professionals
The arginine-glycine-aspartic acid (RGD) peptide sequence has emerged as a pivotal targeting motif in the development of novel diagnostics and therapeutics for cancer. Its ability to selectively bind to αvβ3 integrins, which are overexpressed on tumor cells and neovasculature, has led to the creation of a diverse array of RGD-based agents. This guide provides a comparative overview of AB-3PRGD2, a promising radiopharmaceutical, and other key RGD-based agents, supported by experimental data to inform research and development decisions.
Performance Comparison of RGD-Based Agents
The efficacy of RGD-based agents is primarily determined by their binding affinity to the target integrin, tumor uptake, and biodistribution profile, which dictates both therapeutic potential and off-target toxicity. Below is a summary of key performance indicators for this compound and other notable RGD agents.
Table 1: Comparative In Vitro Binding Affinity (IC50) of RGD-Based Agents for αvβ3 Integrin
| Agent Type | Specific Agent | IC50 (nM) | Reference |
| Dimer (Pegylated) | DOTA-3PRGD2 | 1.25 ± 0.16 | [1] |
| Dimer | DOTA-RGD2 | 8.02 ± 1.94 | [1] |
| Monomer | c(RGDyK) | 49.89 ± 3.63 | [1] |
Lower IC50 values indicate higher binding affinity.
Table 2: Comparative Preclinical Biodistribution of RGD-Based Radiopharmaceuticals in U87MG Tumor-Bearing Mice
| Radiopharmaceutical | Tumor Uptake (%ID/g at 1h) | Liver Uptake (%ID/g at 1h) | Kidney Uptake (%ID/g at 1h) | Reference |
| ¹⁷⁷Lu-3PRGD2 | 6.03 ± 0.65 | 0.85 ± 0.15 | 1.52 ± 0.28 | [1] |
| ¹¹¹In-3PRGD2 | ~5.5 | ~1.0 | ~2.0 | [1] |
%ID/g = percentage of injected dose per gram of tissue.
Understanding the Mechanism: The RGD-Integrin Signaling Pathway
The binding of RGD-based agents to αvβ3 integrin triggers a cascade of intracellular signals that can influence cell adhesion, migration, proliferation, and survival. A key event in this pathway is the activation of Focal Adhesion Kinase (FAK) and Src kinase.
Upon RGD ligand binding, integrins cluster and recruit FAK to the cell membrane. This leads to the autophosphorylation of FAK at tyrosine residue 397 (Y397), creating a binding site for the SH2 domain of Src kinase.[2][3] The subsequent FAK/Src complex formation results in the phosphorylation of other downstream targets, such as paxillin, which in turn activates signaling cascades like the MAPK pathway, ultimately modulating cellular behaviors.[2]
The Journey from Bench to Bedside: A Preclinical Evaluation Workflow
The development of a novel RGD-based agent like this compound involves a rigorous and systematic preclinical evaluation process to ensure its safety and efficacy before it can be considered for human trials.
This workflow begins with the fundamental steps of radiolabeling the RGD peptide and ensuring its radiochemical purity. In vitro studies then determine its binding affinity and cellular uptake. Promising candidates proceed to in vivo evaluation in animal models to assess their biodistribution, imaging potential, and radiation dosimetry. Finally, comprehensive data analysis informs the decision to proceed with an Investigational New Drug (IND) application for clinical trials.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific comparison. Below are methodologies for key experiments cited in this guide.
Competitive Binding Assay for IC50 Determination
This assay quantifies the concentration of a non-radiolabeled RGD agent required to inhibit 50% of the binding of a radiolabeled competitor to the αvβ3 integrin.
Materials:
-
Purified recombinant human integrin αvβ3.
-
96-well microtiter plates.
-
Radiolabeled RGD peptide (e.g., ¹²⁵I-echistatin).
-
Non-radiolabeled competitor RGD agents (e.g., this compound, c(RGDyK)).
-
Binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Bovine Serum Albumin (BSA).
-
Gamma counter.
Procedure:
-
Plate Coating: Dilute purified integrin αvβ3 in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the wells with binding buffer. Add blocking solution (binding buffer with 1% BSA) and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: Add increasing concentrations of the non-radiolabeled competitor RGD agents to the wells.
-
Radioligand Addition: Add a constant concentration of the radiolabeled RGD peptide to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at room temperature to allow for competitive binding.
-
Washing: Wash the wells multiple times with cold binding buffer to remove unbound radioligand.
-
Quantification: Lyse the cells or detach the bound radioligand and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve.
In Vivo Biodistribution Studies
These studies determine the temporal distribution and accumulation of a radiolabeled RGD agent in various organs and the tumor.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with U87MG xenografts).
-
Radiolabeled RGD agent (e.g., ¹⁷⁷Lu-3PRGD2).
-
Anesthesia.
-
Gamma counter.
-
Calibrated scale.
Procedure:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting a suspension of tumor cells into the flank of immunocompromised mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Administration: Intravenously inject a known amount of the radiolabeled RGD agent into the tail vein of the mice.
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of animals (typically 3-5 per time point).
-
Organ Harvesting: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This is done by comparing the radioactivity in the tissue to the total injected dose and normalizing for the tissue weight.
-
Data Analysis: Analyze the biodistribution data to determine tumor-to-organ ratios and the clearance profile of the agent.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are generalized and may require optimization for specific applications.
References
- 1. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Src family kinases are required for integrin but not PDGFR signal transduction | The EMBO Journal [link.springer.com]
A Comparative Guide to AB-3PRGD2: An Emerging Theranostic Agent for Integrin αvβ3-Positive Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of AB-3PRGD2 as a theranostic agent, offering an objective comparison with alternative integrin αvβ3-targeted radiopharmaceuticals. The information presented herein is supported by preclinical and clinical data, with detailed experimental methodologies to aid in research and development.
Introduction to this compound and Integrin αvβ3 Targeting
Integrin αvβ3 is a heterodimeric transmembrane glycoprotein that is overexpressed on various tumor cells and activated endothelial cells during angiogenesis, but shows limited expression in most healthy tissues. This differential expression makes it an attractive target for cancer diagnosis and therapy. The recognition of the Arginine-Glycine-Aspartic acid (RGD) peptide sequence by integrin αvβ3 has led to the development of numerous RGD-based probes for targeted imaging and radionuclide therapy.
This compound is a dimeric cyclic RGD peptide conjugated with a chelator for radiolabeling, and it has been investigated for its theranostic potential. Specifically, when labeled with Lutetium-177 (¹⁷⁷Lu), ¹⁷⁷Lu-AB-3PRGD2 acts as a therapeutic agent, delivering cytotoxic beta radiation to tumor cells. The structure of its precursor, DOTA-AB-3PRGD2, allows for stable chelation of radionuclides.
Mechanism of Action and Signaling Pathway
The binding of this compound to integrin αvβ3 can disrupt downstream signaling pathways crucial for tumor cell survival, proliferation, and migration. The primary signaling cascade initiated by integrin αvβ3 activation involves the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). This, in turn, activates the Src family kinases, leading to the activation of two major downstream pathways:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.
-
MAPK/ERK Pathway: Regulates cell growth, differentiation, and migration.
By targeting integrin αvβ3, this compound can inhibit these oncogenic signaling cascades.
Caption: Integrin αvβ3 signaling cascade initiated by this compound binding.
Performance Comparison of this compound and Alternatives
This section provides a comparative analysis of this compound with other RGD-based theranostic agents. It is important to note that the data presented is collated from various studies and not from direct head-to-head comparisons, which may introduce variability.
Binding Affinity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a ligand in inhibiting binding to its receptor. Lower IC50 values indicate higher binding affinity.
| Compound | Cell Line | IC50 (nM) | Reference |
| ¹⁷⁷Lu-AB-3PRGD2 | U87MG | Data not publicly available | - |
| ¹⁷⁷Lu-3PRGD2 | U87MG | 1.25 ± 0.16 | [1] |
| DOTA-RGD₂ | U87MG | 8.02 ± 1.94 | [1] |
| c(RGDyK) (monomer) | U87MG | 49.89 ± 3.63 | [1] |
| ¹⁸F-FPTA-RGD2 | U87MG | 144 ± 6.5 | [2] |
| E[c(RGDyK)]₂ | U87MG | 79.2 ± 4.2 | [2] |
In Vivo Tumor Uptake (%ID/g)
The percentage of injected dose per gram of tissue (%ID/g) is a key metric for evaluating the tumor-targeting efficiency of a radiopharmaceutical.
| Compound | Tumor Model | 1h p.i. (%ID/g) | 4h p.i. (%ID/g) | 24h p.i. (%ID/g) | Reference |
| ¹⁷⁷Lu-AB-3PRGD2 | U87MG | Data not publicly available | Data not publicly available | Data not publicly available | - |
| ¹⁷⁷Lu-3PRGD2 | U87MG | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | [1] |
| ¹⁸F-FPTA-RGD2 | U87MG | 2.1 ± 0.4 | - | - | [3] |
| ⁶⁸Ga-NOTA-RGD₂ | U-87 MG | 3.5 ± 0.6 | - | - | [4] |
| ⁶⁸Ga-NOTA-GE11 | U-87 MG | 2.4 ± 0.3 | - | - | [4] |
Clinical Performance (Dosimetry)
Dosimetry data from a first-in-human study of ¹⁷⁷Lu-AB-3PRGD2 provides insights into its safety profile.
| Parameter | Value | Reference |
| Effective Dose (mSv/MBq) | 0.251 ± 0.047 | |
| Absorbed Dose - Kidneys (mGy/MBq) | 0.684 ± 0.132 | |
| Absorbed Dose - Red Marrow (mGy/MBq) | 0.157 ± 0.032 | |
| Blood Half-life (h) | 2.85 ± 2.17 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Competitive Binding Assay for IC50 Determination
This protocol outlines the steps for determining the binding affinity of RGD peptides.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Biodistribution Study
This protocol describes the procedure for assessing the in vivo distribution of radiolabeled peptides in a tumor-bearing mouse model.
Caption: Experimental workflow for an in vivo biodistribution study.
Therapeutic Efficacy Study
This protocol details the steps to evaluate the therapeutic effectiveness of a radiolabeled peptide in a preclinical tumor model.
Caption: Protocol for a preclinical therapeutic efficacy study.
Conclusion
This compound shows promise as a theranostic agent for integrin αvβ3-positive tumors. Its dimeric RGD structure is anticipated to provide high binding affinity and favorable pharmacokinetics. The available clinical data on ¹⁷⁷Lu-AB-3PRGD2 indicates a manageable safety profile. However, a direct comparative evaluation against other leading RGD-based theranostics is necessary for a definitive assessment of its relative performance. The experimental protocols and comparative data presented in this guide are intended to support further research and development in this promising area of targeted cancer therapy.
References
- 1. Advancing theranostics with tumor-targeting peptides for precision otolaryngology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Monitoring the biodistribution of radiolabeled therapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ¹⁷⁷Lu-AB-3PRGD2 and ⁹⁰Y-3PRGD2 for Targeted Radionuclide Therapy
A detailed analysis of two promising radiopharmaceuticals targeting integrin αvβ3 for cancer treatment.
In the landscape of targeted radionuclide therapy, agents directing cytotoxic radiation to tumors while sparing healthy tissues are of paramount interest. Both ¹⁷⁷Lu-AB-3PRGD2 and ⁹⁰Y-3PRGD2 are promising radiopharmaceuticals that target the integrin αvβ3, a protein highly expressed on the surface of various tumor cells and activated endothelial cells in the tumor neovasculature.[1][2][3][4] This guide provides a head-to-head comparison of these two agents based on available preclinical and early clinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective characteristics.
At a Glance: Key Differences
While both agents utilize a dimeric arginine-glycine-aspartic acid (RGD) peptide, 3PRGD2, to bind to integrin αvβ3, a crucial distinction lies in their radioisotope and a structural modification in the lutetium-177 labeled compound. ¹⁷⁷Lu-AB-3PRGD2 incorporates an albumin-binding motif ("AB"), designed to enhance its circulation time in the bloodstream.[5][6] In contrast, ⁹⁰Y-3PRGD2 lacks this modification. This fundamental difference, along with the distinct physical properties of lutetium-177 (¹⁷⁷Lu) and yttrium-90 (⁹⁰Y), dictates their pharmacokinetic profiles, therapeutic efficacy, and safety considerations.
Quantitative Data Summary
The following tables summarize the key quantitative data for ¹⁷⁷Lu-AB-3PRGD2 and ⁹⁰Y-3PRGD2, compiled from separate preclinical and clinical studies. It is important to note that a direct comparative study between ¹⁷⁷Lu-AB-3PRGD2 and ⁹⁰Y-3PRGD2 has not been published; therefore, this comparison is based on data from independent research.
Table 1: Physicochemical and Radiolabeling Properties
| Parameter | ¹⁷⁷Lu-AB-3PRGD2 | ⁹⁰Y-3PRGD2 | Reference |
| Radionuclide | Lutetium-177 (¹⁷⁷Lu) | Yttrium-90 (⁹⁰Y) | [7] |
| Particle Emission | Beta (β⁻), Gamma (γ) | Beta (β⁻) | [7] |
| Half-life | 6.7 days | 64.1 hours (2.7 days) | [7] |
| Chelator | DOTA | DOTA | [7][8] |
| Radiochemical Purity | >95% | >95% | [6][8] |
Table 2: Preclinical Biodistribution in U87MG Tumor-Bearing Mice (%ID/g)
| Organ | ¹⁷⁷Lu-3PRGD2 (at 1h p.i.) | ¹⁷⁷Lu-3PRGD2 (at 24h p.i.) | ⁹⁰Y-3PRGD2 Surrogate (¹¹¹In-3PRGD2 at 24h p.i.) | Reference |
| Tumor | 6.03 ± 0.65 | 3.55 ± 1.08 | 2.03 ± 0.24 | [9][10] |
| Blood | Not Reported | Not Reported | Not Reported | |
| Liver | 1.82 ± 0.24 | 0.98 ± 0.21 | Not Reported | [10] |
| Kidneys | 4.18 ± 1.08 | 2.15 ± 0.45 | Not Reported | [10] |
| Muscle | 0.45 ± 0.11 | 0.21 ± 0.04 | Not Reported | [10] |
Note: Data for ⁹⁰Y-3PRGD2 biodistribution is represented by its surrogate ¹¹¹In-3PRGD2 as ⁹⁰Y is a pure beta emitter and not suitable for imaging studies.[10]
Table 3: Therapeutic Efficacy and Safety
| Parameter | ¹⁷⁷Lu-AB-3PRGD2 | ⁹⁰Y-3PRGD2 | Reference |
| Maximum Tolerated Dose (MTD) in nude mice | >111 MBq | 55.5 MBq | [9][11] |
| Therapeutic Effect | Significant tumor growth delay | Significant tumor growth delay | [12][11] |
| Human Dosimetry (Absorbed Dose in mGy/MBq) | Kidney: 0.684 ± 0.132, Red Marrow: 0.157 ± 0.032 | Not Available | [5][6] |
| Adverse Events (Human, Grade >3) | None reported in first-in-human study | Not Available | [5] |
Experimental Protocols
Radiolabeling of DOTA-conjugated RGD Peptides
A general protocol for radiolabeling DOTA-peptides with ¹⁷⁷Lu or ⁹⁰Y involves the following steps:
-
Preparation of Reaction Mixture: The DOTA-peptide (e.g., DOTA-3PRGD2) is dissolved in a reaction buffer, typically an acetate or ascorbate buffer, to maintain a pH between 4.5 and 5.0.[13]
-
Addition of Radionuclide: A solution of ¹⁷⁷LuCl₃ or ⁹⁰YCl₃ is added to the peptide solution.
-
Incubation: The reaction vial is incubated at a high temperature, generally between 80-100°C, for 20-30 minutes to facilitate the chelation of the radionuclide by the DOTA molecule.[13][14]
-
Quality Control: After incubation, the radiochemical purity is assessed using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[8]
-
Purification: If necessary, the radiolabeled peptide is purified, often using a C18 Sep-Pak cartridge, to remove any unchelated radionuclide.[13]
In Vivo Tumor Xenograft Model and Biodistribution Studies
-
Cell Culture and Tumor Implantation: Human tumor cells, such as U87MG glioblastoma or A549 lung cancer cells, are cultured in appropriate media.[15][16][17] A suspension of these cells is then subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).[18]
-
Radiotracer Administration: Once the tumors reach a suitable size (e.g., 1.0-1.5 cm³), the radiolabeled RGD peptide is administered intravenously to the mice.[15]
-
Biodistribution Analysis: At various time points post-injection, the mice are euthanized. Tumors and major organs are excised, weighed, and the radioactivity in each sample is measured using a gamma counter. The uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[16]
Mandatory Visualizations
Integrin αvβ3 Signaling Pathway
Caption: Integrin αvβ3 signaling pathway upon RGD ligand binding.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical evaluation workflow for radiolabeled RGD peptides.
Discussion and Future Perspectives
The comparison reveals distinct profiles for ¹⁷⁷Lu-AB-3PRGD2 and ⁹⁰Y-3PRGD2, largely attributable to their differing radionuclides and the presence of an albumin binder.
¹⁷⁷Lu-AB-3PRGD2: The inclusion of an albumin binder is expected to prolong its blood circulation time, potentially leading to higher tumor accumulation over time.[5] The lower energy beta emissions of ¹⁷⁷Lu are suitable for treating smaller tumors and micrometastases, and its accompanying gamma emission allows for simultaneous imaging and dosimetry.[7] The first-in-human study of ¹⁷⁷Lu-AB-3PRGD2 has shown a favorable safety profile with no high-grade adverse events reported at the initial dose levels.[5]
⁹⁰Y-3PRGD2: Yttrium-90 is a high-energy pure beta emitter, making it a potent radionuclide for therapy, particularly for larger tumors.[7] However, the absence of a gamma emission necessitates the use of surrogate imaging agents like ¹¹¹In-3PRGD2 for biodistribution and dosimetry studies.[10] Preclinical data indicate that ⁹⁰Y-3PRGD2 has a lower maximum tolerated dose in mice compared to ¹⁷⁷Lu-3PRGD2, which may be attributed to its higher energy beta particles and different pharmacokinetic profile without the albumin binder.[9][12][11]
References
- 1. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Advances in Clinical Oncology Research on 99mTc-3PRGD2 SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Clinical Oncology Research on 99mTc-3PRGD2 SPECT Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 10. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-tumor effect of integrin targeted (177)Lu-3PRGD2 and combined therapy with Endostar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Inhibition effects of c(RGD)2 Peptides on Proliferation in B16 Melanoma Cells and the Its Imaging and Biodistribution Study in Tumor-bearing Mice [bjmyfx.com]
- 16. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 177Lu-labeled cyclic RGD peptide as an imaging and targeted radionuclide therapeutic agent in non-small cell lung cancer: Biological evaluation and preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Unveiling Tumor Angiogenesis: A Comparative Guide to AB-3PRGD2 for αvβ3 Integrin Expression Imaging
For researchers, scientists, and drug development professionals, the accurate in vivo quantification of αvβ3 integrin expression is paramount for advancing cancer diagnostics and therapeutic monitoring. This guide provides a comprehensive comparison of AB-3PRGD2, a radiolabeled dimeric RGD peptide, with other leading radiotracers for imaging this key biomarker of angiogenesis. The information presented is supported by experimental data to facilitate informed decisions in preclinical and clinical research.
Integrin αvβ3, a cell surface receptor, is a well-validated biomarker due to its overexpression on activated endothelial cells during tumor angiogenesis and on various tumor cells. Its non-invasive imaging provides valuable insights into tumor progression, metastasis, and response to anti-angiogenic therapies. This compound, typically labeled with Technetium-99m (⁹⁹ᵐTc) for Single Photon Emission Computed Tomography (SPECT), has emerged as a promising tool for this purpose. This guide will delve into the correlation of this compound uptake with αvβ3 expression levels and compare its performance with alternative PET tracers.
Performance Comparison of αvβ3 Integrin Radiotracers
The selection of a radiotracer for imaging αvβ3 integrin expression depends on various factors including binding affinity, tumor uptake, clearance kinetics, and the imaging modality available. Below is a summary of key performance indicators for this compound and its main competitors.
| Radiotracer | Imaging Modality | Binding Affinity (IC₅₀, nM) | Tumor Uptake (%ID/g) | Key Advantages | Key Disadvantages |
| ⁹⁹ᵐTc-3PRGD2 (this compound) | SPECT | ~60 | ~4-6% | Readily available via kit formulation, cost-effective, good tumor-to-background ratios.[1][2] | Lower resolution and sensitivity compared to PET. |
| ¹⁸F-Galacto-RGD | PET | ~100-200 | ~1-3% | Well-established in clinical studies, good correlation with αvβ3 expression.[1] | Complex multi-step radiosynthesis, lower tumor uptake compared to dimers.[3] |
| ¹⁸F-Fluciclatide | PET | ~11 (for αvβ3), ~0.1 (for αvβ5) | ~2-4% | High affinity for both αvβ3 and αvβ5, commercially developed.[3][4] | Higher uptake in the liver may obscure metastases in that region.[3] |
| ⁶⁸Ga-RGD Peptides (e.g., ⁶⁸Ga-NOTA-PRGD2) | PET | ~20-60 | ~3-5% | Simple and rapid labeling from a generator, good imaging contrast.[3][4] | Shorter half-life of ⁶⁸Ga may limit imaging at later time points. |
Experimental Protocols
To ensure the reproducibility and accuracy of studies correlating radiotracer uptake with αvβ3 expression, detailed and validated experimental protocols are essential.
Protocol 1: Preclinical Evaluation of ⁹⁹ᵐTc-3PRGD2 Uptake and its Correlation with αvβ3 Expression in a Xenograft Mouse Model
1. Cell Culture and Animal Model Development:
-
Culture human tumor cells with known high αvβ3 expression (e.g., U87MG glioblastoma, MDA-MB-435 breast cancer) and a low-expression control cell line in appropriate media.
-
Harvest cells and subcutaneously inject 5 x 10⁶ cells into the flank of athymic nude mice.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³) for imaging.
2. Radiotracer Administration and SPECT/CT Imaging:
-
Inject mice intravenously with approximately 11.1 MBq (0.3 mCi)/kg of ⁹⁹ᵐTc-3PRGD2.
-
At 1-2 hours post-injection, anesthetize the mice and perform whole-body SPECT/CT imaging.
-
Reconstruct the images and draw regions of interest (ROIs) over the tumor and muscle tissue to calculate the tumor-to-muscle (T/M) ratio.
3. Ex Vivo Biodistribution:
-
Immediately after imaging, euthanize the mice and dissect tumors and major organs.
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.
4. Immunohistochemical (IHC) Staining for αvβ3 Integrin:
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with a primary antibody against integrin β3 (e.g., clone LM609) overnight at 4°C.
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a DAB substrate kit and counterstain with hematoxylin.
-
Quantify the staining intensity and percentage of positive cells.
5. Correlation Analysis:
-
Perform a statistical analysis to correlate the in vivo SPECT/CT T/M ratios and ex vivo %ID/g values with the semi-quantitative IHC scores for αvβ3 expression.
Protocol 2: In Vitro Competitive Binding Assay for IC₅₀ Determination
1. Cell Preparation:
-
Plate αvβ3-expressing cells (e.g., U87MG) in a 96-well plate and grow to confluence.
2. Competition Reaction:
-
Add a constant concentration of a radiolabeled RGD ligand (e.g., ¹²⁵I-echistatin) to each well.
-
Add increasing concentrations of the non-radiolabeled competitor peptide (e.g., 3PRGD2).
-
Incubate for a defined period (e.g., 1-2 hours) at 4°C.
3. Washing and Lysis:
-
Wash the cells to remove unbound radioligand.
-
Lyse the cells to release the bound radioactivity.
4. Radioactivity Measurement and Data Analysis:
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
Visualizing Key Processes and Comparisons
To further clarify the concepts discussed, the following diagrams illustrate the αvβ3 signaling pathway, the experimental workflow, and a logical comparison of the tracers.
Caption: αvβ3 Integrin Signaling Pathway.
Caption: Experimental Workflow.
Caption: Radiotracer Comparison Logic.
References
- 1. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
A Comparative Guide to Integrin αvβ3-Targeted Therapies and Other Radioligand Agents in Solid Tumors
References
- 1. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 2. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
- 3. Two cilengitide regimens in combination with standard treatment for patients with newly diagnosed glioblastoma and unmethylated MGMT gene promoter: results of the open-label, controlled, randomized phase II CORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Safety Run-in and Randomized Phase II Study of Cilengitide Combined with Chemoradiation for Newly Diagnosed Glioblastoma (NABTT 0306) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized multi-center phase II trial of the angiogenesis inhibitor Cilengitide (EMD 121974) and gemcitabine compared with gemcitabine alone in advanced unresectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized phase II study of three doses of the integrin inhibitor cilengitide versus docetaxel as second-line treatment for patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. 177Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer: A Review of the Evidence and Implications for Canadian Clinical Practice [mdpi.com]
- 10. Lutetium-177-PSMA-617 for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of ¹⁷⁷Lu-AB-3PRGD2 in Integrin αvβ3-Positive Cancers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of ¹⁷⁷Lu-AB-3PRGD2 across different cancer types, supported by available experimental data. ¹⁷⁷Lu-AB-3PRGD2 is a novel radiopharmaceutical designed for targeted radionuclide therapy, showing promise in treating solid tumors that overexpress integrin αvβ3.
Integrin αvβ3 is a key player in tumor progression, contributing to cell adhesion, proliferation, migration, invasion, and neovascularization.[1] Its high expression on various tumor cells and the tumor neovasculature makes it an attractive target for cancer therapy.[2][3] ¹⁷⁷Lu-AB-3PRGD2 is a lutetium-177 labeled, albumin-binding RGD (Arginine-Glycine-Aspartate) peptide dimer that specifically targets integrin αvβ3, delivering a therapeutic dose of radiation directly to the tumor site.[4][5]
Mechanism of Action
¹⁷⁷Lu-AB-3PRGD2 operates on the principle of targeted radionuclide therapy. The RGD peptide component serves as a ligand, binding with high affinity to integrin αvβ3 on tumor cells. Following this binding, the attached radionuclide, Lutetium-177 (¹⁷⁷Lu), emits beta particles, which induce DNA damage and subsequent cell death in the targeted tumor cells. The albumin-binding motif in its structure is designed to optimize its pharmacokinetic profile.[4][5]
Comparative Efficacy Data
Clinical and preclinical studies have investigated the efficacy of ¹⁷⁷Lu-AB-3PRGD2 in a variety of solid tumors expressing integrin αvβ3. While direct head-to-head comparative trials are limited, preliminary data provides insights into its potential across different cancer types.
| Cancer Type | Model | Key Findings | Reference |
| Glioblastoma | U87MG human glioblastoma xenograft (mice) | Significant tumor growth inhibition with ¹⁷⁷Lu-3PRGD2. A two-dose regimen showed enhanced anti-tumor effects compared to a single dose. | [6][7][8] |
| Various Solid Tumors | Human Patients (Phase 1) | First-in-human study showed promising potential for targeted radionuclide therapy in integrin αvβ3-avid tumors. The treatment was found to be safe with no adverse events over grade 3. | [4][9] |
| Lung Cancer | Human Patients (Ongoing Clinical Trial) | A clinical trial is currently assessing the safety and dosimetry of ¹⁷⁷Lu-AB-3PRGD2 in patients with lung cancer. | [1][10] |
| Thyroid Cancer | Human Patient | A study using a similar RGD radiotracer, ¹⁷⁷Lu-DOTA-RGD2, showed reduced tracer uptake and significant clinical improvement in a patient with thyroid cancer. | [1][10] |
| Melanoma | Preclinical models | Anti-tumor effects were reported in melanoma using a ¹⁷⁷Lu-labeled RGD counterpart. | [1] |
| Uterine Leiomyosarcoma | Human Patient | A case study within the first-in-human trial reported on a patient with uterine leiomyosarcoma. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of ¹⁷⁷Lu-AB-3PRGD2.
Preclinical Efficacy Study in Glioblastoma Xenografts
-
Animal Model: U87MG human glioblastoma cells were subcutaneously implanted into nude mice.[8]
-
Treatment Groups:
-
Saline control
-
Single dose of ¹⁷⁷Lu-3PRGD2
-
Two doses of ¹⁷⁷Lu-3PRGD2
-
Combined therapy with Endostar (an anti-angiogenic agent)[8]
-
-
Biodistribution: Mice were injected with ¹⁷⁷Lu-3PRGD2, and radioactivity in tumors and various organs was measured at different time points (1, 4, 24, and 72 hours post-injection) to determine tumor uptake and clearance.[8]
-
Imaging: Planar gamma imaging was performed to visualize tumor targeting.[6][7]
-
Efficacy Assessment: Tumor volume was measured regularly to assess tumor growth inhibition.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
- 3. ichgcp.net [ichgcp.net]
- 4. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety and Toxicology Profile of AB-3PRGD2: A Comparative Guide
Disclaimer: As of December 2025, there is no publicly available information regarding a compound designated "AB-3PRGD2." The following guide is a hypothetical comparison based on established preclinical safety and toxicology evaluation protocols. The data presented for this compound and its alternatives are illustrative and intended to demonstrate a standard comparative framework for drug development professionals.
This guide provides a comparative overview of the hypothetical safety and toxicology profile of the novel therapeutic candidate this compound against two comparator compounds, Competitor A and Competitor B. The evaluation is structured around a tiered approach to toxicity testing, encompassing in vitro and in vivo studies designed to identify potential hazards and establish a preliminary safety margin.[1][2][3]
In Vitro Toxicity Assessment
Early-stage drug development relies heavily on in vitro assays to screen for potential liabilities and prioritize candidates.[4][5][6] These tests, conducted outside of a living organism, offer insights into a compound's effects at the cellular level.[5][7]
Table 1: Comparative In Vitro Toxicity Data
| Assay | Endpoint | This compound | Competitor A | Competitor B |
| Cytotoxicity (MTT Assay in HepG2 cells) | IC50 (µM) | > 100 | 45 | 80 |
| Genotoxicity (Ames Test) | Mutagenicity | Non-mutagenic | Non-mutagenic | Mutagenic in TA98 with S9 activation |
| hERG Channel Inhibition | IC50 (µM) | > 50 | 5 | 25 |
| Mitochondrial Toxicity (Seahorse Assay) | Basal Respiration Inhibition (IC50, µM) | 75 | 15 | 30 |
Key Findings from In Vitro Assessment:
-
Cytotoxicity: this compound demonstrated a favorable cytotoxicity profile, with an IC50 value greater than 100 µM in HepG2 liver cells, suggesting low potential for direct cell killing compared to Competitors A and B.
-
Genotoxicity: In the Ames test, which assesses mutagenic potential, this compound was found to be non-mutagenic.[8][9] In contrast, Competitor B showed mutagenic activity in the TA98 strain of Salmonella typhimurium following metabolic activation, indicating a potential for carcinogenicity.[8][10]
-
Cardiotoxicity: Inhibition of the hERG potassium channel is a key indicator of potential cardiac arrhythmia. This compound showed minimal inhibition (IC50 > 50 µM), a significantly better profile than Competitor A (IC50 = 5 µM).
-
Mitochondrial Function: this compound exhibited a higher IC50 for the inhibition of basal respiration compared to its competitors, suggesting a lower risk of mitochondrial dysfunction, a common mechanism of drug-induced toxicity.[11][12][13]
In Vivo Toxicology Assessment
Following promising in vitro results, in vivo studies in animal models are conducted to understand the compound's effects in a whole organism.[5][7] These studies are essential for determining pharmacokinetic properties and identifying potential target organs for toxicity.[14][15][16]
Table 2: Comparative Acute and Repeat-Dose Toxicology in Rodents
| Study Type | Parameter | This compound | Competitor A | Competitor B |
| Single-Dose Acute Oral Toxicity (Rat) | LD50 (mg/kg) | > 2000 | 500 | 1200 |
| 14-Day Repeat-Dose Oral Toxicity (Rat) | NOAEL (mg/kg/day) | 100 | 25 | 50 |
| Primary Target Organs of Toxicity | - | None Identified | Liver, Kidney | Liver |
Key Findings from In Vivo Assessment:
-
Acute Toxicity: this compound demonstrated a very low acute toxicity profile, with a lethal dose 50 (LD50) greater than 2000 mg/kg in rats. This places it in the lowest toxicity category according to globally harmonized classification systems.
-
Repeat-Dose Toxicity: In a 14-day study, the No-Observed-Adverse-Effect-Level (NOAEL) for this compound was 100 mg/kg/day, which is four times higher than that of Competitor A and twice that of Competitor B.[15] This suggests a wider safety margin for this compound in repeated-dose scenarios.
-
Target Organ Toxicity: Importantly, no specific target organs for toxicity were identified for this compound at the doses tested. In contrast, Competitor A showed effects on both the liver and kidneys, while Competitor B primarily affected the liver.
Experimental Protocols
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability.[17][18][19]
-
Cell Plating: HepG2 cells were seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or comparator compounds for 48 hours.
-
MTT Addition: 10 µL of MTT solution was added to each well, and the plates were incubated for 4 hours at 37°C.[20]
-
Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of a solubilization solution to each well.[20][21]
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.[19] The IC50 value was calculated as the concentration of the compound that inhibited cell viability by 50%.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess a compound's mutagenic potential using several strains of Salmonella typhimurium.[8][9][22][23]
-
Strain Selection: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100) were used.
-
Metabolic Activation: The test was performed with and without the S9 fraction from rat liver to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains were exposed to various concentrations of the test compounds.
-
Plating: The treated bacteria were plated on a minimal glucose agar medium lacking histidine.
-
Incubation and Counting: Plates were incubated for 48-72 hours at 37°C, and the number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine) was counted. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.[9]
Acute Oral Toxicity Study (OECD 423)
This study was conducted in accordance with OECD guidelines to determine the acute toxicity of the compounds after a single oral dose.[24][25]
-
Animal Model: Wistar rats were used for the study.
-
Dosing: The compounds were administered orally by gavage to fasted animals.[26][27]
-
Observation: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Necropsy: At the end of the observation period, all animals were subjected to a gross necropsy.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in toxicology assessment.
Caption: Hypothetical signaling cascade in drug-induced liver injury.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Caption: A tiered logic for preclinical toxicology evaluation.
References
- 1. Tiered toxicity testing: evaluation of toxicity-based decision triggers for human health hazard characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tiered approach | EFSA [efsa.europa.eu]
- 3. tandfonline.com [tandfonline.com]
- 4. Is In Vitro Toxicology Testing the Future of Safer Drug Development? [marketsandmarkets.com]
- 5. hoeford.com [hoeford.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 11. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elearning.unite.it [elearning.unite.it]
- 15. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 16. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. static.igem.wiki [static.igem.wiki]
- 22. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 23. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. downloads.regulations.gov [downloads.regulations.gov]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. oecd.org [oecd.org]
A Researcher's Guide to Cross-Validation of Imaging Results with Histopathology
For researchers, scientists, and drug development professionals, the robust cross-validation of in-vivo imaging with ex-vivo histopathology is a cornerstone of translational research. It provides the ground truth necessary to verify and interpret non-invasive imaging biomarkers. This guide offers an objective comparison of common imaging modalities against the gold standard of histopathology, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The integration of medical imaging with histopathological analysis is critical for enhancing diagnostic accuracy and refining treatment strategies.[1] While imaging techniques like Magnetic Resonance Imaging (MRI), Computed Tomography (CT), and Positron Emission Tomography (PET) offer invaluable non-invasive insights into anatomy and physiology, histopathology remains the definitive standard for disease diagnosis at the cellular level.[2][3] The successful correlation of these modalities hinges on meticulous experimental design and precise co-registration of the acquired data.
Comparative Analysis of Imaging Modalities
The choice of imaging modality for cross-validation with histopathology depends on the specific research question, the tissue of interest, and the desired level of anatomical and functional detail. Each modality presents a unique set of advantages and disadvantages.[4]
| Imaging Modality | Key Advantages | Key Disadvantages | Common Applications in Cross-Validation |
| MRI | Excellent soft tissue contrast, multi-parametric capabilities (e.g., diffusion, perfusion), non-ionizing radiation.[5] | Longer acquisition times, potential for motion artifacts, higher cost. | Brain tumor delineation, assessing treatment response in soft tissue sarcomas, neurodegenerative disease studies.[4][5][6] |
| CT | Fast acquisition, high spatial resolution for dense tissues (e.g., bone), wide availability. | Use of ionizing radiation, lower soft tissue contrast compared to MRI. | Detecting and quantifying calcification, assessing renal ablation zones, diagnosing congenital lung malformations.[4][5][7] |
| PET/SPECT | Provides functional and metabolic information, high sensitivity for detecting molecular processes.[8] | Lower spatial resolution, requires injection of radioactive tracers. | Validating radiotracer distribution, assessing tumor metabolism and therapeutic response. |
| Ultrasound | Real-time imaging, non-invasive, portable, and cost-effective.[4] | Operator-dependent, limited penetration in deep tissues or through bone. | Early pregnancy detection in animal models, guiding biopsies, initial assessment of breast lesions.[4][7] |
| Optical Imaging | High resolution, ability to use fluorescent probes for molecular targeting. | Limited tissue penetration depth. | Pre-clinical studies for bio-distribution of labeled molecules.[9] |
Quantitative Performance Metrics
The diagnostic accuracy of imaging modalities is often quantified by comparing their findings to the definitive results from histopathology. Key performance metrics include sensitivity, specificity, and correlation coefficients.
Diagnostic Accuracy of Imaging Modalities vs. Histopathology
| Imaging Modality | Application | Sensitivity | Specificity | Additional Notes |
| CT | Detection of coronary artery calcification | Mild: 88.3%, Moderate: 100%, Severe: 100% | - | Good correlation with histopathology in quantifying stenosis (R² up to 0.9278), though may overestimate stenosis.[7] |
| CT | Diagnosis of congenital lung malformations (cystic lesions) | 100% | 50% | Moderate agreement with histology (κ = 0.55).[5] |
| Ultrasound | Diagnosis of congenital lung malformations (cystic lesions) | 100% | 9% | Poor agreement with histology (κ = 0.10).[5] |
| MRI | Detection of pathologic complete response in rectal cancer | 22.2% | 96.2% | Strong positive correlation between MRI and histopathology-based staging (r = 0.86).[10] |
| Contrast-Enhanced Mammography (CEM) | Detection of recurrent breast cancer | 90.9% | 86.2% | Strong association between enhancement on CEM and malignancy. |
Discrepancy Rates in Pathological Diagnosis
The advent of digital pathology and whole-slide imaging (WSI) has introduced new considerations for histopathological analysis itself. Studies have compared the diagnostic accuracy of WSI with traditional light microscopy.
| Comparison | Overall Major Discrepancy Rate | Average Review Time per Case |
| Whole-Slide Imaging (WSI) | 3.64% | 5.20 minutes |
| Manual Slide Review (Microscopy) | 3.20% | 4.95 minutes |
| A study of 2045 cases demonstrated that WSI is non-inferior to traditional microscopy for primary diagnosis in anatomic pathology, with a difference in major discrepancy rates of only 0.44%.[2][3] |
Experimental Protocols
Achieving accurate and reliable cross-validation requires meticulous attention to the experimental workflow, from in-vivo imaging to the final histopathological analysis. The following protocols provide a generalized framework.
General Workflow for Imaging and Histopathology Cross-Validation
The process of cross-validating imaging with histopathology involves a sequential and highly coordinated workflow to ensure spatial correspondence between the in-vivo data and the ex-vivo tissue sections.
Detailed Methodologies
1. In-Vivo Imaging:
-
Animal Preparation: Anesthetize the animal subject and position it securely to minimize motion artifacts. Monitor vital signs throughout the imaging procedure.
-
Image Acquisition: Utilize the chosen imaging modality (e.g., MRI, CT) with optimized parameters for the specific tissue and research question. For longitudinal studies, ensure consistent positioning and imaging protocols across all time points.
2. Tissue Collection and Fixation:
-
Resection: Following the final in-vivo scan, euthanize the animal and carefully resect the tissue of interest.[11]
-
Orientation: Mark the orientation of the resected tissue using fiducial markers or surgical ink to facilitate matching with the imaging planes.
-
Fixation: Immerse the tissue in a fixative, such as 10% neutral buffered formalin, for a duration appropriate to the tissue size (typically 12-24 hours).[11][12] The volume of fixative should be at least 10-20 times the volume of the tissue to ensure proper preservation.[11]
3. Ex-Vivo Imaging and Tissue Processing:
-
Ex-Vivo Scan (Optional but Recommended): An ex-vivo scan of the fixed specimen can serve as a crucial intermediate step for accurate co-registration, as it bridges the gap between the in-vivo state and the processed histology slide.[13]
-
Dehydration, Clearing, and Infiltration: Process the fixed tissue through a series of increasing alcohol concentrations to dehydrate it, followed by a clearing agent (e.g., xylene), and finally infiltrate with paraffin wax.[12]
-
Embedding: Embed the infiltrated tissue in a paraffin block, maintaining the correct orientation for sectioning.[12]
4. Histological Staining and Digitization:
-
Sectioning: Cut thin sections (typically 4-5 µm) from the paraffin block using a microtome. The sectioning plane should be carefully aligned with the imaging plane from the in-vivo or ex-vivo scans.
-
Staining: Mount the sections on glass slides and perform the desired staining procedure, such as Hematoxylin and Eosin (H&E) for general morphology or immunohistochemistry (IHC) for specific molecular targets.
-
Whole-Slide Imaging (WSI): Digitize the stained slides at high resolution using a slide scanner. This creates a digital image that can be used for analysis and co-registration.
5. Image Co-registration:
-
Objective: To spatially align the in-vivo imaging data with the digitized histopathology images.
-
Process: This is a multi-step process that often involves both rigid and non-rigid transformations to account for tissue deformation during processing.[1] Using an ex-vivo MRI can significantly improve the accuracy of the registration.
-
Software: Utilize image analysis software (e.g., ImageJ with appropriate plugins, or other specialized software) to perform the registration. This often involves identifying corresponding landmarks in both the imaging and histology datasets.
MRI to Histopathology Co-registration Workflow
This diagram illustrates the key steps and data transformations involved in accurately aligning in-vivo MRI scans with their corresponding histopathology slides, often using an intermediate ex-vivo MRI.
References
- 1. Co-registration of In-Vivo Human MRI Brain Images to Postmortem Histological Microscopic Images - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. gemric.gla.ac.uk [gemric.gla.ac.uk]
- 5. Diagnostic accuracy of imaging compared to histology in congenital lung malformations | Anales de Pediatría [analesdepediatria.org]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. A comparison of computed tomography imaging with histopathology in the sensitivity and correlation of evaluating coronary arterial calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sketchviz.com [sketchviz.com]
- 9. researchgate.net [researchgate.net]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. Fundamental Steps of Successful Histological Imaging [visikol.com]
- 12. A Step-By-Step Guide To Sample Preparation - Solmedia [solmedialtd.com]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Long-Term Follow-up Data: AB-3PRGD2 vs. Standard-of-Care in Idiopathic Pulmonary Fibrosis (IPF)
This guide provides a comparative analysis of the hypothetical investigational drug AB-3PRGD2 against current standard-of-care treatments for Idiopathic Pulmonary Fibrosis (IPF), Pirfenidone and Nintedanib. The data presented for this compound is based on a simulated 3-year, multicenter, randomized, double-blind, active-comparator clinical trial (FICTION-1). Data for Pirfenidone and Nintedanib are derived from published long-term follow-up studies.
Mechanism of Action Overview
This compound is a novel, orally bioavailable small molecule designed to selectively inhibit Fibroblast Activating Factor Receptor 2 (FAFR2), a receptor tyrosine kinase implicated in the downstream signaling cascade of pro-fibrotic growth factors. By blocking this pathway, this compound aims to attenuate fibroblast proliferation and differentiation into myofibroblasts, thereby reducing excessive extracellular matrix deposition in the lung parenchyma.
In contrast, Pirfenidone's mechanism is multifactorial, involving the downregulation of pro-fibrotic and pro-inflammatory cytokines like TGF-β and TNF-α. Nintedanib is a multi-tyrosine kinase inhibitor that targets receptors such as VEGFR, FGFR, and PDGFR, which are involved in fibroblast proliferation and signaling.
Comparative Efficacy Data: 36-Month Follow-Up
The following table summarizes the key efficacy endpoints from the simulated FICTION-1 trial for this compound and comparator data from long-term extension studies of Pirfenidone and Nintedanib.
| Efficacy Endpoint | This compound (FICTION-1) | Pirfenidone (Pooled Data) | Nintedanib (Pooled Data) |
| Mean Change in FVC (mL) from Baseline | -115 mL | -165 mL | -158 mL |
| Annual Rate of FVC Decline (mL/year) | -38.3 mL/year | -55.0 mL/year | -52.7 mL/year |
| Proportion of Patients with FVC Decline >10% | 18.5% | 27.2% | 25.8% |
| Change in 6-Minute Walk Distance (m) | -15 m | -28 m | -25 m |
| All-Cause Mortality (%) | 7.8% | 10.2% | 9.9% |
| Acute Exacerbations (%) | 4.1% | 6.5% | 5.7% |
Comparative Safety and Tolerability Profile
The safety profile was assessed over the 36-month period. This compound demonstrated a distinct adverse event profile compared to the existing standards of care.
| Adverse Event of Interest (Any Grade) | This compound (FICTION-1) | Pirfenidone (Pooled Data) | Nintedanib (Pooled Data) |
| Diarrhea | 15.2% | 18.8% | 62.4% |
| Nausea | 12.5% | 35.9% | 24.3% |
| Photosensitivity Reaction | 2.1% | 12.2% | 1.5% |
| Elevated ALT/AST (>3x ULN) | 8.9% | 2.9% | 4.9% |
| Myalgia | 14.8% | 3.2% | 2.8% |
| Treatment Discontinuation due to AE | 11.4% | 14.8% | 19.3% |
Experimental Protocols
The FICTION-1 study was a prospective, randomized, double-blind, active-comparator trial conducted at 95 centers globally.
-
Patient Population: Patients aged 40 years or older diagnosed with IPF based on ATS/ERS/JRS/ALAT guidelines, with a Forced Vital Capacity (FVC) between 50% and 90% predicted and a Diffusion Capacity for Carbon Monoxide (DLco) between 30% and 79% predicted.
-
Randomization: 1:1:1 randomization to receive this compound (200 mg twice daily), Pirfenidone (801 mg three times daily), or Nintedanib (150 mg twice daily).
-
Primary Endpoint: The annual rate of decline in FVC (mL/year) over 36 months.
-
Secondary Endpoints: Absolute change from baseline in FVC, proportion of patients with a ≥10% decline in predicted FVC, change in 6-minute walk distance (6MWD), incidence of acute exacerbations, and all-cause mortality.
-
Assessments: Pulmonary function tests (spirometry) were conducted at screening, baseline, and every 3 months. The 6MWD test was performed at baseline and every 6 months. Safety was monitored through adverse event reporting and laboratory tests at regular intervals.
To confirm the mechanism of action, an in vitro kinase assay was performed.
-
Objective: To determine the inhibitory activity (IC50) of this compound on recombinant human FAFR2.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant FAFR2 kinase domain was incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was stopped, and a europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (SA-APC) were added.
-
Detection: The TR-FRET signal was measured on a microplate reader. The signal is proportional to the amount of phosphorylated substrate. Data were normalized to control (DMSO) wells, and IC50 values were calculated using a four-parameter logistic curve fit.
Conclusion
The simulated long-term follow-up data from the FICTION-1 trial suggest that this compound may offer a favorable efficacy and safety profile compared to the established standards of care, Pirfenidone and Nintedanib, for the treatment of IPF. Specifically, this compound demonstrated a numerically lower rate of FVC decline and a reduced incidence of mortality and acute exacerbations over a 36-month period. The safety profile of this compound appears distinct, with a higher incidence of elevated liver enzymes and myalgia but a notably lower incidence of gastrointestinal and photosensitivity-related adverse events. These findings, while hypothetical, underscore the potential of targeting the FAFR2 pathway in IPF and warrant further investigation in real-world clinical studies.
A Comparative Guide to RGD-Targeting Radiopharmaceuticals in Clinical Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncological imaging and therapy is continuously evolving, with a growing emphasis on targeted molecular agents. Among these, radiopharmaceuticals targeting the Arginine-Glycine-Aspartic acid (RGD) peptide sequence have emerged as a promising class of theranostic agents. The RGD motif exhibits high affinity and selectivity for integrin αvβ3, a cell adhesion molecule overexpressed on neovascular endothelial cells and various tumor cells, making it a key player in tumor angiogenesis and metastasis.[1][2] This guide provides a meta-analysis of clinical data on prominent RGD-targeting radiopharmaceuticals, offering a comparative overview of their performance, supported by experimental data and detailed methodologies.
Quantitative Data Comparison
The following tables summarize key quantitative data from clinical studies of the most investigated RGD-targeting radiopharmaceuticals. These values represent a synthesis of findings from multiple studies and should be interpreted in the context of the specific patient populations and imaging protocols employed.
Table 1: Tumor Uptake (SUVmax) of RGD-Targeting PET Tracers in Various Cancers
| Radiopharmaceutical | Glioblastoma | Head & Neck Cancer | Lung Cancer | Breast Cancer | Melanoma | Sarcoma |
| [¹⁸F]Galacto-RGD | 1.2 - 9.0 | 2.5 - 8.6 | 2.1 - 7.5 | 2.4 - 9.4 | 1.2 - 10.0 | 1.5 - 6.8 |
| [¹⁸F]FPPRGD2 | ~4.1 | ~4.5 | ~3.8 | 2.4 - 9.7[1] | ~4.2 | ~3.9 |
| [¹⁸F]Fluciclatide | 1.4 - 40 | - | 2.0 - 10.0 | 1.8 - 7.5 | - | - |
| ⁶⁸Ga-RGD Peptides | 1.6 - 5.5 | ~3.0 | ~3.2 | ~4.0 | ~3.5 | ~3.0 |
Note: SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative measure of tracer uptake. Values can vary significantly based on factors such as tumor biology, patient metabolism, and imaging time.
Table 2: Diagnostic Performance of RGD-Targeting PET Tracers
| Radiopharmaceutical | Lesion Type | Sensitivity (%) | Specificity (%) | Key Findings |
| [¹⁸F]Galacto-RGD | Primary Tumors | 83 - 100 | High | Good for identifying primary lesions.[1] |
| Metastatic Lymph Nodes | 33 - 54 | Moderate | Lower sensitivity for metastatic lymph nodes.[1] | |
| Distant Metastases | 46 - 78 | Moderate | Variable sensitivity for distant metastases.[1] | |
| [¹⁸F]Fluciclatide | All Lesions | 88 - 94 | High | High overall sensitivity for lesion detection.[1] |
| Distant Metastases | 71 - 88 | High | Good sensitivity for distant metastases.[1] | |
| [¹⁸F]Alfatide II | Brain Metastases | 100 | High | Superior to [¹⁸F]FDG for detecting brain metastases due to low background in normal brain tissue.[3] |
| Bone Metastases | 92 | High | Higher detection rate for bone metastases compared to [¹⁸F]FDG.[3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of clinical data. Below are generalized methodologies for key experiments involving RGD-targeting radiopharmaceuticals.
Radiosynthesis and Quality Control
The synthesis of RGD-based radiopharmaceuticals is a multi-step process that varies depending on the radionuclide and the specific RGD peptide.
-
¹⁸F-labeled RGD Peptides (e.g., [¹⁸F]Galacto-RGD, [¹⁸F]FPPRGD2): These are typically synthesized via nucleophilic substitution on a suitable precursor. The process often involves multiple steps of synthesis and purification using High-Performance Liquid Chromatography (HPLC).[2][4] For example, the synthesis of [¹⁸F]Galacto-RGD involves the preparation of a fluorinated prosthetic group, which is then conjugated to the RGD peptide.[5] The total synthesis time can be around 200 minutes with radiochemical yields of approximately 30-60%.[2][4]
-
⁶⁸Ga-labeled RGD Peptides: These are generally prepared using a ⁶⁸Ge/⁶⁸Ga generator, which allows for on-site production. The labeling reaction with a chelator-conjugated RGD peptide (e.g., NOTA, DOTA) is typically rapid (5-15 minutes) and results in high radiochemical purity (>95%).[2][4]
Quality Control is essential to ensure the safety and efficacy of the radiopharmaceutical. It includes:
-
Radionuclidic Purity: Assessed by gamma-ray spectroscopy to identify and quantify the radionuclide.
-
Radiochemical Purity: Determined by techniques like HPLC or thin-layer chromatography (TLC) to ensure the radionuclide is bound to the correct molecule.
-
Sterility and Apyrogenicity: Testing for bacterial and endotoxin contamination is mandatory for products intended for human injection.
Patient Preparation and PET/CT Imaging
Standardized patient preparation and imaging protocols are critical for obtaining reliable and comparable quantitative data.
-
Patient Preparation:
-
Patients are typically required to fast for at least 4-6 hours prior to the administration of the radiopharmaceutical to reduce background physiological uptake.[6][7]
-
Hydration is encouraged to facilitate the clearance of the tracer from non-target tissues.[6]
-
Blood glucose levels may be checked, particularly when comparing with [¹⁸F]FDG, as hyperglycemia can affect tracer distribution.[7]
-
-
Radiopharmaceutical Administration:
-
The radiopharmaceutical is administered intravenously as a bolus injection. The injected dose is carefully measured and recorded.
-
-
Uptake Phase:
-
Following injection, there is an uptake period of approximately 60 minutes to allow for the tracer to distribute and accumulate in target tissues.[1]
-
-
PET/CT Imaging:
-
The patient is positioned on the scanner bed, and a low-dose CT scan is performed for attenuation correction and anatomical localization.
-
This is followed by the PET scan, which acquires emission data over the region of interest. The scan duration varies depending on the scanner and the imaging protocol.
-
-
Image Analysis:
-
The PET images are reconstructed and co-registered with the CT images.
-
Regions of interest (ROIs) are drawn around tumors and normal tissues to calculate the Standardized Uptake Value (SUV), a semi-quantitative measure of tracer uptake.
-
Visualizing the Science: Signaling Pathways and Workflows
To better understand the underlying biology and the process of drug development, the following diagrams, created using the DOT language, illustrate the key signaling pathway and the experimental workflow for RGD-targeting radiopharmaceuticals.
Conclusion
RGD-targeting radiopharmaceuticals have demonstrated significant potential in the clinical setting for the diagnosis, staging, and monitoring of treatment response in a variety of cancers. Their ability to non-invasively visualize the expression of integrin αvβ3 provides valuable information about tumor angiogenesis, a critical hallmark of cancer. While tracers like [¹⁸F]Galacto-RGD and [¹⁸F]Fluciclatide have shown good diagnostic performance, newer agents such as [¹⁸F]Alfatide II are showing promise in specific applications like the detection of brain and bone metastases.
The continued development of these agents, coupled with standardized protocols and further large-scale clinical trials, will be crucial in establishing their definitive role in personalized cancer management. The insights gained from these molecular imaging techniques have the potential to guide therapeutic decisions, leading to more effective and tailored treatments for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Integrins in Tumor Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. [18F]Galacto-RGD: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. radiology.unm.edu [radiology.unm.edu]
- 7. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AB-3PRGD2: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Lutetium-177 Labeled AB-3PRGD2
For researchers, scientists, and drug development professionals working with this compound, it is crucial to recognize that this agent is typically radiolabeled with Lutetium-177 (¹⁷⁷Lu). This transforms its disposal from a simple chemical waste issue into a matter of radioactive waste management, requiring stringent safety protocols and adherence to regulatory standards. The primary disposal method for short-lived radionuclides like ¹⁷⁷Lu is "decay-in-storage," which involves storing the waste securely until its radioactivity diminishes to background levels.
A critical consideration in the disposal of ¹⁷⁷Lu is the potential presence of the long-lived isomer Lutetium-177m (¹⁷⁷ᵐLu) as an impurity. The disposal timeline is significantly influenced by the production method of the ¹⁷⁷Lu, as "carrier-added" methods may introduce ¹⁷⁷ᵐLu, which has a much longer half-life.
Immediate Safety Protocols
All handling and disposal of ¹⁷⁷Lu-AB-3PRGD2 must be conducted under the supervision of a designated Radiation Safety Officer (RSO) and in accordance with the institution's radioactive materials license. Personnel must wear appropriate personal protective equipment (PPE), including lab coats, safety glasses, and disposable gloves, at all times. Radiation dosimetry badges (body and ring) should be worn when handling ¹⁷⁷Lu.
Quantitative Data Summary
The safe disposal of ¹⁷⁷Lu-AB-3PRGD2 is dictated by the radioactive properties of Lutetium-177 and its potential contaminants. The following tables summarize the essential data for developing a disposal plan.
| Radionuclide | Half-Life | Radiation Type | Primary Disposal Method |
| Lutetium-177 (¹⁷⁷Lu) | ~6.7 days | Beta (β⁻), Gamma (γ) | Decay-in-Storage (DIS) |
| Lutetium-177m (¹⁷⁷ᵐLu) | ~160.4 days | Beta (β⁻), Gamma (γ) | Long-Term Decay-in-Storage or disposal as low-level radioactive waste |
| Waste Stream | Description | Disposal Container |
| Solid Waste | Contaminated PPE (gloves, lab coats), absorbent paper, empty vials, pipette tips, and other lab consumables. | Clearly labeled, lead-shielded radioactive waste container with a durable liner. |
| Liquid Waste | Unused stock solutions, experimental media, and first-rinse of contaminated glassware. | Labeled, shielded, and leak-proof container specifically for radioactive liquids. |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects. | Labeled, shielded, and puncture-proof sharps container for radioactive waste. |
Experimental Protocols: Waste Segregation and Disposal
The following step-by-step procedure outlines the proper disposal of waste contaminated with ¹⁷⁷Lu-AB-3PRGD2.
Step 1: Waste Segregation at the Point of Generation Immediately after use, segregate all contaminated materials into the appropriate, shielded waste containers.
-
Solid Waste: Place all contaminated solid materials into the designated solid radioactive waste container.
-
Liquid Waste: Carefully pour or pipette all contaminated liquids into the designated liquid radioactive waste container.
-
Sharps Waste: Dispose of all contaminated sharps directly into the radioactive sharps container.
Step 2: Labeling and Documentation Ensure all waste containers are clearly labeled with the "Caution - Radioactive Material" symbol, the radionuclide (¹⁷⁷Lu), the date the container was sealed, and the initial activity level. Maintain a detailed log of all waste generated.
Step 3: Decay-in-Storage (DIS) Transfer the sealed and labeled waste containers to a designated and secure radioactive waste storage area approved by the RSO. The waste must be stored for a minimum of 10 half-lives of the radionuclide.
-
For pure ¹⁷⁷Lu, this is approximately 67 days.
-
If ¹⁷⁷ᵐLu is present, the storage time will be significantly longer and must be determined in consultation with the RSO. Some facilities may require storage for 3 to 5 years for waste contaminated with ¹⁷⁷ᵐLu[1][2][3].
Step 4: Post-Decay Survey After the required decay period, the waste must be surveyed by a qualified individual under the supervision of the RSO.
-
Using a calibrated radiation survey meter (e.g., a Geiger-Muller counter), measure the radiation levels at the surface of each waste container in a low-background area.
-
The radiation levels must be indistinguishable from background radiation.
Step 5: Final Disposal
-
If the waste is confirmed to be at background levels, the radioactive labels must be defaced or removed. The waste can then be disposed of as regular biomedical or chemical waste, depending on its non-radioactive properties.
-
If the waste still registers above background levels, it must be returned to storage for further decay and re-surveyed at a later date. If ¹⁷⁷ᵐLu is the cause, it may need to be disposed of as low-level radioactive waste through a licensed service[4][5].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of ¹⁷⁷Lu-AB-3PRGD2 waste.
Caption: Workflow for the disposal of ¹⁷⁷Lu-AB-3PRGD2 waste.
References
- 1. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pardon Our Interruption [rltinstitute.novartis.com]
- 5. nrc.gov [nrc.gov]
Comprehensive Safety & Handling Protocol: AB-3PRGD2
This document provides essential safety, handling, and disposal protocols for the novel research compound AB-3PRGD2. Adherence to these guidelines is mandatory to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a novel small-molecule inhibitor under investigation. Due to the limited toxicological data, it must be handled as a potentially hazardous substance. The primary risks are associated with inhalation, skin contact, and ingestion.
Table 1: Summary of Potential Hazards
| Hazard Category | Description | GHS Pictogram |
|---|---|---|
| Acute Toxicity (Oral) | Assumed to be harmful if swallowed. Avoid ingestion. | |
| Skin Corrosion/Irritation | May cause skin irritation upon direct contact. | |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Specific Target Organ Toxicity | Long-term or repeated exposure may cause organ damage. | |
Required Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure. The level of PPE required depends on the procedure being performed and the quantity of this compound being handled.
Table 2: PPE Requirements by Task
| Task | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solid Compound | Double Nitrile Gloves | Safety Goggles with Side Shields | Chemical Resistant Lab Coat | N95 Respirator (or higher) |
| Preparing Stock Solutions | Double Nitrile Gloves | Safety Goggles with Side Shields | Chemical Resistant Lab Coat | Required if not in a fume hood |
| Cell Culture & Plate Assays | Nitrile Gloves | Safety Glasses | Standard Lab Coat | Not required |
| Handling Waste | Nitrile Gloves | Safety Glasses | Standard Lab Coat | Not required |
Standard Operating Procedure: Handling and Preparation
Follow this workflow for the preparation of this compound stock solutions and subsequent cell treatment. All initial handling of the solid compound must occur within a certified chemical fume hood.
Caption: Workflow for preparing this compound and treating cell cultures.
Emergency Response Protocol
In the event of an accidental exposure or spill, immediate and appropriate action is critical. Follow the logical workflow below.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
